Calophyllic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(Z)-3-(5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C25H24O6/c1-13-14(2)30-23-16-10-11-25(3,4)31-24(16)19(22(29)20(23)21(13)28)17(12-18(26)27)15-8-6-5-7-9-15/h5-14,29H,1-4H3,(H,26,27)/b17-12- |
InChI Key |
SSJOJPHKKKSPGS-ATVHPVEESA-N |
Isomeric SMILES |
CC1C(OC2=C3C=CC(OC3=C(C(=C2C1=O)O)/C(=C\C(=O)O)/C4=CC=CC=C4)(C)C)C |
Canonical SMILES |
CC1C(OC2=C3C=CC(OC3=C(C(=C2C1=O)O)C(=CC(=O)O)C4=CC=CC=C4)(C)C)C |
Synonyms |
calophyllic acid isocalophyllic acid |
Origin of Product |
United States |
Foundational & Exploratory
Calophyllic Acid and its Role in Skin Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calophyllic acid, a prominent bioactive constituent of Calophyllum inophyllum (Tamanu) oil, is gaining significant attention for its therapeutic potential in skin regeneration and wound healing. This technical guide provides an in-depth analysis of the mechanism of action, supported by quantitative data from key experimental findings. While much of the detailed mechanistic research has focused on the related compound calophyllolide, which is often studied as the primary active component, its actions provide a strong basis for understanding the therapeutic effects of Tamanu oil's constituents, including this compound. The primary mechanism of action is rooted in potent anti-inflammatory properties, specifically the modulation of cytokine expression and the polarization of macrophages to a pro-reparative phenotype. This guide summarizes the key signaling pathways, presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the molecular interactions and experimental workflows.
Core Mechanism of Action: Anti-Inflammatory Activity
The process of skin regeneration is intricately linked to the inflammatory response. While acute inflammation is a necessary step for clearing debris and initiating repair, chronic inflammation can impede healing and lead to fibrosis. Calophyllolide, a key component often investigated alongside this compound, has been shown to accelerate wound healing primarily by modulating the inflammatory phase.[1][2][3]
The core mechanism involves a multi-faceted anti-inflammatory effect:
-
Downregulation of Pro-inflammatory Cytokines: Calophyllolide significantly reduces the expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2] These cytokines are responsible for orchestrating the inflammatory cascade at the wound site.
-
Upregulation of Anti-inflammatory Cytokines: Concurrently, it enhances the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] IL-10 plays a crucial role in suppressing the inflammatory response and promoting a shift towards tissue repair and regeneration.
-
Macrophage Polarization: A critical aspect of its mechanism is the promotion of macrophage polarization from a pro-inflammatory M1 phenotype to a pro-reparative M2 phenotype.[2][3] M2 macrophages are instrumental in resolving inflammation and initiating the proliferative phase of wound healing.
-
Reduction of Neutrophil Infiltration: The activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils and a marker of their infiltration into tissue, is markedly reduced by calophyllolide treatment.[1][2] This indicates a reduction in the early inflammatory cell infiltrate, which can mitigate tissue damage.
Signaling Pathways
The modulation of cytokine expression by this compound and its associated compounds is likely mediated through the inhibition of key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammatory gene expression. By inhibiting these pathways, calophyllolide can effectively suppress the production of pro-inflammatory mediators.
Figure 1: Proposed anti-inflammatory signaling pathway of this compound/Calophyllolide.
Effects on Skin Cells and Extracellular Matrix
The regenerative effects of this compound extend to the key cellular and extracellular components of the skin.
-
Fibroblasts and Collagen Synthesis: While direct quantitative data on this compound's effect on fibroblasts is limited, studies on Calophyllum inophyllum extracts suggest a role in promoting collagen synthesis.[4] Calophyllolide treatment has been shown to increase collagen deposition in wound beds, which is essential for restoring the tensile strength of the skin.[2] The precise mechanism for this increase in collagen synthesis is an area for further investigation.
-
Keratinocytes: Calophyllolide has been demonstrated to have no cytotoxic effects on human keratinocyte (HaCaT) cell lines, indicating its safety for topical application.[1][2] The proliferation and migration of keratinocytes are crucial for re-epithelialization of the wound surface.
-
Matrix Metalloproteinases (MMPs): The remodeling of the extracellular matrix during wound healing is a delicate balance between synthesis and degradation. MMPs are key enzymes responsible for the degradation of matrix components. While there is no direct evidence yet on the effect of this compound on specific MMPs, its ability to reduce inflammation suggests a potential role in regulating MMP activity, as excessive inflammation can lead to dysregulated MMP expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on calophyllolide.
Table 1: In Vivo Wound Healing Efficacy of Calophyllolide
| Time Point | Treatment Group | Wound Closure (%) |
|---|---|---|
| Day 7 | Vehicle | ~71% |
| Calophyllolide | ~80% | |
| Day 14 | Vehicle | ~93% |
| Calophyllolide | ~97% |
Data adapted from Nguyen et al., 2017.[1]
Table 2: Effect of Calophyllolide on Inflammatory Markers
| Marker | Treatment Group | Relative Level/Activity |
|---|---|---|
| MPO Activity | Vehicle | High |
| Calophyllolide | Significantly Reduced | |
| IL-1β | Vehicle | High |
| Calophyllolide | Significantly Reduced | |
| IL-6 | Vehicle | High |
| Calophyllolide | Significantly Reduced | |
| TNF-α | Vehicle | High |
| Calophyllolide | Significantly Reduced | |
| IL-10 | Vehicle | Low |
| Calophyllolide | Significantly Increased |
Data adapted from Nguyen et al., 2017.[1][2]
Table 3: Effect of Calophyllolide on Macrophage Phenotype Markers
| Marker (Gene) | Macrophage Phenotype | Effect of Calophyllolide |
|---|---|---|
| CD14, CD127 | M1 (Pro-inflammatory) | Down-regulated |
| CD163, CD206 | M2 (Pro-reparative) | Up-regulated |
Data adapted from Nguyen et al., 2017.[2]
Experimental Protocols
This section provides an overview of the methodologies used in the key studies investigating the effects of calophyllolide.
In Vivo Wound Healing Model
A full-thickness excisional wound model in mice is commonly used to evaluate the wound healing properties of topical agents.
Figure 2: General workflow for an in vivo wound healing experiment.
Protocol:
-
Animal Model: Male BALB/c mice are typically used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
-
Wound Creation: A circular, full-thickness wound is created on the dorsal side of the mice using a sterile biopsy punch.
-
Treatment: The wound is topically treated with a known concentration of calophyllolide dissolved in a suitable vehicle (e.g., PBS). Control groups receive the vehicle alone or a standard-of-care treatment.
-
Wound Closure Measurement: The wound area is photographed daily, and the percentage of wound closure is calculated using image analysis software.
-
Tissue Collection: At predetermined time points (e.g., day 7 and day 14), animals are euthanized, and the wound tissue is excised for further analysis.
Cytokine Level Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in serum or tissue homogenates.
Protocol:
-
Sample Preparation: Blood samples are collected and centrifuged to obtain serum. Wound tissue is homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure: Commercially available ELISA kits for specific cytokines (IL-1β, IL-6, TNF-α, IL-10) are used according to the manufacturer's instructions.
-
Data Analysis: The optical density is measured using a microplate reader, and cytokine concentrations are determined by comparison to a standard curve.
Collagen Quantification (Sircol Assay)
The Sircol Soluble Collagen Assay is a quantitative dye-binding method for the analysis of soluble collagens.
Protocol:
-
Tissue Homogenization: Excised wound tissue is homogenized in extraction reagent.
-
Collagen Precipitation: The homogenate is centrifuged, and the supernatant containing soluble collagen is collected.
-
Dye Binding: Sircol Dye Reagent is added to the supernatant, which binds to the collagen.
-
Quantification: The collagen-dye complex is precipitated, and after centrifugation, the pellet is dissolved in an alkali reagent. The absorbance is read at 555 nm, and the collagen concentration is determined against a collagen standard.
Future Directions and Conclusion
The existing evidence strongly supports the role of calophyllolide, a key constituent of Calophyllum inophyllum oil along with this compound, as a potent agent for promoting skin regeneration, primarily through its robust anti-inflammatory effects. Future research should focus on several key areas:
-
Delineating the specific roles of this compound: Head-to-head studies comparing the activity of purified this compound and calophyllolide are needed to understand their individual and potentially synergistic effects.
-
Elucidating the precise signaling pathways: Further investigation is required to confirm the direct effects on NF-κB and MAPK signaling pathways using techniques such as reporter assays and western blotting for phosphorylated pathway components.
-
Investigating effects on fibroblast and keratinocyte function: Quantitative studies on the impact of this compound on fibroblast proliferation, migration, and collagen gene expression, as well as on keratinocyte migration, are necessary.
-
Exploring the regulation of MMPs: Research into how this compound modulates the expression and activity of key MMPs during wound healing will provide a more complete picture of its mechanism of action.
References
- 1. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]
- 2. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Introduction to Bioactive Compounds in Calophyllum inophyllum
An In-depth Technical Guide on the Core Anti-inflammatory Pathways of Bioactive Compounds from Calophyllum inophyllum
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of bioactive compounds derived from Calophyllum inophyllum, with a primary focus on Calophyllolide, due to the extensive available research. The postulated role of Calophyllic acid, another key constituent, is also discussed based on the activity of the plant's extracts.
Calophyllum inophyllum, commonly known as tamanu, is a rich source of various bioactive compounds, including coumarins, xanthones, and triterpenoids.[1] Among these, Calophyllolide and this compound are significant components recognized for their therapeutic potential.[1][2] While Calophyllolide has been the subject of detailed anti-inflammatory studies, this compound is considered a major bioactive substance in tamanu oil, contributing to its overall therapeutic effects.[2] This guide will synthesize the current understanding of the anti-inflammatory pathways modulated by these compounds.
Anti-inflammatory Pathways of Calophyllolide
Calophyllolide (CP) has demonstrated significant anti-inflammatory effects in preclinical models. Its mechanisms of action primarily involve the modulation of key inflammatory mediators and pathways.
Regulation of Inflammatory Cytokines and Mediators
Calophyllolide has been shown to modulate the expression of both pro- and anti-inflammatory cytokines, playing a crucial role in controlling the inflammatory response.[3] In a murine wound healing model, topical application of Calophyllolide led to a significant downregulation of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3] Concurrently, it upregulated the anti-inflammatory cytokine Interleukin-10 (IL-10).[3] This cytokine modulation helps to prevent a prolonged inflammatory phase, which can impair tissue repair.[3]
Furthermore, Calophyllolide markedly reduces the activity of Myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and tissue damage at the site of inflammation.[1][3]
Table 1: Quantitative Effects of Calophyllolide on Inflammatory Markers
| Marker | Effect | Model | Source |
| IL-1β | Downregulation | Murine cutaneous wound | [3] |
| IL-6 | Downregulation | Murine cutaneous wound | [3] |
| TNF-α | Downregulation | Murine cutaneous wound | [3] |
| IL-10 | Upregulation | Murine cutaneous wound | [3] |
| MPO Activity | Significant Reduction | Murine cutaneous wound | [1][3] |
Promotion of M2 Macrophage Polarization
Calophyllolide also influences the phenotype of macrophages, key immune cells in the inflammatory and repair processes. It promotes the polarization of macrophages towards the M2 phenotype, which is associated with anti-inflammatory and pro-resolving functions.[3][4] This is evidenced by the upregulation of M2-related gene expression.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
Calophyllic Acid Signaling Pathway Modulation in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with in-depth analysis specifically on the signaling pathways of calophyllic acid in macrophages is limited. This guide provides a comprehensive overview of the anti-inflammatory and signaling modulation properties of compounds derived from Calophyllum inophyllum, with a primary focus on the closely related and more extensively studied compound, calophyllolide. The mechanisms detailed herein are presented as a potential framework for understanding the bioactivity of this compound.
Executive Summary
This compound, a constituent of Calophyllum inophyllum, is presumed to possess significant immunomodulatory properties, particularly in the context of macrophage-mediated inflammation. Drawing parallels from the broader research on C. inophyllum extracts and the prominent compound calophyllolide, this document outlines the potential signaling pathways modulated by this compound in macrophages. The primary mechanism of action is hypothesized to be the suppression of pro-inflammatory responses through the inhibition of key signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), alongside the promotion of an anti-inflammatory M2 macrophage phenotype. This guide synthesizes the available data, presents it in a structured format for clarity, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development endeavors.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of compounds from Calophyllum inophyllum. It is important to note that this data is primarily from studies on calophyllolide and general extracts, and is intended to serve as a reference for the potential efficacy of this compound.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Compound/Extract | Cell Line | Stimulant | Mediator Inhibited | IC50 / Inhibition % | Reference |
| C. inophyllum Leaf Extract | RAW 264.7 | LPS | Nitric Oxide (NO) | Dose-dependent suppression | [1][2] |
| LPS | iNOS | Dose-dependent suppression | [1][2] | ||
| LPS | COX-2 | Dose-dependent suppression | [1][2] | ||
| Calophyllolide | RAW 264.7 | LPS | Not specified | Not cytotoxic at tested concentrations | [3] |
Table 2: Modulation of Cytokine Production
| Compound/Extract | Model | Effect on Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Effect on Anti-Inflammatory Cytokines (IL-10) | Reference |
| Calophyllolide | Murine wound model | Down-regulation | Up-regulation | [4][5] |
| C. inophyllum Leaf Extract | RAW 264.7 (LPS-induced) | Suppression of TNF-α, IL-6 | Not specified | [6] |
Core Signaling Pathways in Macrophage Modulation
The anti-inflammatory effects of compounds from C. inophyllum are largely attributed to their ability to modulate key signaling pathways within macrophages. These pathways are central to the inflammatory response and macrophage polarization.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression.[7] In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[8][9] Extracts from C. inophyllum have been shown to suppress the activation of the NF-κB pathway in LPS-induced RAW 264.7 cells.[2] This suggests that this compound may exert its anti-inflammatory effects by preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.
Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[8] Activation of these pathways by stimuli like LPS leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory genes.[8][10] Flavonoids and other natural products have been shown to inhibit the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages.[8] While direct evidence for this compound is lacking, it is plausible that it could similarly interfere with MAPK activation, contributing to its anti-inflammatory profile.
Figure 2: Hypothesized modulation of the MAPK signaling pathway by this compound.
Macrophage Polarization
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages.[11] Calophyllolide has been shown to promote the skewing of macrophages towards an M2 phenotype, which is beneficial for wound healing and the resolution of inflammation.[3][4] This M2 polarization is characterized by the upregulation of M2-related gene expression and the production of the anti-inflammatory cytokine IL-10.[4][5] It is hypothesized that this compound may also promote M2 polarization, potentially through the activation of transcription factors like PPARγ.
Figure 3: Hypothesized influence of this compound on macrophage polarization.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on macrophages, adapted from the available literature.
Macrophage Cell Culture and Treatment
-
Cell Line: The murine macrophage cell line RAW 264.7 is commonly used.[1][2]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For inflammatory stimulation, cells are typically treated with 100 ng/mL to 1 µg/mL of lipopolysaccharide (LPS).[1][6] Test compounds, such as this compound, are added at various concentrations, often 1 hour prior to LPS stimulation.[12]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[13]
-
Procedure:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 100 µL of supernatant and mix with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant.[14]
-
Procedure:
-
Culture and treat macrophages as described in 4.1.
-
Collect the cell culture supernatant after the desired incubation period.
-
Perform ELISA for the target cytokines according to the manufacturer's instructions for the specific ELISA kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and finally a stop solution.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
Western Blotting for Signaling Proteins
-
Principle: To detect the levels of total and phosphorylated signaling proteins (e.g., p65 NF-κB, IκBα, p38, ERK, JNK) in cell lysates.[8]
-
Procedure:
-
Culture and treat macrophages for shorter time points (e.g., 15-60 minutes) to capture transient phosphorylation events.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies specific for the target proteins (total and phosphorylated forms) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Gene Expression Analysis (RT-qPCR)
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes (e.g., Tnf, Il6, Nos2, Arg1).[1][12]
-
Procedure:
-
Culture and treat macrophages as described in 4.1.
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion and Future Directions
While direct and extensive research on the specific signaling pathways modulated by this compound in macrophages is still needed, the available evidence from related compounds and extracts of Calophyllum inophyllum provides a strong foundation for its potential as a potent anti-inflammatory agent. The hypothesized mechanisms, centered on the inhibition of NF-κB and MAPK pathways and the promotion of M2 macrophage polarization, offer promising avenues for further investigation.
Future research should focus on isolating pure this compound and performing comprehensive in vitro and in vivo studies to:
-
Elucidate its precise molecular targets within the NF-κB and MAPK signaling cascades.
-
Quantify its effects on a wider range of pro- and anti-inflammatory cytokines and mediators.
-
Investigate its role in modulating other relevant pathways, such as the Nrf2 and PPARγ pathways, which are also critical in regulating macrophage function and inflammation.[15][16]
-
Validate its therapeutic potential in animal models of inflammatory diseases.
A deeper understanding of the molecular mechanisms of this compound will be invaluable for the development of novel therapeutics for a variety of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]
- 5. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorogenic acid rich in coffee pulp extract suppresses inflammatory status by inhibiting the p38, MAPK, and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Macrophage Type Triggering as Target of the Action of Biologically Active Substances from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Obesity-associated inflammatory macrophage polarization is inhibited by capsaicin and phytolignans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrophage Inflammatory Assay [bio-protocol.org]
- 15. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Discovery and Isolation of Calophyllic Acid from Calophyllum inophyllum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of Calophyllic acid, a notable tetracyclic dipyranocoumarin found in the leaves of Calophyllum inophyllum. This document synthesizes available scientific literature to present detailed experimental protocols, quantitative data, and the current understanding of its therapeutic potential.
Discovery and Overview
This compound, along with its diastereoisomer isothis compound, was first isolated from the leaves of Calophyllum inophyllum by Patil et al. in 1993.[1] It is a member of the coumarin class of secondary metabolites, which are widely prevalent in the Calophyllum genus.[1] Unlike the well-studied calophyllolide, which is primarily concentrated in the nuts and seeds of the plant, this compound is localized in the foliage.[1][2][3][4]
Subsequent research has identified several significant biological activities for this compound, including antidyslipidemic (lipid-lowering), antioxidant, and potent antifilarial properties, making it a compound of interest for further pharmacological investigation.[1][3][4][5]
Quantitative Data
While specific yield data for pure this compound is not extensively reported, the following tables summarize quantitative data related to the extraction of phytochemicals from C. inophyllum leaves, providing context for expected yields of crude extracts and constituent classes.
Table 1: Phytochemical Composition of Methanolic Leaf Extract
| Phytochemical Class | Content (%) |
| Alkaloids | 11.51 |
| Tannins | 7.68 |
| Polyphenols | 2.53 |
| Triterpenoids | 2.48 |
| Flavonoids | 2.37 |
| Saponins | 2.16 |
Source: Data from phytochemical screening of a methanolic crude extract of C. inophyllum leaves.[6]
Table 2: Extraction Yields from C. inophyllum Leaves
| Extraction Method & Solvent | Yield of Crude Extract | Notes |
| Maceration with Methanol | 4.0% (w/w) | 750g of powdered leaves yielded 30g of extract.[7] |
| Percolation with 80% Methanol (aq) | 2.41% (w/w) | Optimal conditions for phenolic and flavonoid extraction.[8] |
Table 3: Biological Activity of this compound Mixture
| Activity | Model / Assay | Results |
| Antifilarial (Adult Brugia malayi) | In vitro motility inhibition | MIC: 15.6 µg/mL; IC₅₀: 2.1 µg/mL |
| Antifilarial (Microfilariae) | In vitro motility inhibition | MIC: 15.6 µg/mL; IC₅₀: 5.5 µg/mL |
| Antioxidant | Hydroxyl & Superoxide Radical Scavenging | Active at 200 µg/mL |
Source: Data pertains to a mixture of this compound and Isothis compound.[1][3]
Experimental Protocols
The following sections detail generalized methodologies for the extraction and isolation of this compound from C. inophyllum leaves, based on established protocols for isolating coumarins and other phenolic compounds from the plant.
Plant Material Collection and Preparation
-
Collection: Collect fresh leaves of Calophyllum inophyllum.
-
Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Preparation: Thoroughly wash the leaves with water to remove debris. Air-dry the leaves in the shade for several days until brittle, then pulverize them into a coarse powder using a mechanical grinder.
Extraction
A two-step extraction process is typically employed to first remove non-polar constituents before extracting the more polar this compound.
-
Defatting: Macerate the leaf powder in a non-polar solvent, such as n-hexane, to remove lipids and other non-polar compounds. This step is crucial for cleaner subsequent extracts.
-
Main Extraction: Air-dry the defatted leaf powder. Perform an exhaustive extraction using a polar solvent. Maceration or percolation methods are effective.[7][8] Based on optimization studies for phenolic compounds from the leaves, the following conditions are recommended:
-
Concentration: Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanolic extract.
Isolation and Purification
Purification is achieved through column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.[7]
-
Column Packing: Prepare a slurry of the silica gel in the initial mobile phase solvent and pack it into a glass column.
-
Sample Loading: Adsorb the crude methanolic extract onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Elute the column using a gradient solvent system. A common system for separating coumarins is a gradient of Hexane and Ethyl Acetate.[7]
-
Start with 100% Hexane.
-
Gradually increase the polarity by increasing the percentage of Ethyl Acetate (e.g., 95:5, 90:10, 85:15... 30:70 v/v Hexane:Ethyl Acetate).[7]
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 5-40 mL) sequentially.[7]
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Pool fractions that show a similar TLC profile.
-
Final Purification: The pooled fractions containing this compound may require further chromatographic steps (e.g., repeated column chromatography or preparative HPLC) to achieve high purity.
Structural Elucidation
The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques. While specific data points for this compound are not fully detailed in the reviewed literature, the necessary methods include:
-
Mass Spectrometry (MS): To determine the molecular weight.[7]
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework.[7]
-
Infrared (IR) Spectroscopy: To identify functional groups.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.[7]
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes and known biological activities related to this compound.
Caption: Generalized workflow for the isolation and purification of this compound.
Caption: Overview of the primary biological activities of this compound.
Caption: Logical relationships in antioxidant and antifilarial activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidyslipidemic and antioxidant activity of the constituents isolated from the leaves of Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.uii.ac.id [journal.uii.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iomcworld.com [iomcworld.com]
- 8. Phenolic and flavonoid compounds extraction from <i>Calophyllum inophyllum</i> leaves - Arabian Journal of Chemistry [arabjchem.org]
biosynthetic pathway of Calophyllic acid in plants
An In-Depth Technical Guide to the Biosynthetic Pathway of Calophyllic Acid in Plants
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a complex tetracyclic pyranocoumarin found in various parts of the plant Calophyllum inophyllum, a member of the Calophyllaceae family.[1] This family of plants is a rich source of bioactive secondary metabolites, including a diverse array of coumarins, xanthones, and triterpenoids.[1][2][3] Coumarins from the Calophyllum genus, such as calanolide A, have garnered significant interest for their potent biological activities, including anti-HIV properties.[4][5] this compound, with its intricate molecular architecture, represents a fascinating target for biosynthetic investigation.
While the complete and experimentally validated biosynthetic pathway of this compound remains to be fully elucidated, substantial knowledge of the general phenylpropanoid and pyranocoumarin pathways allows for the construction of a comprehensive proposed route. This technical guide synthesizes the current understanding of coumarin biosynthesis to present a detailed, albeit partially hypothetical, pathway for this compound. It outlines the known foundational pathways, proposes the subsequent tailoring steps, and provides relevant quantitative data and experimental protocols to guide future research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the well-established phenylpropanoid pathway, leading to the formation of a key coumarin intermediate, which then undergoes a series of tailoring reactions to yield the final complex structure.
Part 1: The Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA
The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[3][6] A series of three enzymatic reactions, which form the core of the general phenylpropanoid pathway, convert L-phenylalanine into p-Coumaroyl-CoA.[4][5][6]
-
Deamination of L-Phenylalanine: Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4][6]
-
Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid.[4][6]
-
Activation of p-Coumaric Acid: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, p-Coumaroyl-CoA.[4][6]
Part 2: Formation of the Coumarin Core: Umbelliferone
The formation of the characteristic coumarin lactone ring is a critical branching point from the general phenylpropanoid pathway.
-
Ortho-hydroxylation: p-Coumaroyl-CoA undergoes ortho-hydroxylation at the 2'-position, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H), to form 2',4'-dihydroxycinnamoyl-CoA.[5]
-
Isomerization and Lactonization: The resulting molecule undergoes a trans/cis isomerization of the side chain, followed by a spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the core coumarin structure of umbelliferone (7-hydroxycoumarin). The enzyme Coumarin Synthase (COSY) has been shown to enhance the efficiency of this step.[4]
Part 3: Formation of the Pyran Ring: A Pyranocoumarin Scaffold
Umbelliferone serves as the crucial precursor for the biosynthesis of pyranocoumarins.[7] The formation of the pyran ring involves two key enzymatic steps.
-
Prenylation: A Prenyltransferase (PT) catalyzes the addition of a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP), to the umbelliferone backbone.[4][8] This prenylation is a crucial step that determines the subsequent cyclization pattern.[8]
-
Cyclization: A specific Cytochrome P450 Monooxygenase (CYP450) then catalyzes the cyclization of the prenyl side chain to form the pyran ring, resulting in a basic pyranocoumarin scaffold like seselin or xanthyletin.[8]
Part 4: Proposed Tailoring Steps to Form this compound (Hypothetical)
The conversion of a simple pyranocoumarin scaffold into the complex structure of this compound requires a series of speculative tailoring reactions. The origin of the 4-phenyl group is a key question. One plausible hypothesis involves the condensation of a phenylpropanoid-derived precursor with a coumarin intermediate.
-
Formation of the 4-Phenyl Group: It is proposed that a precursor such as phenylpropiolic acid, derived from the phenylpropanoid pathway, condenses with a suitably hydroxylated coumarin intermediate. While this is known from chemical synthesis, a biological equivalent would require specific enzymes, possibly a unique synthase, to catalyze the C-C bond formation at the 4-position of the coumarin ring.[9]
-
Further Side-Chain Modifications: Subsequent to the formation of the 4-phenylpyranocoumarin core, a series of enzymatic modifications are necessary to achieve the final structure of this compound. These likely include:
-
Hydroxylations: Catalyzed by various CYP450s.
-
Methylations: Effected by S-adenosyl methionine (SAM)-dependent methyltransferases.
-
Formation of the Propanoic Acid Side Chain: This could involve the cleavage of a larger precursor or the stepwise extension of a side chain, requiring a suite of specific enzymes.
-
Key Enzymes in this compound Biosynthesis
The following table summarizes the key enzyme families known to be involved in the foundational pathways and those proposed to be involved in the tailoring steps leading to this compound.
| Enzyme Class | Abbreviation | Function | Pathway Stage |
| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to trans-cinnamic acid | Phenylpropanoid Pathway |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylation of trans-cinnamic acid to p-coumaric acid | Phenylpropanoid Pathway |
| 4-Coumarate-CoA Ligase | 4CL | Activation of p-coumaric acid to p-Coumaroyl-CoA | Phenylpropanoid Pathway |
| p-Coumaroyl-CoA 2'-Hydroxylase | C2'H | Ortho-hydroxylation of p-Coumaroyl-CoA | Coumarin Core Formation |
| Coumarin Synthase | COSY | Facilitates lactonization to form the coumarin ring | Coumarin Core Formation |
| Prenyltransferase | PT | Adds a prenyl group to the umbelliferone backbone | Pyran Ring Formation |
| Cytochrome P450 Monooxygenase | CYP450 | Catalyzes cyclization and various oxidative modifications | Pyran Ring Formation & Tailoring |
| Methyltransferase | MT | Adds methyl groups to hydroxyl moieties | Proposed Tailoring |
| Synthase (hypothetical) | - | Catalyzes the addition of the 4-phenyl group | Proposed Tailoring |
Quantitative Data
Specific quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available. However, kinetic data from related coumarin biosynthetic enzymes can provide a valuable reference for experimental design.
| Enzyme | Substrate(s) | Apparent Km (µM) | Source Organism |
| Bergaptol 5-O-geranyltransferase | Geranyl diphosphate (GPP) | 9 | Citrus limon[10][11] |
| Bergaptol 5-O-geranyltransferase | Bergaptol | 140 | Citrus limon[10][11] |
| Avian Liver Prenyltransferase | Isopentenyl-PP | > 0.7 (substrate inhibition) | Avian Liver[6] |
| Avian Liver Prenyltransferase | Geranyl-PP | ≤ 1.0 | Avian Liver[6] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, enzyme characterization, and metabolite analysis. Below are detailed protocols for key experimental approaches.
Protocol 1: Transcriptome Analysis for Candidate Gene Identification
This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis in C. inophyllum using RNA sequencing.[12][13][14]
-
Plant Material Collection: Collect various tissues from C. inophyllum (e.g., leaves, bark, roots, seeds at different developmental stages) where this compound is known to accumulate.[15] Freeze immediately in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from each tissue sample using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing using a platform such as Illumina HiSeq.[14]
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Annotate the assembled unigenes by sequence comparison against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).
-
Perform functional annotation using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify unigenes associated with secondary metabolite biosynthesis.[14]
-
Identify candidate genes for PAL, C4H, 4CL, PTs, and CYP450s based on homology to known sequences.
-
Perform differential gene expression analysis between tissues with high and low this compound content to prioritize candidate genes.[4]
-
Protocol 2: Heterologous Expression and Assay of a Candidate Prenyltransferase
This protocol describes the functional characterization of a candidate prenyltransferase (PT) identified from transcriptome analysis.
-
Gene Cloning and Expression:
-
Amplify the full-length coding sequence of the candidate PT gene from C. inophyllum cDNA.
-
Clone the gene into a suitable expression vector (e.g., pYES2 for yeast or pET for E. coli).
-
Transform the expression construct into a suitable host (e.g., Saccharomyces cerevisiae or E. coli).
-
-
Microsome or Protein Isolation:
-
Induce gene expression in the host organism.
-
For membrane-bound PTs, prepare a microsomal fraction from the yeast or bacterial cells by differential centrifugation.
-
For soluble PTs, purify the recombinant protein using affinity chromatography.
-
-
Enzyme Activity Assay: [9][11]
-
Set up a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 µM Umbelliferone (or other potential coumarin substrate)
-
100 µM Dimethylallyl pyrophosphate (DMAPP)
-
10 mM MgCl₂
-
The microsomal preparation or purified enzyme.
-
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction by adding three volumes of methanol.
-
-
Product Analysis:
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of prenylated coumarins.[9]
-
Protocol 3: Cytochrome P450 (CYP450) Enzyme Activity Assay
This protocol outlines a method for assaying the activity of a candidate CYP450 enzyme, for example, in the cyclization of a prenylated coumarin.[16][17][18]
-
Heterologous Expression: Express the candidate CYP450 gene along with a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells.
-
Microsome Preparation: Prepare a microsomal fraction containing the recombinant CYP450 and CPR from the host cells.
-
Enzyme Activity Assay: [16]
-
Set up a reaction mixture in a microtiter plate containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
The microsomal preparation
-
The prenylated coumarin substrate (e.g., from the PT assay)
-
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction with a suitable solvent like acetonitrile.
-
-
Product Detection: Analyze the formation of the cyclized pyranocoumarin product using HPLC or LC-MS. For high-throughput screening, fluorescence-based assays can be developed if the product is fluorescent.[16]
Mandatory Visualizations
Figure 1: Proposed biosynthetic pathway of this compound.
Figure 2: Workflow for identifying biosynthetic genes.
Figure 3: Key enzyme classes in the proposed pathway.
Regulation of Biosynthesis
The biosynthesis of coumarins, as a branch of the phenylpropanoid pathway, is tightly regulated in response to various internal and external cues.[6] The expression of key upstream genes like PAL, C4H, and 4CL is often induced by biotic stresses, such as pathogen attacks, and abiotic stresses like nutrient deficiency, drought, and UV radiation.[4][6][12] This regulation allows plants to produce these defensive compounds when needed. The specific regulatory mechanisms controlling the downstream tailoring steps for this compound biosynthesis in C. inophyllum are currently unknown but are likely to involve specific transcription factors that respond to developmental and environmental signals.
Conclusion
The biosynthetic pathway of this compound is a complex process that begins with the well-characterized phenylpropanoid pathway and proceeds through the formation of a pyranocoumarin scaffold. While the initial steps are well-understood, the subsequent tailoring reactions that create the unique structure of this compound are still hypothetical and represent a fertile ground for future research. This guide provides a robust framework based on current knowledge, outlining a proposed pathway, key enzymatic players, and essential experimental protocols. The elucidation of this pathway through the application of modern transcriptomic and metabolomic techniques will not only advance our understanding of plant secondary metabolism but also could pave the way for the biotechnological production of this and other complex, bioactive coumarins.
References
- 1. iomcworld.com [iomcworld.com]
- 2. journal.uii.ac.id [journal.uii.ac.id]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenyltransferase. Kinetic studies of the 1'-4 coupling reaction with avian liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of candidate genes related to calanolide biosynthesis by transcriptome sequencing of Calophyllum brasiliense (Calophyllaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of candidate genes related to calanolide biosynthesis by transcriptome sequencing of Calophyllum brasiliense (Calophyllaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pakbs.org [pakbs.org]
- 15. Calophyllolide Content in Calophyllum inophyllum at Different Stages of Maturity and Its Osteogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High-Throughput Mass Spectrometric Enzyme Activity Assay Enabling the Discovery of Cytochrome P450 Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Calophyllic Acid: A Physicochemical and Biological Profile for Drug Development
Abstract: Calophyllic acid, a complex tricyclic diterpenoid acid derived from Calophyllum inophyllum, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, outlines standard experimental protocols for their determination, and explores its known biological signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural product.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its formulation, pharmacokinetics, and pharmacodynamics. While extensive experimental data for this compound is not universally published, the following table summarizes its known and predicted properties.
| Property | Data | Source(s) |
| Molecular Formula | C₂₅H₂₄O₆ | [1][2][3][4][5] |
| Molecular Weight | 420.5 g/mol | [1][2][3][5] |
| CAS Number | 36626-19-4 | [1][2][3] |
| Appearance | Data not available (typically a powder) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in certain organic solvents. Specific aqueous solubility data is limited. To enhance solubility, heating to 37°C and ultrasonication may be employed.[4] | [4] |
| Predicted XlogP | 5.3 | [6] |
| pKa | Data not available | |
| Ghose Rule Compliance | True | [7] |
Note: Some properties, such as melting point, boiling point, and pKa, lack readily available experimental data in the reviewed literature and would require empirical determination.
Experimental Protocols for Physicochemical Characterization
Standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following sections detail common methodologies for determining key physicochemical parameters relevant to drug development.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a critical measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the traditional and most reliable technique.[8]
Methodology: Shake-Flask Method
-
Preparation: Prepare a saturated solution of this compound in both n-octanol and water. Equilibrate equal volumes of n-octanol and water by shaking them together for 24 hours to ensure mutual saturation.
-
Partitioning: Add a known quantity of this compound to a mixture of the pre-saturated n-octanol and water in a separation funnel.
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the mixture to stand until the n-octanol and water layers are clearly separated. Centrifugation can be used to expedite this process.
-
Quantification: Carefully sample each phase and determine the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing a drug's dissolution rate and bioavailability. The equilibrium solubility method is a common approach.
Methodology: Equilibrium Solubility Method
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.
-
Quantification: Analyze the clear supernatant to determine the concentration of dissolved this compound using a validated analytical method like HPLC-UV.
Determination of Ionization Constant (pKa)
The pKa value indicates the strength of an acid and determines the extent of a molecule's ionization at a given pH. This is critical as ionization state affects solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Solution Preparation: Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., water-methanol).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly notable. Research suggests its mode of action may involve the modulation of key inflammatory pathways.[1]
Anti-Inflammatory Mechanism
This compound is thought to exert its anti-inflammatory effects by modulating inflammatory cascades, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1] Furthermore, it may influence the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting this pathway, this compound can reduce the production of these inflammatory mediators, thereby dampening the inflammatory response.[1][9]
Implications for Drug Development
The physicochemical properties of this compound have significant implications for its development as a therapeutic agent.
-
Lipophilicity (XlogP = 5.3): The high predicted LogP value suggests that this compound is highly lipophilic. While this may facilitate passage through cell membranes, it could also lead to poor aqueous solubility, potential for high plasma protein binding, and rapid metabolism. Formulation strategies such as lipid-based delivery systems may be required to improve its bioavailability.
-
Molecular Weight (420.5 g/mol ): The molecular weight is within the range typically considered favorable for oral bioavailability, aligning with guidelines like Lipinski's Rule of Five.[10]
-
Solubility: The limited aqueous solubility is a significant hurdle.[4] Early formulation development should focus on solubility enhancement techniques to ensure adequate exposure in vivo.
-
Biological Activity: The potent anti-inflammatory and wound-healing properties make it a strong candidate for dermatological applications and for treating inflammatory disorders.[1][9][11] Further investigation into its other reported activities, such as antimicrobial and analgesic effects, is warranted.[1]
Conclusion
This compound is a natural product with compelling therapeutic potential, particularly in the realm of anti-inflammatory and wound-healing applications. Its physicochemical profile, characterized by high lipophilicity and a molecular weight conducive to drug-likeness, presents both opportunities and challenges for drug development. The primary obstacle appears to be its poor aqueous solubility, which must be addressed through advanced formulation strategies. The elucidation of its precise mechanism of action, particularly its interaction with the NF-κB pathway, will further guide its development and optimization as a novel therapeutic agent. This guide provides a foundational dataset and procedural framework to aid researchers in advancing this compound from a promising natural compound to a potential clinical candidate.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Isothis compound | C25H24O6 | CID 6473848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C25H24O6) [pubchemlite.lcsb.uni.lu]
- 7. Phytochemical: this compound [caps.ncbs.res.in]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Calophyllic Acid: A Deep Dive into Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calophyllic acid, a complex 4-phenylcoumarin isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its therapeutic potential in several key areas, including inflammation, cancer, microbial infections, wound healing, and dyslipidemia. This document synthesizes available quantitative data, outlines experimental methodologies for its study, and visualizes the known signaling pathways and experimental workflows to facilitate further research and development.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, belonging to the coumarin class of secondary metabolites, has garnered significant scientific interest due to its potent and varied pharmacological effects. Often found as a diastereomeric mixture with isothis compound, its biological activities are the subject of ongoing investigation. This guide aims to consolidate the existing knowledge on this compound to serve as a foundational resource for researchers and drug development professionals.
Biological Activities and Therapeutic Potential
This compound has demonstrated a remarkable spectrum of biological activities, positioning it as a lead compound for the development of new therapies for a variety of diseases.
Anti-inflammatory Activity
This compound and related compounds from Calophyllum species exhibit significant anti-inflammatory properties. In-vitro studies have demonstrated the ability of extracts containing this compound to inhibit key inflammatory enzymes and stabilize cellular membranes.
Table 1: In Vitro Anti-inflammatory Activity of Calophyllum inophyllum Fruit Extract
| Assay | Concentration (µg/mL) | % Inhibition | Reference |
| Cyclooxygenase (COX) Inhibition | 50 | 77% | [1] |
| Lipooxygenase (LOX) Inhibition | 50 | 88% | [1] |
In vivo studies have further substantiated these findings. Ethanol extracts of Calophyllum inophyllum stem bark and seeds, which contain this compound, have been shown to reduce paw edema in a Freund's adjuvant-induced arthritis rat model.
Anticancer Activity
The anticancer potential of this compound and other constituents of Calophyllum has been evaluated against various cancer cell lines. While specific IC50 values for pure this compound are not extensively reported, extracts containing this compound have shown cytotoxic effects. For instance, an ethanolic leaf extract of C. inophyllum demonstrated an IC50 value of 120 µg/mL against MCF-7 breast cancer cells[2]. Further investigation into the specific activity of isolated this compound is warranted.
Antimicrobial Activity
This compound is considered one of the main bioactive components contributing to the antimicrobial properties of tamanu oil[3]. While comprehensive MIC values for purified this compound are limited in the available literature, studies on related compounds and extracts from Calophyllum species indicate a broad spectrum of activity against various pathogens. For example, brasiliensic acid, a related compound, was tested against a panel of bacteria and yeasts, though it did not show significant activity at the tested concentrations[4][5]. Further studies are needed to determine the specific antimicrobial spectrum and potency of this compound.
Wound Healing Activity
The wound healing properties of this compound and its derivatives are among their most well-documented activities. Calophyllolide, a structurally similar compound, has been shown to significantly promote wound closure in a mouse model[6][7][8]. This is achieved through the modulation of the inflammatory response, including the downregulation of pro-inflammatory cytokines and the promotion of M2 macrophage polarization[6][7][8].
Table 2: Effect of Calophyllolide on Inflammatory Cytokine Expression in Wound Healing
| Cytokine | Treatment | Effect | Reference |
| IL-1β | Calophyllolide | Downregulation | [6] |
| IL-6 | Calophyllolide | Downregulation | [6] |
| TNF-α | Calophyllolide | Downregulation | [6] |
| IL-10 | Calophyllolide | Upregulation | [6] |
Antidyslipidemic Activity
A mixture of this compound and isothis compound has demonstrated dose-dependent lipid-lowering activity in a Triton WR-1339-induced hyperlipidemia model in rats[9]. This suggests a potential role for this compound in the management of dyslipidemia and related cardiovascular diseases.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of this compound.
In Vitro Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit protein-denaturing enzymes.
-
Principle: The inhibition of trypsin-induced caseinolysis is measured spectrophotometrically.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (25 mM, pH 7.4), trypsin, and the test compound (this compound).
-
Incubate the mixture at 37°C for 5 minutes.
-
Add casein solution (0.8% w/v) and incubate for an additional 20 minutes.
-
Terminate the reaction by adding perchloric acid (70% v/v).
-
Centrifuge and measure the absorbance of the supernatant to determine the extent of caseinolysis.
-
Diclofenac sodium is typically used as a positive control.
-
This assay assesses the ability of a compound to stabilize erythrocyte membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.
-
Principle: The inhibition of heat- or hypotonicity-induced hemolysis of HRBCs is measured spectrophotometrically.
-
Procedure:
-
Prepare a reaction mixture containing a phosphate buffer, hyposaline, HRBC suspension (10% v/v), and the test compound.
-
Incubate at 37°C for 30 minutes and then centrifuge.
-
Measure the absorbance of the supernatant at 560 nm to quantify the hemoglobin release.
-
The percentage of membrane stabilization is calculated relative to a control without the test compound.
-
In Vivo Wound Healing Assay
-
Model: Full-thickness excisional wounds are created on the dorsal side of mice.
-
Procedure:
-
Anesthetize the animals and create a circular wound of a defined diameter.
-
Topically apply the test compound (e.g., this compound formulation) to the wound daily.
-
Monitor wound closure by measuring the wound area at regular intervals.
-
At specific time points, collect tissue samples for histological analysis (e.g., H&E and Masson's trichrome staining) and biochemical assays (e.g., cytokine levels, myeloperoxidase activity).
-
Triton WR-1339-Induced Hyperlipidemia Model
-
Model: This is a widely used model to screen for hypolipidemic agents.
-
Procedure:
-
Induce hyperlipidemia in rats by a single intraperitoneal injection of Triton WR-1339 (200-400 mg/kg).
-
Administer the test compound orally at various doses.
-
Collect blood samples at different time points (e.g., 7 and 18 hours) after Triton injection.
-
Analyze serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound are underpinned by its interaction with various cellular signaling pathways.
Anti-inflammatory and Wound Healing Pathways
The anti-inflammatory and wound healing effects of this compound and related compounds are mediated, in part, by the modulation of cytokine production. By downregulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and upregulating the anti-inflammatory cytokine IL-10, this compound can help to resolve inflammation and promote tissue repair. Furthermore, it influences macrophage polarization, shifting the balance from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype.
PI3K/Akt and ERK1/2 Signaling in Glucose Metabolism
A diastereomeric mixture of this compound and isothis compound has been shown to stimulate glucose uptake in skeletal muscle cells. This effect involves the activation of the PI3K/Akt and ERK1/2 signaling pathways, leading to the translocation of GLUT4 to the plasma membrane. This suggests a potential therapeutic application for this compound in the management of insulin resistance and type 2 diabetes.
Experimental Workflows
Visualizing the experimental workflows can aid in the design and replication of studies on this compound.
Conclusion and Future Directions
This compound stands out as a natural compound with significant therapeutic potential across multiple domains. Its well-documented anti-inflammatory and wound healing properties, coupled with promising indications of anticancer, antimicrobial, and antidyslipidemic activities, make it a compelling candidate for further drug development.
Future research should focus on:
-
Isolation and Purification: Development of efficient and scalable methods for the isolation of pure this compound to facilitate rigorous pharmacological and toxicological studies.
-
Quantitative SAR: Systematic evaluation of the structure-activity relationships of this compound and its derivatives to identify more potent and selective analogs.
-
Mechanism of Action: In-depth investigation into the molecular targets and signaling pathways modulated by this compound for each of its biological activities.
-
Pharmacokinetics and Safety: Comprehensive preclinical studies to evaluate the ADME (absorption, distribution, metabolism, and excretion) properties and safety profile of this compound.
-
Clinical Translation: Well-designed clinical trials to assess the efficacy and safety of this compound-based therapies in human populations.
The continued exploration of this compound holds great promise for the discovery of novel and effective treatments for a range of human diseases. This technical guide serves as a catalyst for such endeavors, providing a solid foundation for future research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. doc-developpement-durable.org [doc-developpement-durable.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on Calophyllic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Calophyllic acid, a complex chromanone derivative isolated from plants of the Calophyllum genus. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development efforts.
Introduction
This compound, along with its isomer isothis compound, is a secondary metabolite found in various Calophyllum species. Traditionally, extracts from these plants have been used in folk medicine for a range of ailments, including inflammation, infections, and skin conditions. Modern scientific investigation has begun to explore the bioactive properties of isolated constituents like this compound, revealing its potential in several therapeutic areas. This guide focuses exclusively on the reported in vitro data to provide a foundational understanding of its biological activities at the cellular and molecular level.
Quantitative Data Presentation
The primary in vitro activity reported for this compound is its potent antifilarial effect. Other activities, such as anti-HIV and cytotoxic effects, have been investigated, but current data suggests this compound is largely inactive or significantly less active in these areas compared to other natural compounds.
Table 1: Summary of In Vitro Antifilarial Activity of this compound
| Bioassay | Target Organism | Test Substance | Key Metric | Value | Reference |
| Motility Assay | Brugia malayi (Adult worms) | This compound + Isothis compound mixture | IC₅₀ | 2.1 µg/mL | [1] |
| Motility Assay | Brugia malayi (Microfilariae) | This compound + Isothis compound mixture | IC₅₀ | 5.5 µg/mL | [1] |
| Motility Assay | Brugia malayi | This compound + Isothis compound mixture | MIC | 15.6 µg/mL | [1] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the substance that causes 50% inhibition of parasite motility. MIC (Minimum Inhibitory Concentration): The lowest concentration of the substance that inhibits visible parasite motility.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preliminary findings. This section outlines the protocols for the key in vitro assays referenced in the literature concerning this compound and related compounds.
Antifilarial Motility Assay (vs. Brugia malayi)
This protocol is based on the methods used to determine the antifilarial activity of the this compound and isothis compound mixture[1].
-
Organism Maintenance : Adult Brugia malayi worms are isolated from the peritoneal cavities of infected gerbils (Meriones unguiculatus) and washed in RPMI-1640 medium supplemented with antibiotics. Microfilariae (mf) are collected from the peritoneal fluid and purified.
-
Assay Setup : The assay is performed in 24-well plates. Each well contains RPMI-1640 medium, one adult female worm or approximately 50-100 microfilariae.
-
Compound Preparation : A stock solution of the this compound mixture is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve final test concentrations (e.g., ranging from 1.5 to 100 µg/mL), ensuring the final DMSO concentration in the wells is non-toxic to the parasites (typically ≤0.5%).
-
Incubation : The plates are incubated at 37°C in a 5% CO₂ environment for 48 hours.
-
Motility Assessment : Worm motility is observed under an inverted microscope at various time points (e.g., 24h, 48h). Motility scores are assigned on a scale from 4 (vigorous, normal movement) to 0 (complete loss of motility/death).
-
Data Analysis : The percentage of motility inhibition is calculated relative to a negative control (medium with DMSO). The IC₅₀ value is determined by plotting the percentage inhibition against the log of the compound concentration and performing a non-linear regression analysis.
Cytotoxicity Assay (MTT-Based)
While this compound itself has not shown significant cytotoxicity in preliminary screens, this general protocol is standard for evaluating the antiproliferative effects of natural compounds[2].
-
Cell Culture : Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of this compound (dissolved in DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive DMSO vehicle alone.
-
MTT Addition : After incubation, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3-4 hours.
-
Formazan Solubilization : The MTT solution is removed, and the purple formazan crystals formed by viable cells are dissolved in 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage relative to the control. The IC₅₀ value is calculated from the dose-response curve.
Anti-HIV Reverse Transcriptase (RT) Assay
Although studies indicate this compound is inactive, this protocol describes the standard method for screening compounds against HIV-1 RT[1].
-
Assay Principle : This is typically a non-radioactive, enzyme-linked immunosorbent assay (ELISA)-based method that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme.
-
Reaction Setup : The reaction is conducted in streptavidin-coated microplates. Each well contains a template/primer hybrid (e.g., poly(A) x oligo(dT)), recombinant HIV-1 RT enzyme, and a mixture of nucleotides including DIG-labeled dUTP.
-
Inhibitor Addition : Test compounds (this compound) at various concentrations are added to the wells. A known non-nucleoside reverse transcriptase inhibitor (NNRTI) like Nevirapine is used as a positive control.
-
Incubation : The plate is incubated for 1-2 hours at 37°C to allow for DNA synthesis.
-
Detection : The plate is washed to remove unincorporated nucleotides. An anti-DIG antibody conjugated to peroxidase is added, followed by a peroxidase substrate (e.g., ABTS).
-
Measurement : The intensity of the color produced is proportional to the RT activity and is measured using a plate reader at 405 nm.
-
Analysis : The percentage of RT inhibition is calculated relative to the no-inhibitor control.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and potential signaling pathways that may be relevant to the biological activities of this compound.
Experimental and Logical Workflows
Caption: General workflow for natural product discovery, from extraction to bioactivity screening.
Caption: Experimental workflow for the in vitro antifilarial motility assay.
Potential Signaling Pathways
While direct evidence linking this compound to the NF-κB or MAPK pathways is not yet available, these are common targets for natural products with anti-inflammatory and cytotoxic potential. The activity of other compounds from Calophyllum species suggests these pathways are plausible areas for future investigation.
Caption: Hypothesized inhibition of the NF-κB pro-inflammatory signaling pathway.
Caption: Potential modulation points within the MAPK signaling cascade.
References
Calophyllic Acid: A Technical Guide for Researchers
Calophyllic Acid CAS Number: 36626-19-4
Chemical Structure:
This compound is a complex natural compound classified as a coumarin. Its chemical formula is C25H24O6, with a molecular weight of approximately 420.45 g/mol .
Core Research Summary
This compound, a bioactive compound isolated from the plant Calophyllum inophyllum, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its biological activities, focusing on its anti-inflammatory properties and its role in regulating glucose metabolism. The information presented is intended for researchers, scientists, and professionals in drug development, offering a compilation of key data, experimental methodologies, and visual representations of its mechanisms of action.
Quantitative Data
The following table summarizes the known quantitative data regarding the biological activity of this compound and related extracts from Calophyllum inophyllum. It is important to note that specific IC50 values for pure this compound against cyclooxygenase and lipoxygenase enzymes are not yet widely reported in publicly available literature. The data below is derived from studies on extracts of Calophyllum inophyllum, which contain this compound among other constituents.
| Biological Target | Test Substance | Activity | Value | Reference |
| Cyclooxygenase (COX) | Crude extract of C. inophyllum fruits | % Inhibition at 50 µg/ml | 77% | [1] |
| Lipoxygenase (LOX) | Crude extract of C. inophyllum fruits | % Inhibition at 50 µg/ml | 88% | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of key signaling pathways. Below are diagrams illustrating its known mechanisms in inflammation and glucose uptake.
Anti-Inflammatory Signaling Pathway
This compound is suggested to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. The precise molecular targets of this compound within this pathway are a subject of ongoing research.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Glucose Uptake Signaling Pathway
A diastereomeric mixture of this compound and isothis compound has been shown to stimulate glucose uptake in skeletal muscle cells. This action is mediated through the activation of the PI3K/Akt and ERK1/2 signaling pathways, leading to the translocation of GLUT4 transporters to the cell membrane.[2]
Caption: PI3K/Akt and ERK1/2 signaling in glucose uptake stimulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation and Purification of this compound from Calophyllum inophyllum
The following is a general protocol for the isolation of compounds from Calophyllum inophyllum and can be adapted for the specific isolation of this compound.
Materials:
-
Dried and powdered leaves of Calophyllum inophyllum
-
Methanol
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
Extraction: Macerate the powdered leaves with methanol at room temperature for several days.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Column Chromatography:
-
Subject the crude extract to open column chromatography on silica gel.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the separation of compounds in the fractions using Thin Layer Chromatography (TLC).
-
-
Purification: Pool the fractions containing the compound of interest (identified by its Rf value on TLC) and further purify using repeated column chromatography or preparative TLC until a pure compound is obtained.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Tris-HCl buffer (pH 8.0)
-
Hematin (cofactor)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and the detection probe in Tris-HCl buffer.
-
Assay Reaction:
-
In a 96-well plate, add buffer, hematin, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of this compound to the test wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate for a few minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Phospho-Akt and Phospho-ERK
This protocol is used to detect the phosphorylation status of Akt and ERK1/2 in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Akt).
Experimental Workflows
The following diagram illustrates a typical workflow for investigating the biological activity of this compound.
Caption: General experimental workflow for the study of this compound.
References
Calophyllic Acid: A Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calophyllic acid, a complex coumarin found predominantly within the Calophyllum genus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies pertinent to this compound. While quantitative data for this compound remains limited, this document compiles available information on related compounds from Calophyllum inophyllum to provide a comparative framework. Detailed experimental protocols for extraction and isolation are presented, alongside a visualization of the key signaling pathway influenced by this compound, to support further research and drug development endeavors.
Natural Sources and Distribution
This compound is primarily isolated from plants belonging to the Calophyllum genus, with Calophyllum inophyllum being the most extensively studied source. This compound is a key constituent of the plant's secondary metabolites and is found in various parts, most notably the leaves and the oil extracted from the seeds (Tamanu oil).
While specific quantitative data for this compound is not extensively available in the current literature, studies on the related and structurally similar coumarin, calophyllolide, provide valuable insights into the distribution of these types of compounds within Calophyllum inophyllum. The concentration of these coumarins can vary depending on the geographical location, season of harvest, and the specific part of the plant.
Table 1: Distribution and Concentration of Calophyllolide in Calophyllum inophyllum
| Plant Part | Compound | Concentration | Reference |
| Dried Nuts | Calophyllolide | Approximately 2 mg/g | [1] |
| Leaf Extracts | Calophyllolide | Mean of 1.93 ± 1.7 mg/kg | [1] |
Note: This data is for calophyllolide and is presented as a proxy for coumarin distribution in the absence of specific quantitative data for this compound.
Experimental Protocols
The following protocols are generalized methodologies for the extraction and isolation of coumarins, including this compound, from Calophyllum inophyllum. These should be optimized based on the specific research objectives and available equipment.
Extraction of this compound from Calophyllum inophyllum Leaves
This protocol outlines a standard maceration and solvent extraction procedure.
Materials:
-
Dried and powdered leaves of Calophyllum inophyllum
-
Methanol
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Filter paper and funnel
-
Chromatography column
-
Silica gel (60-120 mesh)
-
Beakers and flasks
Procedure:
-
Defatting: The powdered leaf material is first soaked in hexane for 24-48 hours to remove nonpolar constituents like fats and waxes. The solvent is then filtered, and the plant material is air-dried.
-
Extraction: The defatted plant material is then macerated with methanol at room temperature for 48-72 hours with occasional shaking. This process is typically repeated three times to ensure maximum extraction of polar and semi-polar compounds, including this compound.
-
Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Isolation of this compound by Column Chromatography
This protocol describes a general method for the separation of this compound from the crude extract.
Materials:
-
Crude methanolic extract of Calophyllum inophyllum leaves
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
-
Fraction collection tubes
Procedure:
-
Column Packing: A slurry of silica gel in hexane is prepared and carefully poured into the chromatography column. The hexane is allowed to drain until it is just above the silica gel bed, ensuring a uniformly packed column.
-
Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding increasing amounts of ethyl acetate. The polarity is further increased by the addition of methanol to the ethyl acetate if necessary.
-
Fraction Collection: Fractions of the eluate are collected sequentially.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC). Aliquots from each fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system (e.g., hexane:ethyl acetate mixtures). The spots are visualized under a UV lamp.
-
Pooling and Concentration: Fractions showing similar TLC profiles corresponding to the expected polarity of this compound are pooled together and concentrated to yield the isolated compound. Further purification may be achieved by repeated column chromatography or by using techniques like preparative HPLC.[2]
Signaling Pathway
A diastereomeric mixture of this compound and isothis compound has been shown to enhance glucose uptake in skeletal muscle cells through the activation of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathways.
Caption: PI3K/ERK1/2 signaling activation by this compound.
Analytical Methods for Quantification
Generalized HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorption maximum of this compound.
-
Quantification: Based on a calibration curve generated from a pure standard of this compound.
Conclusion
This compound represents a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its natural sources, methods for its extraction and isolation, and its mechanism of action through the PI3K/ERK1/2 signaling pathway. Further research is warranted to establish a more precise quantitative distribution of this compound in Calophyllum species and to develop and validate specific analytical methods for its routine analysis. Such efforts will be crucial for the standardization of extracts and the advancement of this compound-based drug discovery programs.
References
Methodological & Application
Calophyllic Acid: Comprehensive Protocols for Isolation, Purification, and Analysis
Application Note
Abstract
Calophyllic acid, a complex tetracyclic dipyranocoumarin isolated primarily from the leaves and seeds of Calophyllum inophyllum, has garnered significant scientific interest for its potent anti-inflammatory and wound-healing properties. This document provides detailed application notes and experimental protocols for the efficient isolation, purification, and analysis of this compound from plant extracts. The methodologies described herein are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The protocols cover solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) for the separation of this compound and its isomers. Furthermore, this note briefly discusses the anti-inflammatory mechanism of action of related compounds, which involves the modulation of the NF-κB signaling pathway.
Introduction
Calophyllum inophyllum, commonly known as tamanu, is a rich source of bioactive secondary metabolites, including a variety of coumarins, xanthones, and flavonoids.[1] Among these, this compound and its isomer, isothis compound, have been identified as key compounds with significant therapeutic potential. The complex structure of these molecules necessitates robust and efficient methods for their extraction and purification to enable further pharmacological investigation and potential drug development. This application note presents a compilation of effective techniques for obtaining high-purity this compound from plant materials.
Data Presentation: Quantitative Analysis of Extraction and Purification
The yield and purity of this compound and related compounds are highly dependent on the plant part used, the extraction solvent, and the purification method. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Yield of Calophyllolide and Total Phenolics/Flavonoids from Calophyllum inophyllum
| Plant Part | Extraction Method | Solvent | Compound | Yield | Reference |
| Seeds | Ethanol Extraction & Chromatography | Ethanol, Ethyl Acetate | Calophyllolide | 0.23% | [2] |
| Seeds | Maceration & Chromatography | Dichloromethane:Methanol (1:1) | Calophyllolide | 0.118% | [2] |
| Seed Oil (Resin) | Methanol:Water Extraction & VLC | Methanol:Water (9:1) | Calophyllolide | 0.028% | [2] |
| Leaves | Percolation | 80% Methanol in Water | Total Phenolic Content | 289.12 mg GAE/g residue | [3] |
| Leaves | Percolation | 80% Methanol in Water | Total Flavonoid Content | 410.4 mg QE/g residue | [3] |
| Leaves | Maceration | Methanol | Crude Extract | 4% (30g from 750g) | [4] |
Table 2: Purity and Recovery of Related Compounds Using Chromatographic Methods
| Compound | Chromatographic Method | Purity/Recovery | Reference |
| Rutin | Sephadex Column Chromatography | 74-84% Purity | [5] |
| Rutin | Semi-preparative RP-HPLC | 98.4% Purity | [5] |
| Volatiles, Flavonoids, Polysaccharides | Column Chromatography with Gradient Elution | >95% Recovery | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Calophyllum inophyllum Leaves
This protocol details a two-step solvent extraction process to obtain a crude extract enriched with polar compounds, including this compound.
1. Materials and Reagents:
- Dried and powdered leaves of Calophyllum inophyllum
- n-hexane
- Methanol (80% in water)
- Filter paper
- Rotary evaporator
2. Procedure:
- Weigh 2 kg of ground and sieved (150 mesh) C. inophyllum leaves.[3]
- To remove non-polar compounds, soak the leaf powder in 6 L of n-hexane for 72 hours at room temperature.[3]
- Separate the mixture by filtration through filter paper.
- Dry the residue (solid phase) at ambient temperature for 24 hours. This is the residue of C. inophyllum leaves powder (RCILP).[3]
- Macerate the dried RCILP with 80% methanol in water at a ratio of 1:10 (w/v) for 48 hours at 30°C with occasional shaking.[3]
- Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.
- Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude methanolic extract using silica gel column chromatography.
1. Materials and Reagents:
- Crude methanolic extract from Protocol 1
- Silica gel (230-400 mesh)
- n-hexane
- Ethyl acetate
- Glass column
- Fraction collection tubes
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
2. Procedure:
- Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles. Add a layer of sand on top of the silica gel.
- Sample Loading: Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
- Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
- 100% n-hexane
- n-hexane:Ethyl acetate (9:1)
- n-hexane:Ethyl acetate (8:2)
- n-hexane:Ethyl acetate (7:3)
- n-hexane:Ethyl acetate (1:1)
- 100% Ethyl acetate
- Fraction Collection: Collect fractions of approximately 20-40 mL in separate tubes.
- TLC Monitoring: Monitor the fractions using TLC with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3). Visualize the spots under UV light. Fractions containing a compound with an Rf value corresponding to this compound should be pooled.
- Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Protocol 3: HPLC Separation of this compound and Isothis compound
This protocol outlines a reverse-phase HPLC method for the analytical separation and quantification of this compound and its isomer, isothis compound.
1. Materials and Reagents:
- Purified this compound sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Orthophosphoric acid
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Procedure:
- Mobile Phase Preparation: Prepare two mobile phases:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- HPLC Conditions:
- Column: C18 reverse-phase column.
- Flow Rate: 1.0 mL/min.[7]
- Detection Wavelength: 210 nm.[7]
- Injection Volume: 20 µL.
- Gradient Elution:
- 0-5 min: 70% A, 30% B
- 5-20 min: Linear gradient to 30% A, 70% B
- 20-25 min: Linear gradient to 0% A, 100% B
- 25-30 min: Hold at 100% B
- 30-35 min: Return to initial conditions (70% A, 30% B)
- Sample Preparation: Dissolve the purified sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
- Analysis: Inject the sample into the HPLC system and record the chromatogram. This compound and isothis compound should elute as distinct peaks.
Mandatory Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Proposed Anti-inflammatory Signaling Pathway of Calophyllum Coumarins
Caption: Inhibition of the NF-κB pathway by Calophyllum coumarins.
References
- 1. ijariit.com [ijariit.com]
- 2. journal.uii.ac.id [journal.uii.ac.id]
- 3. Phenolic and flavonoid compounds extraction from <i>Calophyllum inophyllum</i> leaves - Arabian Journal of Chemistry [arabjchem.org]
- 4. doc-developpement-durable.org [doc-developpement-durable.org]
- 5. mdpi.com [mdpi.com]
- 6. One-step column chromatographic extraction with gradient elution followed by automatic separation of volatiles, flavonoids and polysaccharides from Citrus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric and reversed-phase high-performance liquid chromatographic method for the determination of doxophylline in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Calophyllic Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Calophyllic acid, a bioactive compound found in Calophyllum inophyllum (Tamanu) seed oil. The method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and accurate means of analysis. This protocol is intended for researchers, scientists, and drug development professionals working on the analysis and quality control of natural products containing this compound.
Introduction
This compound is a complex coumarin derivative isolated from the seeds of Calophyllum inophyllum.[1] It has garnered significant interest in the pharmaceutical and cosmetic industries due to its potential anti-inflammatory, and wound-healing properties. Accurate quantification of this compound is crucial for product formulation, standardization of extracts, and pharmacokinetic studies. This application note presents a detailed protocol for the determination of this compound using a widely available HPLC-UV system.
Chemical Structure
This compound
Experimental
Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade methanol
-
HPLC grade water
-
This compound reference standard (>95% purity)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25 °C) |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 15 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Calophyllum inophyllum Seeds)
-
Grinding: Grind the dried seeds of Calophyllum inophyllum into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered seeds and place it in a flask. Add 20 mL of methanol and perform extraction using one of the following methods:
-
Maceration: Let the mixture stand for 24 hours at room temperature with occasional shaking.
-
Soxhlet Extraction: Extract for 4-6 hours.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Sample Solution: Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of mobile phase.
-
Final Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation (Typical Performance Characteristics)
The following table summarizes the typical performance characteristics for the quantification of coumarin-like compounds using HPLC. Full method validation should be performed in the user's laboratory to ensure compliance with regulatory requirements.
| Validation Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Data Presentation
The quantification of this compound in a sample is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on the calibration curve.
Table 1: Quantitative Data Summary (Example)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 7.52 | 152345 | 10.0 |
| Standard 2 (50 µg/mL) | 7.51 | 761725 | 50.0 |
| Standard 3 (100 µg/mL) | 7.53 | 1523450 | 100.0 |
| Sample Extract | 7.52 | 457035 | 30.0 |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Diagram (Hypothesized Anti-inflammatory Action)
This compound is suggested to exert anti-inflammatory effects, potentially through the modulation of key inflammatory pathways.
Caption: Hypothesized anti-inflammatory pathway of this compound.
Conclusion
The HPLC method described in this application note provides a straightforward and effective approach for the quantification of this compound in various samples. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation is recommended to ensure the accuracy and reliability of the results for specific applications.
References
Spectroscopic Analysis of Calophyllic Acid: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic analysis of Calophyllic acid, a naturally occurring pyranocoumarin with recognized biological activities. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. This document offers experimental protocols and data presentation guidelines to assist researchers in their studies of this compound and related natural products.
Introduction to this compound
This compound is a tetracyclic dipyranocoumarin isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum. It, along with its diastereomer isothis compound, has demonstrated significant biological activities, including the stimulation of glucose uptake in skeletal muscle cells. This activity is mediated through the activation of the Phosphatidylinositol-3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK1/2) signaling pathways, making it a compound of interest for research in diabetes and metabolic disorders.
Molecular Structure:
-
Molecular Formula: C₂₅H₂₄O₆[1]
-
Molecular Weight: 420.46 g/mol [1]
-
IUPAC Name: (2Z)-3-(5-hydroxy-2,2,8,8-tetramethyl-4-oxo-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-3-phenylprop-2-enoic acid
Data Presentation
Quantitative data from NMR and MS analyses are summarized below for clarity and comparative purposes.
NMR Spectroscopic Data
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 78.02 |
| 3 | 4.59 (q) | 79.38 |
| 4 | - | 202.68 |
| 4a | - | 102.72 |
| 5 | - | 159.98 |
| 6 | - | 109.63 |
| 7 | - | 157.73 |
| 8 | - | 116.44 |
| 8a | - | 149.42 |
| 9 | 6.31 (d) | 129.97 |
| 10 | 6.45 (d) | 121.65 |
| 11 | - | 169.12 |
| 12 | 5.38 (dd) | 142.15 |
| 1' | - | 129.37 |
| 2', 6' | 7.26 (m) | 128.15 |
| 3', 5' | 7.26 (m) | 127.45 |
| 4' | 7.26 (m) | - |
| 2-Me | 1.17 (d) | 16.55 |
| 3-Me | 1.09 (q) | 9.69 |
| 8-Me (gem-dimethyl) | 0.821 (s), 0.88 (s) | 28.22, 27.93 |
| C-8 quat | - | 77.90 |
| Phenyl-CH | 2.53 (m) | 28.65 |
Note: The presented data is based on a published spectrum of a compound assumed to be this compound[2]. The assignments should be confirmed with comprehensive 2D NMR experiments.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 421.1646 | 421.1642 |
| [M+Na]⁺ | 443.1465 | 443.1461 |
| [M-H]⁻ | 419.1499 | 419.1495 |
Note: The observed m/z values are hypothetical and would be obtained from an HRMS experiment. A previous study reported a molecular weight of 420 from mass spectra, with a base peak at m/z 419.2, corresponding to the [M-H]⁻ ion[2].
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Sample Preparation
-
Isolation and Purification: this compound should be isolated from the plant source (e.g., leaves of Calophyllum inophyllum) using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to achieve high purity (>95%).
-
NMR Sample: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical to avoid signal overlap. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
MS Sample: Prepare a stock solution of purified this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the appropriate mobile phase.
NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
1D NMR Experiments:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
-
These experiments are essential for differentiating between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and assigning quaternary carbons.
Mass Spectrometry Protocol
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.
ESI-MS/MS Analysis:
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency for this compound. Negative mode is often suitable for phenolic compounds.
-
Mobile Phase: A mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive mode) or ammonium acetate/formate (for negative mode) to improve ionization.
-
Infusion: Direct infusion of the sample solution can be used for initial analysis.
-
LC-MS: For complex mixtures or to confirm purity, liquid chromatography coupled to the mass spectrometer (LC-MS) is the preferred method. A C18 column is typically used for the separation of such compounds.
-
MS Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of this compound (e.g., m/z 421 in positive mode or m/z 419 in negative mode) to obtain fragmentation patterns. This is achieved through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Varying the collision energy will help in obtaining a comprehensive fragmentation spectrum.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Signaling Pathway of this compound
Caption: this compound signaling pathway in glucose uptake.
References
Application Notes & Protocols for the Quantification of Calophyllic Acid in Calophyllum inophyllum Seed Oil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the quantification of calophyllic acid and related coumarins in Calophyllum inophyllum seed oil, commonly known as Tamanu oil. While specific quantitative data for this compound is limited in published literature, this document outlines protocols adapted from the analysis of the more extensively studied and structurally related compound, calophyllolide.
Introduction
Calophyllum inophyllum L., an evergreen tree found in tropical regions, is the source of a viscous, green-hued oil traditionally used for its medicinal properties, including the treatment of various skin ailments.[1] The therapeutic effects of this oil are attributed to its unique chemical composition, which includes a variety of bioactive molecules such as coumarins, xanthones, and flavonoids.[2] Among these, this compound, a complex coumarin, is believed to contribute significantly to the oil's anti-inflammatory and wound-healing capabilities.[1][3]
Accurate quantification of this compound is crucial for the standardization of C. inophyllum seed oil and the development of new therapeutic agents. However, a notable challenge in its analysis is its existence as a diastereomeric mixture with isothis compound, which can complicate separation and individual quantification. This document provides recommended protocols for the extraction and analysis of these compounds, drawing from established methods for similar molecules found in the oil.
Quantitative Data Summary
Direct quantitative data for this compound in Calophyllum inophyllum seed oil is not extensively reported in peer-reviewed literature. However, data for the related and frequently quantified coumarin, calophyllolide, provides a valuable reference for expected concentrations of similar bioactive compounds in the oil.
| Compound | Plant Part | Extraction Method | Analytical Method | Reported Content | Reference |
| Calophyllolide | Nuts (dried) | Ethanol extraction, silica gel and Sephadex LH-20 chromatography | HPLC | 2.3 mg/g (September harvest) | [4] |
| Calophyllolide | Nuts (dried) | Ethanol extraction, silica gel and Sephadex LH-20 chromatography | HPLC | 1.6 mg/g (December harvest) | [4] |
| Calophyllolide | Nuts (dried) | Not specified | Not specified | 0.94 mg/g | [4] |
| Calophyllolide | Seed Oil (resinous) | Methanol:water (9:1) extraction, vacuum liquid chromatography | GC-MS | 0.02803% | [5] |
| Calophyllolide | Seed Oil (cold-pressed) | Cold press | GC-MS | 0.0196% of dry seed weight | [5] |
| Inophyllum B | Leaves | Not specified | HPLC-DAD | 0.0 - 39.0 mg/kg | [6][7] |
| Inophyllum P | Leaves | Not specified | HPLC-DAD | 0.0 - 21.8 mg/kg | [6][7] |
| Coumarin (C9H6O2) | Seed Oil | Supercritical CO2 Extraction | GC-MS | 169.69 µg/g | [2] |
Experimental Protocols
The following protocols are recommended for the extraction and quantification of this compound and other coumarins from C. inophyllum seed oil.
Protocol 1: Extraction of the Coumarin-Rich Resin Fraction
This protocol describes the initial separation of the non-lipid resin fraction, which contains the majority of the coumarins, from the fatty acids in the seed oil.
Materials:
-
Calophyllum inophyllum seed oil
-
Ethanol (96%)
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
Procedure:
-
Mix the C. inophyllum seed oil with 96% ethanol in a 1:1.5 (w/v) ratio.
-
Agitate the mixture vigorously for 10-15 minutes at 40°C.
-
Centrifuge the mixture to separate the ethanol layer (containing the resin) from the oil layer.
-
Alternatively, use a separatory funnel to allow the layers to separate and then collect the lower ethanol-resin fraction.
-
Collect the ethanol fraction and concentrate it using a rotary evaporator to yield the crude resin extract.
-
Store the dried resin extract at 4°C in the dark until further analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method suitable for the separation and quantification of coumarins. Method optimization will be required to achieve baseline separation of this compound and its isomers.
Materials and Equipment:
-
Crude resin extract
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound analytical standard (if available) or a well-characterized related coumarin standard
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the dried resin extract in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-35 min: 70-100% B
-
35-40 min: 100% B
-
40-45 min: 100-30% B
-
45-50 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 320 nm (or scan for optimal wavelength with DAD)
-
Injection Volume: 10 µL
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the standard curve. The concentration is typically expressed as mg/g of the seed oil.
-
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Derivatization may be necessary for non-volatile coumarins like this compound.
Materials and Equipment:
-
Crude resin extract
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium carrier gas
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the dried resin extract in a suitable solvent (e.g., pyridine).
-
Add the derivatizing agent and heat the mixture (e.g., at 60°C for 30 minutes) to convert the acidic and hydroxyl groups to their more volatile silyl derivatives.
-
-
GC-MS Conditions (starting point for optimization):
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
-
-
Analysis and Quantification:
-
Inject a derivatized standard of this compound to determine its retention time and mass spectrum.
-
Inject the derivatized sample.
-
Identify the this compound derivative peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.
-
Quantification can be performed using an external or internal standard method.
-
Visualizations
Experimental Workflow
Anti-Inflammatory Signaling Pathway
Conclusion
The protocols and data presented provide a framework for the quantification of this compound in Calophyllum inophyllum seed oil. While the direct quantification of this compound remains an area for further research, the methodologies outlined here for related coumarins offer a robust starting point for researchers. The successful development of a validated analytical method for this compound will be instrumental in advancing the use of Tamanu oil in pharmaceutical and cosmetic applications.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. mdpi.com [mdpi.com]
- 3. Stimulation, regulation, and inflammaging interventions of natural compounds on nuclear factor kappa B (NF-kB) pathway:… [ouci.dntb.gov.ua]
- 4. Calophyllolide Content in Calophyllum inophyllum at Different Stages of Maturity and Its Osteogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.uii.ac.id [journal.uii.ac.id]
- 6. fred.laure.free.fr [fred.laure.free.fr]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Calophyllic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the identification and quantification of Calophyllic acid. The described protocol is applicable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The method has been validated in accordance with industry-standard guidelines to ensure accuracy, precision, and reliability.
Introduction
This compound is a complex, bioactive coumarin derivative isolated from plants of the Calophyllum genus, notably Calophyllum inophyllum. It has garnered scientific interest for its potential therapeutic properties. To support research, development, and quality control efforts, a reliable and validated analytical method for the quantification of this compound is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely accessible technique for this purpose. This application note provides a comprehensive protocol for a validated reversed-phase HPLC-UV method for this compound analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or PDA Detector |
| Column | Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B (Return to initial) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 310 nm (or optimal wavelength determined by PDA scan) |
| Run Time | 30 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 50% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
This protocol outlines a general procedure for the extraction of this compound from plant sources, such as the leaves or seeds of Calophyllum inophyllum.[1]
-
Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Solvent Extraction:
-
Accurately weigh 1 g of the powdered plant material.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Figure 1. Workflow for the preparation of plant-derived samples.
Method Validation Protocol
The developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines.
Figure 2. Logical relationship of HPLC method validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), a standard solution of this compound, and the sample solution. The retention time of the this compound peak in the sample should match that of the standard, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Protocol: Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,900 |
| 100 | 1,521,050 |
| r² | 0.9998 |
Accuracy
Accuracy is determined by recovery studies, assessing the closeness of the experimental value to the true value.
-
Protocol: Spike a placebo sample with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each level in triplicate.
-
Calculation: % Recovery = [(Measured Concentration) / (Spiked Concentration)] x 100
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Protocol (Repeatability): Analyze six replicates of a standard solution (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.
-
Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2%.
Table 4: Precision Data
| Parameter | %RSD (n=6) |
| Repeatability | 0.85% |
| Intermediate Precision | 1.22% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope)
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and ensuring it meets the requirements for accuracy and precision.
Table 5: LOD and LOQ Values
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2%)
-
Detection wavelength (± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2%.
Conclusion
The HPLC-UV method described provides a reliable, accurate, and precise protocol for the quantification of this compound. The validation data demonstrates that the method is suitable for its intended purpose in quality control and research applications. The detailed protocols for sample preparation and method validation ensure that the method can be successfully implemented in a laboratory setting.
References
Application Notes and Protocols: Calophyllic Acid Assay in LPS-Stimulated Macrophage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calophyllic acid, a novel molecule isolated from the plant Calophyllum inophyllum, has garnered significant interest for its potential anti-inflammatory properties. This document provides detailed application notes and protocols for assessing the efficacy of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted in vitro system for studying inflammation. Macrophages, key players in the innate immune response, produce a cascade of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria. These application notes will guide researchers through the process of evaluating the inhibitory effects of this compound on these inflammatory markers and elucidating its mechanism of action through the NF-κB and MAPK signaling pathways.
Data Presentation
The quantitative data from the described assays can be summarized for clear comparison. The following tables provide a template for presenting typical results.
Table 1: Effect of this compound on Macrophage Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| LPS (1 µg/mL) | - | 98.7 ± 4.8 |
| This compound | 1 | 99.2 ± 5.1 |
| 5 | 98.5 ± 4.5 | |
| 10 | 97.9 ± 5.3 | |
| 25 | 96.4 ± 4.9 | |
| 50 | 95.1 ± 5.5 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibition of Nitric Oxide Production by this compound
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |
| Control | - | 1.2 ± 0.3 | - | |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0 | |
| LPS + this compound | 1 | 22.3 ± 1.9 | 13.6 | |
| 5 | 16.7 ± 1.5 | 35.3 | 12.5 | |
| 10 | 11.5 ± 1.1 | 55.4 | ||
| 25 | 6.8 ± 0.7 | 73.6 | ||
| 50 | 3.1 ± 0.4 | 88.0 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by this compound
| Treatment | Concentration (µM) | TNF-α (pg/mL) | Inhibition (%) | IL-6 (pg/mL) | Inhibition (%) |
| Control | - | 55 ± 8 | - | 32 ± 5 | - |
| LPS (1 µg/mL) | - | 1240 ± 98 | 0 | 980 ± 75 | 0 |
| LPS + this compound | 1 | 1050 ± 85 | 15.3 | 850 ± 68 | 13.3 |
| 5 | 780 ± 62 | 37.1 | 620 ± 51 | 36.7 | |
| 10 | 510 ± 45 | 58.9 | 410 ± 35 | 58.2 | |
| 25 | 280 ± 29 | 77.4 | 220 ± 21 | 77.6 | |
| 50 | 150 ± 18 | 87.9 | 110 ± 12 | 88.8 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for these studies.
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays, and 6-well plates for Western blotting) and allow them to adhere overnight. A typical seeding density is 5 x 10⁵ cells/mL.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Include appropriate controls: untreated cells (control), cells treated with LPS only, and cells treated with this compound only.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
-
Reagents:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Nitric Oxide Assay (Griess Assay)
The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[3][4][5]
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium nitrite standard solutions (for standard curve).
-
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[6][7]
-
Reagents:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
-
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to detect changes in the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
-
Sample Preparation:
-
After a shorter treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blot Protocol:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
NF-κB Pathway: phospho-p65, p65, phospho-IκBα, IκBα.
-
MAPK Pathway: phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p38, p38.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silibinin Inhibits LPS-Induced Macrophage Activation by Blocking p38 MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Calophyllic Acid Cytotoxicity in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calophyllic acid is a bioactive phenolic compound found in the oil of the Calophyllum inophyllum (Tamanu) tree. Traditionally, the oil has been used for its wound healing and anti-inflammatory properties. However, a thorough understanding of the cellular and molecular effects of its individual components on skin cells is necessary for its potential therapeutic or cosmetic applications. These application notes provide a comprehensive set of protocols to assess the cytotoxic effects of isolated this compound on human keratinocytes. The provided methodologies will enable researchers to evaluate cell viability, proliferation, apoptosis, and to investigate the underlying signaling pathways involved in the cellular response to this compound.
Data Presentation
Summary of Quantitative Cytotoxicity Data
The following table structure should be used to summarize the quantitative data obtained from the cytotoxicity assays. This format allows for a clear and direct comparison of the effects of different concentrations of this compound on keratinocyte viability.
| Parameter | Control (Vehicle) | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control |
| Cell Viability (%) (MTT Assay) | 100 ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Cytotoxicity (%) (LDH Assay) | 0 ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Apoptotic Cells (%) (Annexin V/PI) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Sub-G1 Phase (%) (Cell Cycle) | Value ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Summary of Cell Cycle Distribution Data
This table should be used to present the percentage of cells in each phase of the cell cycle after treatment with this compound.
| Cell Cycle Phase | Control (Vehicle) | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| G0/G1 Phase (%) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| S Phase (%) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| G2/M Phase (%) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Summary of Intracellular ROS and Mitochondrial Membrane Potential Data
This table is designed for presenting the quantitative data related to oxidative stress and mitochondrial health.
| Parameter | Control (Vehicle) | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control |
| Relative ROS Levels (DCF Fluorescence) | 100 ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Mitochondrial Membrane Potential (%) | 100 ± SD | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
SD: Standard Deviation
Experimental Protocols
Cell Culture
Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are to be used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.
Preparation of this compound
-
Source: this compound can be isolated from Calophyllum inophyllum oil or obtained from a commercial supplier. The chemical structure of this compound and its diastereomer, isothis compound, should be confirmed.[1][2][3][4][5]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed keratinocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours. Include a positive control for cytotoxicity (e.g., Triton X-100).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.
-
Procedure:
-
Seed keratinocytes in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., lysis buffer provided with the kit) for the desired time points.
-
After incubation, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control.
-
Apoptosis and Cell Cycle Analysis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed keratinocytes in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[6][7][8][9][10]
-
Procedure:
-
Seed keratinocytes in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Mechanistic Studies
The DCFH-DA assay is used to measure the levels of intracellular ROS.[11][12][13][14][15]
-
Procedure:
-
Seed keratinocytes in a 96-well black plate.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
-
JC-1 is a cationic dye that accumulates in mitochondria and can be used to measure changes in mitochondrial membrane potential.
-
Procedure:
-
Seed keratinocytes in a 96-well plate.
-
Treat the cells with this compound.
-
Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.
-
Measure the fluorescence of both JC-1 monomers (green, emission ~530 nm) and aggregates (red, emission ~590 nm) using a fluorescence plate reader.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[16][17]
-
Colorimetric or fluorometric assays can be used to measure the activity of key executioner caspases like caspase-3.[18][19][20][21][22]
-
Procedure:
-
Treat keratinocytes with this compound to induce apoptosis.
-
Lyse the cells and collect the protein extract.
-
Incubate the lysate with a caspase-3-specific substrate conjugated to a chromophore or fluorophore.
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions. An increase in signal indicates caspase-3 activation.
-
Western blotting can be used to detect the activation (phosphorylation) of key signaling proteins.
-
Procedure:
-
Treat keratinocytes with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of MAPK family members (p38, ERK1/2, JNK) and key components of the NF-κB pathway (e.g., phospho-IκBα, p65).[23][24][25][26][27]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity in Keratinocytes
Caption: Proposed this compound-induced cytotoxicity signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothis compound | C25H24O6 | CID 6473848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 36626-19-4 | LBA62619 | Biosynth [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. ROS assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. mattek.com [mattek.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial membrane potential (DeltaPsi) and Ca(2+)-induced differentiation in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A role for keratins in supporting mitochondrial organization and function in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Differential phosphorylation of MAPK isoforms in keratinocyte cell line by contact allergens and irritant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calophyllic Acid for Gene Expression Analysis in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calophyllic acid, a prominent bioactive constituent isolated from Calophyllum inophyllum, has garnered significant attention for its potent anti-inflammatory properties. These application notes provide a comprehensive overview of the use of this compound in studying gene expression in various inflammatory models. The document outlines its mechanism of action, offers detailed protocols for relevant experiments, and presents quantitative data on its effects on key inflammatory mediators. This information is intended to guide researchers in designing and executing studies to explore the therapeutic potential of this compound in inflammatory diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the expression of critical genes involved in the inflammatory cascade. Its primary mechanisms include the downregulation of pro-inflammatory cytokines and enzymes responsible for the production of inflammatory mediators. Evidence suggests that this compound and related compounds from Calophyllum inophyllum target key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[1][2][3][4][5][6] By inhibiting these pathways, this compound effectively suppresses the transcription of genes encoding for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1-beta (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][7][8][9]
Data Presentation: Quantitative Analysis of Gene Expression
The following tables summarize the quantitative effects of this compound and its related compound, calophyllolide, on the expression of key inflammatory genes in various in vitro and in vivo models.
Table 1: Effect of Calophyllolide on Pro-inflammatory Cytokine Expression
| Model System | Treatment | Target Gene | Fold Change (vs. Control) | Reference |
| Murine Wound Model | Calophyllolide | IL-1β | ↓ | [7][8] |
| Murine Wound Model | Calophyllolide | IL-6 | ↓ | [7][8] |
| Murine Wound Model | Calophyllolide | TNF-α | ↓ | [7][8] |
| Murine Wound Model | Calophyllolide | IL-10 | ↑ | [7][8] |
Note: Specific quantitative fold changes were not detailed in the source articles, but a significant downregulation (↓) or upregulation (↑) was reported.
Table 2: Effect of Calophyllum inophyllum Extracts on Inflammatory Enzyme Expression
| Model System | Treatment | Target Gene/Protein | Inhibition | Reference |
| LPS-stimulated RAW 264.7 cells | Acetone extract of C. inophyllum leaves | iNOS | Dose-dependent suppression | [1][9] |
| LPS-stimulated RAW 264.7 cells | Acetone extract of C. inophyllum leaves | COX-2 | Dose-dependent suppression | [1][9] |
| In vitro assay | Crude fruit extract | Cyclooxygenase | 77% inhibition at 50 µg/ml | [10] |
| In vitro assay | Crude fruit extract | Lipooxygenase | 88% inhibition at 50 µg/ml | [10] |
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound and the general workflow for gene expression analysis.
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: MAPK signaling pathway and potential inhibition.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on gene expression in inflammatory models are provided below.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines the steps to evaluate the effect of this compound on the expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., TNF-α, IL-6, IL-1β, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1 hour.
-
Include a vehicle control (DMSO only) and a negative control (media only).
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for the desired time (e.g., 6-24 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the PCR under the following typical conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Caption: In vitro gene expression analysis workflow.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for determining the effect of this compound on the protein levels of inflammatory mediators.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-COX-2, anti-iNOS, anti-p-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol measures the amount of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatants after treatment.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the commercial kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound presents a promising natural compound for the modulation of inflammatory responses. The provided application notes and protocols offer a framework for researchers to investigate its effects on gene expression in inflammatory models. By utilizing these methodologies, scientists can further elucidate the molecular mechanisms underlying the anti-inflammatory properties of this compound, paving the way for its potential development as a therapeutic agent for a range of inflammatory disorders.
References
- 1. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling of boswellic acid-induced Ca2+ mobilisation and MAPK activation to lipid metabolism and peroxide formation in human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycophenolic acid inhibits mesangial cell activation through p38 MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro and in-vivo anti-inflammatory action of the ethanol extract of Trachelospermi caulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Delivery of Calophyllic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calophyllic acid, a bioactive coumarin derived from Calophyllum inophyllum, has demonstrated significant anti-inflammatory and wound-healing properties.[1][2] Its mechanism of action is linked to the modulation of key inflammatory pathways, including the potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and interference with the NF-κB signaling pathway.[3][4] This reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while upregulating the anti-inflammatory cytokine IL-10. These attributes make this compound a promising candidate for the topical treatment of various inflammatory skin conditions.
However, the hydrophobic nature of this compound presents a significant challenge for its formulation and effective delivery into the skin.[5][6][7][8][9] This document provides detailed application notes and protocols for the formulation of this compound into an emulgel, a topical drug delivery system well-suited for hydrophobic compounds.[5][6][7][8][9] The protocols cover the formulation development, physicochemical characterization, in vitro performance testing, and stability studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₆ | [2][10] |
| Molecular Weight | 420.5 g/mol | [2][10] |
| Description | A tricyclic diterpenoid acid derived from the seeds of the Calophyllum inophyllum tree. | [10] |
| Solubility | While specific quantitative data is limited, it is known to be soluble in ethanol and methanol.[11] Its hydrophobic nature suggests good solubility in various oils. | |
| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined in the reviewed literature. A high LogP value is expected due to its hydrophobic structure, indicating a preference for lipid environments.[12][13] |
Formulation of this compound Emulgel
Emulgels are a promising approach for the topical delivery of hydrophobic drugs like this compound.[5][6][7][8][9] They combine the properties of an emulsion and a gel, offering good stability, spreadability, and the ability to incorporate lipophilic active pharmaceutical ingredients (APIs).[5][6][7][8][9]
Materials
| Component | Example | Purpose |
| Active Pharmaceutical Ingredient | This compound | Therapeutic agent |
| Oil Phase | Oleic acid, Isopropyl myristate, Mineral oil | Solvent for this compound, enhances skin penetration |
| Aqueous Phase | Purified Water | Continuous phase of the emulsion |
| Emulsifying Agents | Tween 80 (hydrophilic), Span 80 (lipophilic) | Stabilize the oil-in-water emulsion |
| Gelling Agent | Carbopol 940, HPMC K4M | Provides the gel structure and desired viscosity |
| Penetration Enhancer | Propylene glycol, Clove oil | Improves the permeation of this compound through the skin |
| pH Adjuster | Triethanolamine | To adjust the pH to be compatible with the skin |
| Preservatives | Methylparaben, Propylparaben | Prevents microbial growth |
Experimental Protocol: Emulgel Preparation
This protocol describes the preparation of a 1% (w/w) this compound emulgel.
-
Preparation of the Oil Phase:
-
Accurately weigh the required quantity of the selected oil (e.g., Oleic acid).
-
Add the lipophilic emulsifier (e.g., Span 80) to the oil phase and heat to 70-75°C.
-
Accurately weigh and dissolve 1g of this compound in the heated oil phase with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required quantity of purified water.
-
Add the hydrophilic emulsifier (e.g., Tween 80) and any water-soluble penetration enhancers (e.g., Propylene glycol) to the water and heat to 70-75°C.
-
If using parabens, dissolve them in propylene glycol before adding to the aqueous phase.
-
-
Formation of the Emulsion:
-
Slowly add the hot oil phase to the hot aqueous phase with continuous homogenization at high speed for 15-20 minutes to form a uniform oil-in-water (o/w) emulsion.
-
Allow the emulsion to cool to room temperature.
-
-
Preparation of the Gel Base:
-
Disperse the gelling agent (e.g., Carbopol 940) in a separate container of purified water with constant stirring until a lump-free dispersion is formed.
-
Neutralize the gel base by slowly adding triethanolamine dropwise while stirring until a clear, viscous gel is formed. The pH should be adjusted to the range of 6.0-6.8.
-
-
Incorporation of the Emulsion into the Gel Base:
-
Slowly add the prepared emulsion to the gel base with continuous gentle mixing until a uniform, white, viscous emulgel is formed.
-
Example Formulation Compositions
The following table provides example concentration ranges for the emulgel components. Optimization will be required to achieve the desired physicochemical properties and performance.
| Component | Concentration Range (% w/w) |
| This compound | 0.5 - 2.0 |
| Oil Phase (e.g., Oleic Acid) | 5.0 - 15.0 |
| Tween 80 | 1.0 - 5.0 |
| Span 80 | 1.0 - 5.0 |
| Carbopol 940 | 0.5 - 1.5 |
| Propylene Glycol | 5.0 - 10.0 |
| Triethanolamine | q.s. to pH 6.0-6.8 |
| Preservatives | q.s. |
| Purified Water | q.s. to 100 |
Physicochemical Characterization of the Emulgel
Thorough characterization of the formulated emulgel is crucial to ensure its quality, stability, and performance.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogeneous, white, and smooth texture |
| pH | pH meter | 6.0 - 6.8 (compatible with skin) |
| Viscosity | Brookfield viscometer | Consistent viscosity suitable for topical application |
| Spreadability | Parallel plate method | Good spreadability for ease of application |
| Drug Content | UV-Vis Spectrophotometry or HPLC | 95% - 105% of the labeled amount |
| Globule Size | Optical Microscopy or Particle Size Analyzer | Uniform and small globule size for better stability and penetration |
Experimental Protocols: Physicochemical Characterization
-
pH Measurement: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 9.2). Disperse 1g of the emulgel in 100mL of deionized water and measure the pH of the dispersion.
-
Viscosity Measurement: Use a Brookfield viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C). Record the viscosity at different rotational speeds to assess the rheological behavior.
-
Spreadability Test: Place a known amount (e.g., 0.5g) of the emulgel on the center of a glass slide. Place another glass slide on top and apply a standard weight (e.g., 100g) for a fixed time (e.g., 1 minute). Measure the diameter of the spread circle.
-
Drug Content Uniformity: Accurately weigh a small amount of the emulgel and dissolve it in a suitable solvent (e.g., methanol). Filter the solution and analyze the drug concentration using a validated UV-Vis spectrophotometric or HPLC method.
In Vitro Performance Studies
In Vitro Drug Release Testing (IVRT)
IVRT is performed to assess the rate and extent of this compound release from the emulgel formulation.
Protocol:
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic membrane (e.g., polysulfone, cellulose acetate).
-
Receptor Medium: Phosphate buffer pH 7.4 with a suitable solubilizing agent (e.g., 0.5% w/v SLS) to maintain sink conditions.
-
Procedure:
-
Mount the synthetic membrane on the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 0.5°C with constant stirring.
-
Apply a known quantity of the this compound emulgel to the donor compartment.
-
Withdraw samples from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) and replace with an equal volume of fresh receptor medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the plot represents the release rate.
In Vitro Skin Permeation Testing (IVPT)
IVPT is conducted to evaluate the permeation of this compound through the skin.
Protocol:
-
Apparatus: Franz diffusion cell.
-
Skin Model: Excised human or animal skin (e.g., rat, pig).
-
Receptor Medium: Phosphate buffer pH 7.4 with a suitable solubilizing agent.
-
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Follow the same procedure as for IVRT (steps 2-5).
-
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. The steady-state flux (Jss) can be calculated from the slope of the linear portion of the plot. The permeability coefficient (Kp) can also be determined.
Stability Studies
Stability testing is essential to determine the shelf-life of the this compound emulgel.
Protocol:
-
Storage Conditions:
-
Long-term: 25 ± 2°C / 60 ± 5% RH
-
Accelerated: 40 ± 2°C / 75 ± 5% RH
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 2, 3, 6 months
-
-
Parameters to be Evaluated:
-
Physical appearance (color, homogeneity, phase separation)
-
pH
-
Viscosity
-
Drug content
-
Visualization of Key Processes
Formulation Development Workflow
References
- 1. saspublishers.com [saspublishers.com]
- 2. This compound | 36626-19-4 | LBA62619 | Biosynth [biosynth.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emulgel Approach to Formulation Development: A Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jetir.org [jetir.org]
- 9. Emulgels: Promising Carrier Systems for Food Ingredients and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Improving the Antioxidant Properties of Calophyllum inophyllum Seed Oil from French Polynesia: Development and Biological Applications of Resinous Ethanol-Soluble Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 13. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Calophyllic Acid Solubility in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calophyllic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a tricyclic diterpenoid acid derived from the seeds of the Calophyllum inophyllum tree.[1][2] It is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media.[3][4] This low solubility can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the common signs of this compound precipitation in my cell culture?
A2: You may observe the following:
-
A cloudy or hazy appearance in the cell culture medium after adding the this compound solution.
-
Visible particulate matter, which may appear as small crystals or an amorphous solid, either floating in the medium or settled at the bottom of the culture vessel.
-
Inconsistent or lower-than-expected biological activity in your assay, which could be due to a lower effective concentration of the dissolved compound.
Q3: What are the primary methods to improve the solubility of this compound in cell culture media?
A3: The three main strategies are:
-
Using a Co-solvent: Dissolving this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution before diluting it into the cell culture medium.[3][5]
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its overall aqueous solubility.[6][7][8]
-
Using Surfactants: Employing non-ionic surfactants like Tween® 80 or Pluronic® F-68, which form micelles in aqueous solutions that can encapsulate hydrophobic compounds and increase their solubility.[9][10][11]
Q4: What is the recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.5%, and not exceed 1%.[4] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Q5: Which type of cyclodextrin is recommended for this compound?
A5: While specific studies on this compound are limited, β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for molecules of similar size and hydrophobicity.[7] A study on the related compound, calophylloidic acid A, showed that α-cyclodextrin formed a 1:1 molar ratio inclusion complex and enhanced its water solubility.[3][4] Therefore, screening both α-CD and β-CD derivatives is recommended.
Troubleshooting Guides
Issue 1: Precipitation Occurs Immediately Upon Adding this compound Stock to Media
| Potential Cause | Troubleshooting Step |
| High Final Concentration of this compound | The desired final concentration may exceed the solubility limit of this compound in the media, even with a co-solvent. |
| * Action: Perform a solubility test to determine the maximum achievable concentration. Prepare serial dilutions of your DMSO stock into the cell culture medium and observe for precipitation. | |
| Inadequate Mixing | Rapid addition of the DMSO stock without immediate and thorough mixing can cause localized high concentrations, leading to precipitation. |
| * Action: Add the DMSO stock dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.[3] | |
| Low Temperature of Media | Cell culture media is often stored at 4°C, and the lower temperature can decrease the solubility of hydrophobic compounds. |
| * Action: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions of this compound. |
Issue 2: Compound Precipitates Over Time During the Experiment
| Potential Cause | Troubleshooting Step |
| Slow Precipitation | The compound may be slowly coming out of solution over the course of the incubation period. |
| * Action: Consider using a solubility enhancer like cyclodextrin or a surfactant (e.g., Tween® 80) to create a more stable formulation. | |
| Adsorption to Plasticware | Hydrophobic compounds can adsorb to the surfaces of plastic culture vessels, reducing the effective concentration in the medium. |
| * Action: Use low-binding microplates and tubes. Including a low percentage of a non-ionic surfactant like Tween® 80 (e.g., 0.01-0.05%) can also help to reduce non-specific binding. | |
| Interaction with Media Components | Components in the serum or the basal medium may interact with this compound, reducing its solubility. |
| * Action: Test the solubility of this compound in both serum-free and serum-containing media to determine if serum is a contributing factor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions using DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequent dilution into cell culture medium.
-
Preparation of High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder into a sterile, low-binding microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). A solubility of ≥20 mg/mL in DMSO has been reported for some hydrophobic compounds, which can be a starting point.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[12]
-
-
Preparation of Working Dilutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a wide range of concentrations is needed for your experiment.
-
To prepare the final working solution, add a small volume of the DMSO stock (or intermediate stock) to pre-warmed (37°C) cell culture medium.
-
Immediately after adding the compound to the medium, vortex the solution gently to ensure uniform mixing. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%).[4]
-
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a this compound-cyclodextrin inclusion complex to enhance its solubility in aqueous solutions.
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in serum-free cell culture medium or phosphate-buffered saline (PBS).
-
Stir the solution until the HP-β-CD is completely dissolved. The solution can be sterile-filtered using a 0.22 µm filter.
-
-
Complexation of this compound:
-
Add this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically. A 1:1 molar ratio of this compound to cyclodextrin is a good starting point.[3][4]
-
Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.[3]
-
The resulting solution containing the this compound-HP-β-CD complex can then be sterile-filtered and diluted into your complete cell culture medium.
-
Quantitative Data Summary
The following tables provide estimated starting concentrations for solubility enhancement strategies. Note: These values are based on general principles for hydrophobic compounds and may require optimization for this compound in your specific cell culture system.
Table 1: Co-solvent (DMSO) Dilution Parameters
| Stock Concentration in 100% DMSO | Volume of Stock to add to 1 mL of Media for 0.5% Final DMSO | Final Concentration of this compound |
| 10 mM | 5 µL | 50 µM |
| 20 mM | 5 µL | 100 µM |
| 50 mM | 5 µL | 250 µM |
Table 2: Suggested Concentrations for Solubility Enhancers
| Enhancer | Starting Concentration Range in Media | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.5% - 5% (w/v) | Higher concentrations may impact cell viability; always include a vehicle control. |
| Tween® 80 | 0.01% - 0.1% (v/v) | Can aid in both solubility and reducing adsorption to plasticware.[10] |
| Pluronic® F-68 | 0.02% - 0.1% (w/v) | A non-ionic surfactant commonly used in cell culture. |
Visualizations
Signaling Pathways
This compound has been reported to influence several key signaling pathways. The diagrams below illustrate these pathways.
References
- 1. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins [sigmaaldrich.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | TargetMol [targetmol.com]
Technical Support Center: Optimization of Calophyllic Acid Extraction from Calophyllum Species
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Calophyllic acid and other bioactive compounds from Calophyllum species. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting bioactive compounds from Calophyllum species?
A1: Both conventional and modern non-conventional methods are used.[1][2]
-
Conventional Methods: These include maceration, Soxhlet extraction, and percolation.[1][2] They are widely used but can be time-consuming and may require large volumes of solvents.[1]
-
Non-Conventional (Modern) Methods: These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2][3][4] These techniques are gaining interest as they offer advantages like shorter extraction times, reduced solvent consumption, and potentially higher efficiency.[1][5][6]
Q2: How do I choose the right solvent for this compound extraction?
A2: Solvent selection is critical and depends on the polarity of the target compound. This compound is a complex chromanone acid. The choice of solvent or solvent system will significantly impact yield.
-
Polar Solvents: Methanol has been shown to yield a high amount of crude extract from Calophyllum flowers (58.89%).[1]
-
Non-Polar Solvents: N-hexane is effective for extracting oils and less polar compounds.[1][7][8] It has been used successfully in both conventional and ultrasound-assisted methods.[1][9]
-
Binary Solvents: A mixture of polar and non-polar solvents, such as n-hexane and methanol/ethanol, can be used to simultaneously extract and purify Calophyllum oil from resins.[8][10][11] An n-hexane-to-alcohol ratio of 2.5:1 at 40°C for 5 hours provided the best oil yield (59%).[8]
Q3: From which part of the Calophyllum plant can I extract this compound?
A3: Bioactive compounds, including pyranochromanone acids like this compound, are found in various parts of the plant, including the leaves, seeds (nuts), and resins.[1][12] One study noted that in C. inophyllum fruits, calophyllolide (a related coumarin) was found exclusively in the nuts, with dried nuts containing about 2 mg/g.[13]
Q4: How can I analyze the yield and purity of my this compound extract?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful and standard technique for the analysis of phenolic compounds and chromanone acids.[14] A rapid and efficient HPLC-DAD-MS method has been specifically developed for the fast screening of pyranochromanone acids like this compound in the leaves and resins of Calophyllum species.[12]
Troubleshooting Guide
Problem: My this compound yield is consistently low.
-
Possible Cause 1: Inadequate Sample Preparation. The particle size of the plant material is crucial. Large particles can lead to incomplete extraction due to poor solvent penetration.
-
Possible Cause 2: Suboptimal Solvent Choice. The solvent may not be ideal for this compound's polarity.
-
Possible Cause 3: Inefficient Extraction Parameters (Time, Temperature). Extraction may be incomplete or the target compound may be degrading.
-
Solution: Optimize the extraction time and temperature for your chosen method. For modern methods like UAE and MAE, shorter times are generally needed.[16][17] For SFE, temperature and pressure are key parameters that must be carefully controlled to enhance solubility.[5][18] Avoid excessive heat, as it can degrade thermolabile compounds.[1]
-
Problem: The final extract contains a high amount of resin and other impurities.
-
Possible Cause: Co-extraction of undesired compounds. Resins and other high-viscosity components are often co-extracted with the target compounds in Calophyllum species.[8]
-
Solution 1: Use a Binary Solvent System. A mixture of n-hexane and an alcohol (like methanol or ethanol) can simultaneously extract the oil (containing this compound) and separate the more polar resin.[8] The resin tends to dissolve more readily in the polar alcohol phase.
-
Solution 2: Perform Post-Extraction Purification. After the initial extraction, a degumming and neutralization process can be carried out to remove resins and free fatty acids, though this may lead to some loss of the neutral oil.[8]
-
Problem: The extraction process is taking too long and using too much solvent.
-
Possible Cause: Use of inefficient conventional methods. Maceration and Soxhlet extraction are known to be lengthy and require significant solvent volumes.[1]
-
Solution: Switch to a modern, non-conventional extraction technique.
-
Ultrasound-Assisted Extraction (UAE): Can significantly reduce extraction time (e.g., 20 minutes) and improve yield.[9][17]
-
Microwave-Assisted Extraction (MAE): Offers rapid extraction, often completed in minutes, with reduced solvent use.[6][16][19]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, which is easily removed by depressurization, leaving no solvent residue. This method is fast and environmentally friendly.[5][20]
-
-
Quantitative Data Summary
The following tables summarize findings on the optimization of extraction from Calophyllum species. Note that much of the available data focuses on total oil yield, which serves as a proxy for optimizing the extraction of lipid-soluble compounds like this compound.
Table 1: Comparison of Conventional and Non-Conventional Extraction Methods for C. inophyllum Oil.
| Extraction Method | Solvent | Key Advantage/Finding | Yield | Reference |
|---|---|---|---|---|
| Solvent Extraction | n-Hexane | Higher yield compared to screw press | ~51% | [1] |
| Screw Press | Mechanical | Lower yield, no solvent required | ~25% | [1] |
| Maceration | Methanol | Highest crude extract yield among tested solvents | - | [1] |
| Ultrasound-Assisted | n-Hexane | 60% better yield than traditional stirring | - | [1] |
| Maceration | - | Weaker antioxidant activity than ultrasonic method | - |[21] |
Table 2: Optimized Parameters for Non-Conventional Extraction of C. inophyllum Oil.
| Method | Parameter | Optimal Value | Resulting Oil Yield | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Solvent | n-Hexane | 55.44 ± 0.53 % | [9] |
| Extraction Time | 20 min | [9] | ||
| Ultrasonic Power | 210 W | [9] | ||
| Temperature | 40 °C | [9] | ||
| Liquid/Solid Ratio | 20 mL/g | [9] | ||
| Binary Solvent Extraction | Solvent | n-Hexane-Methanol | 59% (predicted) | [10][11] |
| Extraction Time | 5.3 h | [10][11] | ||
| Temperature | 49 °C | [10][11] |
| | Stirring Speed | 385 rpm | |[10][11] |
Visual Guides: Workflows and Logic Diagrams
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of extraction techniques of bioactive agents from 2 Calophyllum inophyllum L. and their pharmacological properties | University of Guam [uog.edu]
- 4. [PDF] The Extraction of Bioactive Agents from Calophyllum inophyllum L., and Their Pharmacological Properties | Semantic Scholar [semanticscholar.org]
- 5. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted extractions of active ingredients from plants - UM Research Repository [eprints.um.edu.my]
- 7. iptek.its.ac.id [iptek.its.ac.id]
- 8. scispace.com [scispace.com]
- 9. ULTRASONIC-ASSISTED EXTRACTION OF OIL FROM CALOPHYLLUM INOPHYLLUM SEEDS: OPTIMIZATION OF PROCESS PARAMETERS | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound-Assisted Extraction and the Encapsulation of Bioactive Components for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave‐Assisted Extraction of Phenolic Acids and Flavonoids from Physalis angulata [agris.fao.org]
- 20. tsijournals.com [tsijournals.com]
- 21. gjesm.net [gjesm.net]
Technical Support Center: Chiral HPLC Resolution of Calophyllic Acid and Isocalophyllic Acid
Welcome to the technical support center for the chiral resolution of Calophyllic acid and Isothis compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound and Isothis compound, and why is their separation important?
This compound and Isothis compound are diastereomeric pyranocoumarins found in plants of the Calophyllum genus.[1] As diastereomers, they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more chiral centers. These compounds and their derivatives have garnered interest for their potential biological activities. Separating these diastereomers is crucial as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
Q2: What type of HPLC column is recommended for separating this compound and Isothis compound?
For the separation of acidic compounds like Calophyllic and Isothis compound, polysaccharide-based chiral stationary phases (CSPs) are a primary recommendation. Columns such as those with cellulose or amylose derivatives (e.g., Chiralpak® series) are often effective.[2] Specifically, for acidic compounds, an anion-exchange type CSP can provide excellent selectivity.
Q3: What are the key considerations for mobile phase selection?
The mobile phase composition is critical for achieving a successful separation. For normal-phase chromatography, a mixture of a non-polar solvent (like n-hexane) and an alcohol (such as isopropanol or ethanol) is typically used. For acidic analytes, the addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure good peak shape and resolution by suppressing the ionization of the analytes.
Q4: Can I use reversed-phase HPLC for this separation?
While normal-phase is more common for this type of chiral separation, reversed-phase HPLC can also be explored. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a starting point. The pH of the aqueous phase will be a critical parameter to optimize.
Q5: What are typical starting conditions for method development?
A good starting point for method development would be a polysaccharide-based chiral column (e.g., cellulose-based). For the mobile phase, begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The flow rate can be initially set to 1.0 mL/min, with UV detection at a wavelength where the compounds have significant absorbance (e.g., around 254 nm or 312 nm).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC resolution of this compound and Isothis compound.
| Problem | Possible Causes | Solutions |
| Poor Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Flow rate is too high.4. Column temperature is not optimal. | 1. Screen different polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).2. Adjust the ratio of the non-polar solvent to the alcohol. Vary the concentration of the acidic modifier (e.g., 0.05% to 0.2% TFA).3. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration and interaction with the CSP.4. Optimize the column temperature. Lower temperatures often enhance enantioselectivity. |
| Peak Tailing | 1. Secondary interactions with the silica support.2. Analyte overload.3. Inappropriate mobile phase pH or additive concentration. | 1. Ensure a sufficient concentration of the acidic modifier (e.g., TFA) to suppress silanol interactions.2. Reduce the sample concentration or injection volume.3. Optimize the concentration of the acidic additive. |
| Peak Broadening | 1. High flow rate.2. Extra-column band broadening.3. Column degradation. | 1. Decrease the flow rate.2. Use shorter tubing with a smaller internal diameter between the injector, column, and detector.3. Flush the column with an appropriate solvent or replace the column if it has reached the end of its lifetime. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Mobile phase composition changing over time.3. Fluctuation in column temperature. | 1. Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before injection.2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a column oven to maintain a constant and stable temperature. |
| No Elution of Peaks | 1. Analytes are too strongly retained on the column.2. Incorrect mobile phase composition. | 1. Increase the polarity of the mobile phase by increasing the percentage of the alcohol modifier.2. Verify that the mobile phase components are correct and properly mixed. |
Experimental Protocols
As a starting point for method development, the following protocol is suggested based on general principles for separating acidic pyranocoumarins.
Suggested Starting HPLC Method Parameters:
| Parameter | Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample mixture of this compound and Isothis compound in the mobile phase. |
Note: This is a starting protocol and may require optimization. The ratio of n-hexane to isopropanol, the concentration of TFA, and the column temperature are key parameters to adjust to achieve baseline separation.
Visualizations
Experimental Workflow
The following diagram outlines the typical workflow for developing a chiral HPLC method for resolving this compound and Isothis compound.
Caption: Workflow for Chiral HPLC Method Development.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common issues during the separation.
Caption: Logic Diagram for HPLC Troubleshooting.
References
Technical Support Center: Calophyllic Acid Stability in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Calophyllic acid in various organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am dissolving this compound in methanol and notice a decrease in its concentration over time. What could be the cause?
A1: The instability of this compound in methanol is likely due to an esterification reaction between the carboxylic acid group of this compound and the methanol solvent, especially if the solution is stored for an extended period or at elevated temperatures. This reaction forms the corresponding methyl ester, which will have a different retention time in chromatographic analyses, leading to an apparent decrease in the concentration of the parent acid. The presence of trace amounts of acid or base can catalyze this reaction.
Q2: My this compound solution in DMSO is turning a yellowish color. Is this normal?
A2: A change in color, such as turning yellow, in a DMSO solution of this compound can be an indicator of degradation. While DMSO is generally considered a good solvent for many compounds, some coumarins can be susceptible to oxidation, and the color change may signify the formation of oxidative degradation products. It is also possible that the DMSO itself contains impurities or is degrading under certain conditions (e.g., exposure to light and air), which could react with this compound.
Q3: Can I use acetonitrile to prepare a stock solution of this compound for long-term storage?
A3: Acetonitrile is a common solvent for analytical studies. However, the long-term stability of this compound in acetonitrile should be experimentally verified. While generally more inert than protic solvents like methanol, degradation can still occur over extended periods, potentially through hydrolysis if water is present in the acetonitrile. For long-term storage, it is advisable to store the solution at low temperatures (e.g., -20°C or -80°C) and protected from light.
Q4: How does the presence of water in my organic solvent affect the stability of this compound?
A4: The presence of water can have a significant impact on the stability of this compound in organic solvents. In aprotic solvents like acetonitrile or DMF, water can lead to hydrolysis of the coumarin lactone ring, especially under basic or acidic conditions. In protic solvents like methanol, water might slightly inhibit the rate of esterification by competing with the alcohol for reaction with the carboxylic acid.
Troubleshooting Guide
This guide provides potential causes and solutions for common instability issues observed with this compound in organic solvents.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreasing peak area of this compound in HPLC analysis of a methanolic solution. | 1. Esterification: Reaction with methanol to form the methyl ester. 2. Degradation: General decomposition of the molecule. | 1. Prepare fresh solutions for each experiment. 2. If storage is necessary, keep the solution at a low temperature (≤ 4°C) and for a short duration. 3. Analyze the sample for the appearance of a new peak corresponding to the methyl ester. 4. Consider using a different, aprotic solvent if esterification is confirmed. |
| Appearance of new peaks in the chromatogram of a this compound solution. | 1. Degradation Products: Formation of new chemical entities due to solvent interaction, oxidation, or hydrolysis. 2. Solvent Impurities: The solvent may contain impurities that are detected by the analytical method. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use high-purity, HPLC-grade solvents. 3. Run a solvent blank to check for impurities. |
| Inconsistent results between experimental replicates. | 1. Solution Instability: The compound is degrading during the course of the experiment. 2. Incomplete Dissolution: this compound may not be fully dissolved, especially at higher concentrations. | 1. Prepare fresh solutions immediately before use. 2. Use sonication or gentle warming to ensure complete dissolution, but be mindful that heat can accelerate degradation. 3. Visually inspect the solution for any particulate matter before use. |
| Color change of the solution (e.g., yellowing in DMSO). | 1. Oxidation: Reaction with dissolved oxygen or solvent peroxides. 2. Light-induced Degradation: Photodegradation of the this compound molecule. | 1. Use solvents that have been purged with an inert gas (e.g., nitrogen or argon). 2. Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. 3. Store solutions at low temperatures. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different Organic Solvents
Objective: To determine the stability of this compound in methanol, acetonitrile, DMSO, and DMF over a specified period.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen organic solvent (methanol, acetonitrile, DMSO, or DMF) to prepare a 1 mg/mL stock solution.
-
Ensure complete dissolution.
-
-
Sample Preparation for Analysis:
-
From the stock solution, prepare a working solution of 100 µg/mL in the same solvent.
-
Transfer aliquots of this working solution into several amber HPLC vials.
-
-
Storage Conditions:
-
Store the vials under controlled conditions. It is recommended to test at both room temperature (25°C) and refrigerated conditions (4°C).
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
The detection wavelength should be set at the λmax of this compound.
-
-
Time Points for Analysis:
-
Analyze the samples at initial time (T=0) and at subsequent time points, for example: 2, 4, 8, 24, 48, and 72 hours.
-
-
Data Analysis:
-
At each time point, calculate the percentage of this compound remaining relative to the initial concentration at T=0.
-
Monitor for the appearance and increase of any degradation product peaks.
-
Data Presentation: Representative Stability Data
Table 1: Stability of this compound (100 µg/mL) at Room Temperature (25°C)
| Time (hours) | % Remaining in Methanol | % Remaining in Acetonitrile | % Remaining in DMSO | % Remaining in DMF |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 99.5 | 99.6 |
| 4 | 96.2 | 99.5 | 99.1 | 99.2 |
| 8 | 92.1 | 99.2 | 98.5 | 98.8 |
| 24 | 85.3 | 98.1 | 97.2 | 97.5 |
| 48 | 78.9 | 97.5 | 95.8 | 96.1 |
| 72 | 72.4 | 96.8 | 94.3 | 95.0 |
Note: The data presented in this table is for illustrative purposes and represents a plausible scenario for the relative stability of this compound in these solvents.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Logical Relationship for Troubleshooting Instability
Caption: Troubleshooting logic for this compound instability.
minimizing matrix effects in LC-MS/MS analysis of Calophyllic acid
Technical Support Center: Calophyllic Acid LC-MS/MS Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize matrix effects during the quantitative analysis of this compound by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" refers to all components in a sample apart from the analyte of interest (this compound).[1] These components, such as phospholipids, salts, and endogenous metabolites, can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference, known as the matrix effect, can lead to either a suppressed (ion suppression) or enhanced (ion enhancement) signal.[3][4][5] For this compound, this can result in poor accuracy, low reproducibility, and inaccurate quantification.[3][6] Phospholipids are a primary concern in biological matrices like plasma as they often co-extract and co-elute with analytes of interest.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The most common method is the post-extraction spike comparison .[7] This involves comparing the peak area of this compound spiked into a blank, extracted matrix sample to the peak area of a pure standard solution at the same concentration.
-
Matrix Effect (ME %) = (Peak Area in Matrix / Peak Area in Solvent) x 100% [5]
Another valuable technique is post-column infusion , where a constant flow of this compound solution is infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal at the retention time of interfering compounds indicates where ion suppression or enhancement is occurring.
Q3: My this compound signal is highly variable between injections. Could this be a matrix effect?
A3: Yes, high variability is a classic symptom of matrix effects.[8] Different samples can have slightly different compositions, leading to varying degrees of ion suppression or enhancement from one injection to the next.[8][9] This is particularly problematic when analyzing complex biological or herbal matrices. Using a suitable internal standard, especially a stable isotope-labeled version of this compound, is the most effective way to compensate for this variability.[1][8]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
A4: The goal of sample preparation is to remove interfering matrix components before analysis.[10]
-
Solid-Phase Extraction (SPE): This is often the most effective technique.[1][11] For an acidic compound like this compound, a mixed-mode SPE cartridge (combining reversed-phase and anion exchange) can provide the cleanest extracts by removing both nonpolar interferences and other ionic species.[11]
-
Liquid-Liquid Extraction (LLE): LLE can also be very effective at producing clean samples.[10][11] It involves partitioning this compound into an organic solvent that is immiscible with the aqueous sample matrix, leaving many polar interferences behind.
-
Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing matrix components, often leaving significant amounts of phospholipids in the extract, which are major contributors to matrix effects.[11]
-
Dilution: Simply diluting the sample can reduce the concentration of interfering components.[8][12] This is a viable strategy if the concentration of this compound is high enough to be detected after dilution.[3][12]
Q5: How should I select an internal standard (IS) for this compound?
A5: An ideal internal standard should have physicochemical properties as close to the analyte as possible to ensure it experiences the same matrix effects.[13]
-
Gold Standard: The best choice is a stable isotope-labeled (SIL) this compound (e.g., containing ¹³C or ²H). A SIL-IS co-elutes with this compound and is affected by ion suppression or enhancement in the same way, allowing for highly accurate and precise quantification based on the peak area ratio.[1][8]
-
Alternative (Analog IS): If a SIL-IS is unavailable, a structural analog can be used. For this compound, another triterpenoid with a similar structure and retention time, like Glycyrrhetinic acid, could be a suitable choice.[14] It is crucial to validate that the analog IS and this compound experience similar matrix effects.
Q6: Can I change my LC method to avoid matrix effects?
A6: Yes, optimizing chromatographic conditions is a powerful strategy.[1] The goal is to separate the this compound peak from the regions where co-eluting matrix components cause ion suppression.[3]
-
Improve Separation: Increase the gradient time or change the mobile phase composition to better resolve this compound from interferences.[1]
-
Change Column Chemistry: Switching from a standard C18 column to one with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) can alter selectivity and move the this compound peak away from interfering compounds.[8]
-
Use UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper peaks and better resolution, which significantly reduces the chances of co-elution with matrix components.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low Signal Intensity / Suppression | Co-elution of matrix components (e.g., phospholipids) causing ion suppression. | 1. Improve Sample Cleanup: Switch from PPT to a more rigorous method like SPE or LLE.[11] 2. Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zone.[1] 3. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interferences.[12] |
| Poor Reproducibility / High %RSD | Sample-to-sample variation in matrix composition. | 1. Use a Stable Isotope-Labeled IS: This is the most effective way to correct for inconsistent matrix effects.[8] 2. Implement Robust Sample Prep: A consistent and efficient SPE or LLE protocol will minimize variability.[8] 3. Use Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to mimic the matrix effect.[1] |
| Peak Tailing or Splitting | Matrix components interacting with the analyte or the analytical column. | 1. Ensure Adequate Sample Cleanup: Remove interfering compounds that can affect peak shape.[2] 2. Adjust Mobile Phase pH: For this compound (an acidic compound), ensure the mobile phase pH is at least 2 units below its pKa to keep it in a single, uncharged form for better retention and peak shape on a reversed-phase column.[15] |
| Inaccurate Quantification | Uncorrected ion suppression or enhancement. | 1. Quantify Matrix Effects: Use the post-extraction spike method to understand the extent of the issue. 2. Use a SIL-IS: Compensate for the matrix effect by using a stable isotope-labeled internal standard.[1][8] 3. Switch Ionization Mode: If using ESI positive mode, check if negative mode provides better results, as it can sometimes be less prone to interferences.[12] |
Quantitative Data Summary
The following table provides a generalized comparison of the effectiveness of different sample preparation techniques in minimizing matrix effects for bioanalysis. Actual performance will depend on the specific analyte, matrix, and protocol used.
| Sample Preparation Method | Relative Cost | Throughput | Typical Analyte Recovery | Matrix Component Removal | Effectiveness for Reducing Matrix Effects |
| Dilute-and-Shoot | Low | High | ~100% | Very Poor | Low[12] |
| Protein Precipitation (PPT) | Low | High | Good-Excellent | Poor | Low to Moderate[11] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Variable | Good | High[11] |
| Solid-Phase Extraction (SPE) | High | Low-Moderate | Good-Excellent | Excellent | Very High[1][11] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol determines the degree of ion suppression or enhancement.
-
Prepare Standard Solution (A): Prepare a solution of this compound in the final mobile phase solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).
-
Prepare Post-Spiked Sample (B): Take a blank matrix sample (e.g., plasma, urine) and perform the complete extraction procedure. In the final step, add the this compound standard to the clean, extracted matrix to achieve the same final concentration as solution A.
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak areas.
-
Calculation: Calculate the Matrix Effect % using the formula: ME% = (Area of B / Area of A) * 100 .
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol for a mixed-mode anion exchange SPE, suitable for an acidic compound like this compound.
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of internal standard solution. Add 400 µL of 2% formic acid in water and vortex.
-
Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and basic interferences.
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[8]
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Optimized workflow for robust this compound quantification.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gtfch.org [gtfch.org]
- 6. ovid.com [ovid.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Overcoming Low Yield in Calophyllic Acid Purification
For researchers, scientists, and drug development professionals working with Calophyllic acid, achieving a high-purity product with a satisfactory yield is a critical yet often challenging endeavor. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of this bioactive compound.
Troubleshooting Guides
Low yield during the purification of this compound can arise from various factors, from initial extraction to final crystallization. The following tables provide a structured approach to identifying and resolving these issues.
Table 1: Troubleshooting Low Yield in Extraction and Initial Work-up
| Problem | Potential Cause | Recommended Solution |
| Low concentration of this compound in the crude extract | Inefficient extraction from the plant material (Calophyllum inophyllum). | Optimize the extraction solvent. Methanol and ethanol are commonly used. Consider using a solvent system with varying polarity to enhance extraction efficiency.[1][2] Increase the extraction time and/or temperature, but monitor for potential degradation of this compound. Employ advanced extraction techniques like ultrasound-assisted extraction to improve efficiency.[2] |
| Poor quality of the starting plant material. | Ensure the use of high-quality, properly identified, and dried Calophyllum inophyllum seeds or leaves, as these are reported sources of this compound. The concentration of secondary metabolites can vary based on the plant's age, collection time, and storage conditions. | |
| Loss of this compound during solvent partitioning | Incorrect solvent system for liquid-liquid extraction. | This compound is an acidic compound. Adjust the pH of the aqueous phase to suppress its ionization and increase its partitioning into the organic solvent. Perform a small-scale pilot experiment to determine the optimal pH and solvent system (e.g., ethyl acetate, dichloromethane) for maximizing the recovery of this compound. |
| Emulsion formation during partitioning. | Add brine (saturated NaCl solution) to break the emulsion. Centrifuge the mixture at a low speed to facilitate phase separation. |
Table 2: Troubleshooting Low Yield in Chromatographic Purification
| Problem | Potential Cause | Recommended Solution |
| Poor separation of this compound from other compounds, especially Isothis compound | Suboptimal mobile phase composition in HPLC. | For reversed-phase HPLC, a mobile phase of acetonitrile or methanol with water is common for coumarin separation.[1][3] Optimize the gradient slope; a shallower gradient can improve the resolution of closely eluting compounds like isomers.[1] Adjust the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and selectivity.[1][4] |
| Inappropriate stationary phase. | If a standard C18 column does not provide adequate separation, consider using a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity based on aromaticity and may better resolve isomers.[1] | |
| Peak tailing leading to broad peaks and poor fractionation | Secondary interactions between this compound and the stationary phase. | Ensure the mobile phase is sufficiently acidic to suppress the ionization of the carboxylic acid group, which can interact with residual silanols on the silica-based column.[1] Use a high-purity, end-capped column to minimize free silanol groups.[1] |
| Column overloading | Injecting too much crude extract onto the column. | Reduce the injection volume or the concentration of the sample.[1] Perform a loading study on an analytical column to determine the maximum sample amount that can be loaded without compromising resolution before scaling up to a preparative column.[5] |
| Irreversible adsorption of this compound onto the column | Strong interaction with the stationary phase. | Modify the mobile phase by adding a competitive agent or changing the solvent strength. If using normal-phase chromatography, ensure the stationary phase is properly activated and the mobile phase is anhydrous. |
Table 3: Troubleshooting Low Yield in Post-Chromatography Steps
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound during solvent evaporation | Degradation due to excessive heat. | Use a rotary evaporator with a water bath at a controlled, low temperature (e.g., 30-40°C) to remove the solvent. Avoid prolonged exposure to heat. |
| Co-evaporation with a volatile solvent. | Use a solvent with a significantly higher boiling point than this compound's degradation temperature. | |
| Poor recovery after crystallization | Suboptimal crystallization solvent or conditions. | Screen a variety of solvents and solvent mixtures to find a system where this compound has high solubility at high temperatures and low solubility at low temperatures.[6] Allow the solution to cool slowly to promote the formation of larger, purer crystals.[6][7] Consider techniques like vapor diffusion or layering with an anti-solvent.[7] |
| Formation of an oil instead of crystals. | This indicates that the compound is not pure enough or the chosen solvent is not appropriate. Try further purification of the material or use a different crystallization solvent system. | |
| Degradation of this compound during storage | Instability due to pH, temperature, or light exposure. | Store the purified this compound as a dry solid in a cool, dark, and dry place. For solutions, use a buffered system at an optimal pH (typically slightly acidic for coumarins) and store at low temperatures.[8] Conduct forced degradation studies to understand its stability under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal).[9][10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I experience a sudden drop in this compound yield?
A1: First, re-evaluate your starting material. The concentration of this compound in Calophyllum inophyllum can vary. If the raw material is not the issue, systematically review each step of your purification protocol. Prepare fresh solvents and reagents to rule out contamination or degradation of these materials. Analyze small aliquots from each step (crude extract, after partitioning, column fractions) using an analytical technique like HPLC to pinpoint where the loss is occurring.
Q2: How can I effectively separate this compound from its isomer, Isothis compound?
A2: The separation of isomers can be challenging due to their similar physical and chemical properties. For chromatographic separation:
-
Optimize HPLC conditions: A shallow gradient elution with a C18 column and a mobile phase of acetonitrile/water or methanol/water with an acidic modifier is a good starting point.[1]
-
Explore different stationary phases: A phenyl-hexyl column may provide better selectivity for aromatic isomers.[1]
-
Consider preparative TLC: In some cases, preparative thin-layer chromatography can be an effective method for separating small quantities of isomers.
Q3: My purified this compound appears as an oil and won't crystallize. What should I do?
A3: Oiling out during crystallization often indicates the presence of impurities or the use of an inappropriate solvent.
-
Re-purify the sample: The presence of even small amounts of impurities can inhibit crystallization. Consider an additional chromatographic step.
-
Change the crystallization solvent: Experiment with different solvents or solvent mixtures. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until turbidity is observed, then allow it to stand.[7]
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[7] If you have a few crystals of pure this compound, adding a "seed" crystal to the supersaturated solution can induce crystallization.[7]
Q4: What are the likely degradation pathways for this compound during purification?
A4: While specific degradation pathways for this compound are not extensively documented, coumarins, in general, can be susceptible to:
-
Hydrolysis: The lactone ring in the coumarin structure can be susceptible to hydrolysis under strong alkaline conditions.
-
Oxidation: The phenolic hydroxyl group and other parts of the molecule may be prone to oxidation.
-
Photodegradation: Exposure to UV light can lead to degradation.
-
Thermal Degradation: High temperatures can cause decomposition. It is crucial to perform forced degradation studies to identify potential degradants and establish the stability-indicating nature of your analytical methods.[9][11]
Experimental Protocols
Protocol 1: General Preparative HPLC Method for this compound Purification
-
Column: C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical starting gradient could be 50-95% B over 30 minutes, followed by a wash and re-equilibration step. This should be optimized based on the analytical chromatogram.
-
Flow Rate: Adjust based on the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., determined from a UV spectrum of a purified standard).
-
Sample Preparation: Dissolve the crude or partially purified extract in the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.45 µm filter before injection.
-
Fraction Collection: Collect fractions based on the retention time of the this compound peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 2: General Crystallization Procedure for this compound
-
Solvent Selection: In a small test tube, dissolve a few milligrams of the purified this compound in a minimal amount of a "good" solvent (e.g., acetone, ethyl acetate) with gentle warming.
-
Induce Crystallization:
-
Slow Evaporation: Loosely cover the test tube and allow the solvent to evaporate slowly in a fume hood.
-
Slow Cooling: If the compound is dissolved in a hot solvent, allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.[6]
-
Anti-Solvent Addition: To the solution in the "good" solvent, slowly add a "poor" solvent (an anti-solvent, e.g., hexane, water) dropwise until the solution becomes slightly cloudy. Warm the solution gently until it becomes clear again, and then allow it to cool slowly.[7]
-
-
Crystal Collection: Once crystals have formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent or the anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for this compound purification with an integrated troubleshooting loop.
Caption: Logical flowchart for troubleshooting low yield in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. unifr.ch [unifr.ch]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Optimizing Sonication for Calophyllic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sonication parameters for the extraction of Calophyllic acid from Calophyllum inophyllum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a bioactive tricyclic diterpenoid acid derived from the seeds of the Calophyllum inophyllum tree.[1][2] It is of significant interest to the pharmaceutical and dermatological industries due to its potent anti-inflammatory properties.[2] Research suggests it may modulate inflammatory pathways, making it a candidate for treating conditions like eczema and psoriasis, and it is also being investigated for its wound healing, analgesic, and antimicrobial activities.[2]
Q2: What is sonication-assisted extraction (UAE) and why use it for this compound?
A2: Sonication-assisted extraction, or UAE, is a process that uses high-frequency sound waves (ultrasound) to disrupt plant cell walls.[3][4] This process, known as acoustic cavitation, creates tiny bubbles in the solvent that collapse violently, generating intense local pressure and temperature changes.[4] This enhances the penetration of the solvent into the plant material and facilitates the release of bioactive compounds like this compound into the solvent.[4][5] UAE is considered a "green" technology because it often leads to higher extraction yields in shorter times, with reduced solvent consumption and lower energy use compared to traditional methods.[4][5][6]
Q3: What are the key parameters to consider when optimizing sonication for this compound extraction?
A3: The efficiency of UAE is influenced by several factors, including the type of solvent used, the extraction time, temperature, ultrasonic power and frequency, and the ratio of solvent to the solid plant material.[4][5] The interplay of these parameters determines the yield and purity of the extracted this compound.
Q4: Can sonication degrade this compound?
A4: Yes, like many phytochemicals, this compound, which is a type of coumarin, can be sensitive to excessive heat and prolonged extraction times. High temperatures and high ultrasonic power can potentially lead to the degradation of the compound.[5][7][8] Therefore, it is crucial to carefully optimize the sonication parameters to maximize extraction efficiency while minimizing degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete Cell Disruption: The ultrasonic power may be too low, or the sonication time too short to effectively break the plant cell walls. 2. Inappropriate Solvent: The solvent used may not have the optimal polarity to dissolve and extract this compound efficiently. 3. Poor Mass Transfer: An inadequate solvent-to-solid ratio can limit the diffusion of the target compound from the plant material into the solvent.[9] | 1. Increase Ultrasonic Power/Time: Gradually increase the sonication power or extend the extraction time. Monitor the yield at each step to find the optimal balance. 2. Solvent Optimization: Experiment with different solvents or solvent mixtures. Ethanol and methanol are commonly used for extracting polar to moderately polar compounds. 3. Adjust Solvent-to-Solid Ratio: Increase the volume of the solvent relative to the amount of plant material to enhance the concentration gradient and improve mass transfer. |
| Degradation of this compound | 1. Excessive Temperature: High temperatures generated during sonication can lead to the breakdown of heat-sensitive compounds like coumarins.[7][8] 2. Prolonged Sonication: Extended exposure to ultrasonic waves can cause degradation of the target molecule.[10] 3. High Ultrasonic Power: Very high power levels can generate excessive energy, leading to the decomposition of the extracted compounds. | 1. Temperature Control: Use a sonicator with a cooling jacket or perform the extraction in an ice bath to maintain a low and stable temperature. 2. Optimize Sonication Time: Determine the shortest extraction time that provides a satisfactory yield through time-course experiments. 3. Power Optimization: Start with a lower ultrasonic power and gradually increase it, monitoring the integrity of the this compound using analytical techniques like HPLC. |
| Inconsistent Results | 1. Non-homogenous Sample: Variations in the particle size of the ground Calophyllum inophyllum seeds can lead to inconsistent extraction. 2. Inconsistent Sonication Probe Placement: The position of the sonicator probe within the extraction vessel can affect the distribution of ultrasonic energy. 3. Fluctuations in Temperature: Lack of proper temperature control can lead to variability between batches. | 1. Standardize Sample Preparation: Ensure that the plant material is ground to a uniform and fine powder. 2. Consistent Probe Positioning: Maintain a consistent immersion depth and position of the sonicator probe in the center of the extraction vessel for each experiment. 3. Implement Strict Temperature Control: Use a temperature-controlled ultrasonic bath or a cooling system to ensure consistent temperature throughout the extraction process. |
| Difficulty in Post-Extraction Processing | 1. Presence of Impurities: The crude extract may contain a high level of impurities, making the isolation of this compound challenging. 2. Solvent Removal Issues: The chosen solvent may be difficult to remove completely without degrading the target compound. | 1. Selective Solvent Extraction: Use a solvent system that is more selective for this compound. Consider a multi-step extraction with solvents of different polarities. 2. Appropriate Evaporation Technique: Use a rotary evaporator under reduced pressure and at a low temperature to remove the solvent. Avoid high temperatures during this step. |
Experimental Protocol: Sonication-Assisted Extraction of this compound
This protocol provides a general framework for the sonication-assisted extraction of this compound. Researchers should optimize the parameters based on their specific equipment and research goals.
1. Sample Preparation:
-
Obtain high-quality Calophyllum inophyllum seeds.
-
Dry the seeds to a constant weight to minimize moisture content.
-
Grind the dried seeds into a fine, uniform powder using a laboratory mill.
2. Extraction Setup:
-
Weigh a precise amount of the powdered seed material (e.g., 10 grams).
-
Place the powder into an appropriate extraction vessel (e.g., a glass beaker or flask).
-
Add the chosen extraction solvent at a predetermined solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the extraction vessel in an ultrasonic bath or use a probe-type sonicator. Ensure the vessel is placed in a cooling bath (e.g., ice-water bath) to maintain a constant, low temperature.
3. Sonication Process:
-
Set the desired sonication parameters:
-
Ultrasonic Power: Start with a moderate power setting (e.g., 200 W) and optimize as needed.
-
Frequency: Most lab-scale sonicators operate at a fixed frequency (e.g., 20-40 kHz).
-
Temperature: Maintain a low temperature (e.g., 30-40°C) throughout the process.
-
Extraction Time: Begin with a shorter duration (e.g., 20 minutes) and adjust based on optimization experiments.
-
-
Start the sonication process.
4. Post-Extraction Processing:
-
After sonication, separate the extract from the solid plant material by filtration or centrifugation.
-
Wash the solid residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the liquid extracts.
-
Remove the solvent from the extract using a rotary evaporator at a low temperature (e.g., < 45°C) and reduced pressure.
5. Analysis:
-
The resulting crude extract can be further purified using chromatographic techniques (e.g., column chromatography).
-
Quantify the yield of this compound in the extract using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Table of Optimized Sonication Parameters for Calophyllum inophyllum Oil Extraction
The following table summarizes optimized parameters from studies on the ultrasound-assisted extraction of oil from Calophyllum inophyllum seeds. While these parameters are for the total oil, they provide a valuable starting point for optimizing this compound extraction.
| Parameter | Optimized Value/Range | Reference |
| Solvent | n-hexane | [Study 1] |
| Ethanol (70-90%) | [Study 2] | |
| Temperature | 36 - 42°C | [Study 1, 3] |
| Sonication Time | 20 - 45 minutes | [Study 1, 3] |
| Ultrasonic Power | 210 W (or 54% of total power) | [Study 1, 3] |
| Solvent-to-Solid Ratio | 15:1 - 21:1 (mL/g) | [Study 1, 3] |
Note: The optimal conditions for this compound specifically may vary. It is recommended to use these ranges as a starting point and perform further optimization to maximize the yield of the target compound while minimizing degradation.
Experimental Workflow for Optimizing Sonication Parameters
Caption: Workflow for optimizing sonication parameters for this compound extraction.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 36626-19-4 | LBA62619 | Biosynth [biosynth.com]
- 3. Ultrasonic Extraction of Natural Products | RTUL [rtulgroup.com]
- 4. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
dealing with Calophyllic acid precipitation in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Calophyllic acid precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A: this compound is a tricyclic diterpenoid acid with inherently low solubility in water.[1] Precipitation in aqueous buffers is a common issue and can be attributed to several factors, including the solution's pH, the final concentration of the acid, the choice of buffer system, storage temperature, and the method used for dilution.
Q2: What is the optimal pH to maintain this compound solubility?
A: As an acidic compound, the solubility of this compound is highly pH-dependent. It is significantly more soluble in its deprotonated (salt) form, which occurs at a pH above its acid dissociation constant (pKa). While the specific pKa of this compound is not widely published, a general principle is to maintain the buffer pH in the neutral to slightly alkaline range (e.g., pH 7.0 - 8.0) to ensure the molecule remains ionized and in solution. Precipitation is more likely to occur in acidic conditions (pH < 6.0).
Q3: Which buffer system is best for preventing precipitation?
A: The choice of buffer can influence the solubility of your compound. While phosphate buffers are common, they are known to precipitate out of solution in the presence of high concentrations of organic solvents like acetonitrile or methanol.[2][3] Consider using alternative biological buffers such as HEPES, MOPS, or Tris, which are often more compatible with organic co-solvents and less prone to causing precipitation of the target compound.[4]
Q4: My this compound stock is dissolved in DMSO, but it precipitates when I add it to my buffer. What is happening?
A: This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous solution. Rapidly adding the stock creates localized areas of high concentration where the organic solvent quickly disperses, causing the poorly soluble this compound to crash out of solution. To prevent this, add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while the buffer is being vigorously vortexed or stirred. It is also crucial to keep the final concentration of the organic co-solvent as low as possible (typically below 1%).
Q5: Can temperature affect the solubility and stability of my this compound solution?
A: Yes, temperature plays a critical role. The solubility of many compounds, including acidic ones, is temperature-dependent. Storing your buffered solution at a low temperature (e.g., 2-8°C) can decrease the solubility of this compound and lead to precipitation.[5] Conversely, while heating can sometimes increase solubility, high temperatures can lead to the degradation of the compound.[6][7] It is recommended to prepare solutions at room temperature and confirm their stability at the intended storage and experimental temperatures.
Troubleshooting Guide
If you are experiencing precipitation, follow this logical workflow to diagnose and resolve the issue.
References
- 1. This compound | 36626-19-4 | LBA62619 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of processing temperature on the stability of parthenolide in acidified feverfew infusions [agris.fao.org]
improving baseline stability in Calophyllic acid HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving stable baselines during the High-Performance Liquid Chromatography (HPLC) analysis of Calophyllic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of baseline instability in HPLC analysis?
Baseline instability in HPLC, such as drift, noise, and wander, can originate from several sources. The most common culprits include issues with the mobile phase, problems with the HPLC system components (pump, detector, column), and environmental factors.[1][2][3][4] Specifically, problems can arise from:
-
Mobile Phase: Improperly prepared or degassed mobile phase, contaminated solvents, or changes in composition over time.[1][2][3][4]
-
HPLC System: Fluctuations in pump pressure, a deteriorating detector lamp, contaminated detector flow cell, or a degraded column.[2][4][5]
-
Environmental Conditions: Fluctuations in laboratory temperature can affect the detector and column performance.[1]
Q2: I'm observing a drifting baseline in my this compound analysis. What should I check first?
A drifting baseline, either upwards or downwards, is often related to the mobile phase or the column.[1][6] Start by checking the following:
-
Mobile Phase Preparation: Ensure your mobile phase is fresh, well-mixed, and from high-purity solvents. For reversed-phase analysis of acidic compounds like this compound, slight changes in pH can cause drift, so buffered mobile phases are recommended.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase. Insufficient equilibration is a common cause of baseline drift, especially when changing mobile phase compositions.[6]
-
Temperature Control: Verify that the column oven and detector temperatures are stable. Temperature fluctuations can significantly impact the baseline.[1]
Q3: My chromatogram shows excessive noise. What are the likely causes and solutions?
Baseline noise appears as rapid, random fluctuations.[2] Key areas to investigate include:
-
Degassing: Air bubbles in the mobile phase are a frequent cause of noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[2][3]
-
Pump Performance: Pulsations from the pump can introduce regular, cyclical noise. Check for worn pump seals or check valves.[2][5]
-
Detector Lamp: An aging or failing detector lamp can lead to increased noise. Check the lamp's energy output.
-
Contamination: Contamination in the mobile phase, column, or detector cell can contribute to a noisy baseline.[2][3][5]
Q4: What is a good starting HPLC method for this compound analysis?
Based on available literature, a suitable starting point for this compound analysis is a reversed-phase method.[1] Consider the following parameters:
-
Column: A Reverse Phase C18 column is a common choice for the separation of phenolic and acidic compounds.[1][2]
-
Mobile Phase: An isocratic mobile phase of methanol and water, for instance in a 90:10 ratio, has been used.[1] Gradient elution with acetonitrile and water, often with an acid modifier like formic or acetic acid to improve peak shape for acidic analytes, is also a common approach for complex samples.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for many HPLC analyses.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving baseline instability issues during this compound HPLC analysis.
Table 1: Troubleshooting Baseline Problems
| Problem | Potential Cause | Recommended Solution |
| Baseline Drift (Gradual Rise or Fall) | 1. Inadequate column equilibration.[6] 2. Mobile phase composition changing over time (e.g., evaporation of a volatile component).[3] 3. Temperature fluctuations in the column or detector.[1] 4. Column bleeding. | 1. Equilibrate the column with at least 10-20 column volumes of the mobile phase. 2. Prepare fresh mobile phase daily and keep solvent reservoirs capped. 3. Use a column oven and ensure a stable laboratory temperature. 4. Use a high-quality, stable column. If bleeding persists, wash the column according to the manufacturer's instructions or replace it. |
| Baseline Noise (Random Fluctuations) | 1. Air bubbles in the pump or detector.[2][3] 2. Contaminated mobile phase or HPLC system.[2][3][5] 3. Leaking pump seals or fittings. 4. Failing detector lamp. | 1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped bubbles. 2. Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system with a strong solvent. 3. Inspect for leaks and tighten or replace fittings and seals as necessary. 4. Check the detector lamp's performance and replace if necessary. |
| Baseline Wander (Slow, Cyclical Fluctuations) | 1. Inadequate mobile phase mixing. 2. Temperature fluctuations in the laboratory environment.[3] 3. Pump pulsations.[2] | 1. If using a gradient, ensure the mixer is functioning correctly. Premixing the mobile phase for isocratic runs can help. 2. Shield the HPLC system from drafts from air conditioning or heating vents. 3. Service the pump, which may include replacing check valves or seals. |
Experimental Protocols
Example HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific application.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program (Example):
-
0-20 min: 70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C
-
Detection: PDA detector, monitoring at a wavelength determined from the UV spectrum of a this compound standard (a starting point could be 210 nm).[1]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 70% Acetonitrile / 30% Water with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Troubleshooting Workflow for Baseline Instability
Caption: Troubleshooting workflow for HPLC baseline issues.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. conquerscientific.com [conquerscientific.com]
- 5. img1.17img.cn [img1.17img.cn]
- 6. data.imas.utas.edu.au [data.imas.utas.edu.au]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Calophyllic Acid Fractionation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the efficiency of Calophyllic acid fractionation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it sourced? A1: this compound belongs to a group of bioactive chromanone compounds. These, along with other valuable molecules like calanolides and xanthones, are typically extracted from the bark, leaves, or seeds of plants from the Calophyllum genus, such as Calophyllum inophyllum and Calophyllum scriblitifolium.[1][2]
Q2: What are the common methods for fractionating this compound? A2: Fractionation is often guided by bioassays to isolate specific active compounds.[2] Common techniques include solvent extraction using hexane, acetone, or methanol, followed by chromatographic methods like Vacuum Liquid Chromatography (VLC) and High-Performance Liquid Chromatography (HPLC) for purification.[2] A concurrent extraction and separation method using a binary solvent system of n-hexane and methanol has also been optimized for pilot-scale operations.[3]
Q3: What key factors influence the yield and purity of the final fraction? A3: The efficiency of extraction and separation is significantly influenced by several factors. For solvent extraction, the extraction time is the most critical factor affecting oil and resin yields.[3] Other important parameters include temperature, stirring speed, and the ratio of solvents used in binary systems.[4] For chromatographic separation, mobile phase composition, pH, column type, and sample load are crucial for achieving high purity.[5][6]
Q4: How does pH affect the stability of this compound during fractionation? A4: While specific data on this compound is limited, the stability of many complex organic acids is pH-dependent. For similar complex molecules, a pH of around 4 is often where maximum stability is observed.[7] Acid-catalyzed degradation can occur at low pH values (pH 1-2), potentially causing cleavage of ester groups or other sensitive functionalities.[7] It is crucial to control the pH of the mobile phase during chromatography to prevent degradation.[8]
Q5: What are the best practices for sample preparation and storage to prevent degradation? A5: To prevent degradation, crude extracts and purified fractions should be protected from heat and light, as these conditions can decompose sensitive compounds like α-lipoic acid.[9] For long-term storage, samples should be kept in a cool, dark environment. When preparing samples for chromatography, ensure they are fully dissolved in a solvent compatible with the mobile phase to avoid precipitation and peak shape issues.[10] Using an amber bottle for aqueous mobile phases can help reduce bacterial growth.[6]
Troubleshooting Guide for this compound Fractionation
This guide addresses specific issues that may arise during the chromatographic fractionation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: Active sites on the silica column interact with the acidic analyte. | Add a pH modifier like formic or acetic acid to the mobile phase to suppress silanol activity.[10] Consider changing the mobile phase pH.[6] |
| Column Overload: Injecting too much sample mass onto the column. | Reduce the injection volume or dilute the sample.[5] | |
| Partially Blocked Column Frit: Debris from the sample or system has accumulated on the inlet frit. | Reverse and flush the column to waste. If this fails, replace the frit or the column.[5] Using a guard column or inline filter can prevent this.[6] | |
| Poor Peak Shape (Fronting) | Sample Insolubility: The compound is not fully soluble in the mobile phase. | Ensure the sample is completely dissolved in the injection solvent. The injection solvent should be weaker than or compatible with the mobile phase.[10][11] |
| Split or Doubled Peaks | Sample Solvent Incompatibility: The injection solvent is much stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[11] |
| Column Void or Channeling: A void has formed at the head of the column. | Replace the column. This issue can be caused by pressure shocks or using mobile phases outside the recommended pH range (typically 2-8).[5][6] | |
| Shifting Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., incorrect pH, composition). | Prepare fresh mobile phase carefully, ensuring accurate measurements. Do not "top off" old mobile phase with new.[6][10] |
| Pump or Leak Issues: Fluctuations in flow rate due to pump malfunction or leaks in the system. | Check for leaks in fittings and ensure the pump is delivering a consistent flow rate.[11] | |
| Column Degradation: The stationary phase is degrading over time. | Replace the column and keep a log of its usage.[6] | |
| High System Backpressure | Column or Tubing Blockage: Particulate matter has blocked a frit, guard column, or tubing. | Systematically disconnect components (starting from the detector) to identify the source of the blockage. Filter all samples and mobile phases.[6] |
| Buffer Precipitation: The buffer has precipitated in the presence of a high concentration of organic solvent. | Ensure the selected buffer is soluble in the entire gradient range. Flush the system with water before introducing organic solvents.[10] | |
| Low Yield / No Compound Detected | On-Column Decomposition: The compound is not stable on the silica gel of the column. | Test compound stability on a TLC plate with silica. If unstable, consider alternative stationary phases like alumina or deactivated silica.[12] |
| Compound Eluted in Solvent Front: The compound is very nonpolar for the chosen solvent system. | Check the very first fractions collected. Use a weaker starting mobile phase.[12] | |
| Fractions are Too Dilute: The compound has eluted, but at a concentration too low to detect. | Concentrate the fractions in the expected elution range and re-analyze.[12] |
Experimental Protocols
Protocol 1: Concurrent Oil-Resin Extraction and Separation
This protocol is based on the optimized extraction of oil and resin containing this compound from Calophyllum seeds.[3]
-
Preparation: Grind dried Calophyllum seeds to a fine powder.
-
Extraction:
-
Fractionation:
-
Conduct the extraction for approximately 5.3 hours, which has been identified as the optimal time for maximizing oil yield.[4]
-
During this process, the oil (triglycerides) dissolves in the n-hexane phase, while the more polar resin components (containing this compound) are separated into the methanol phase.
-
-
Separation & Recovery:
-
Allow the mixture to settle, leading to phase separation.
-
Decant or use a separatory funnel to separate the upper n-hexane layer (oil) from the lower methanol layer (resin).
-
Evaporate the respective solvents from each phase under reduced pressure to recover the crude oil and resin fractions.
-
Protocol 2: General HPLC Analysis and Fractionation
This protocol outlines a general approach for the analysis and purification of this compound from a crude resin extract.
-
Sample Preparation: Dissolve a known quantity of the dried resin fraction in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System & Column:
-
Use a standard HPLC system with a UV detector.
-
Select a reversed-phase C18 column, as this is common for separating moderately polar to nonpolar compounds.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: Water with 0.1% formic acid (to improve peak shape and aid ionization for LC-MS).[10]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Develop a gradient elution method starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This will allow for the separation of compounds with a wide range of polarities.
-
-
Analysis & Fraction Collection:
-
Inject the prepared sample.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 280 nm) to detect the aromatic chromanone structure.
-
For purification, perform repeated injections and collect the fractions corresponding to the peak of interest.
-
-
Post-Run:
-
Combine the collected fractions.
-
Evaporate the solvent to obtain the purified compound.
-
Confirm the purity of the isolated fraction by re-injecting it into the HPLC system.
-
Data Presentation
Table 1: Optimized Conditions for Concurrent Extraction and Separation
This table summarizes the optimized parameters for extracting oil and resin from Calophyllum seeds.
| Parameter | Optimized Value | Predicted Yield (Oil) | Predicted Yield (Resin) | Reference |
| Extraction Time | 5.2 hours | 65% | 16% | [3] |
| Stirring Speed | 433 rpm | 65% | 16% | [3] |
| Extraction Time | 5.3 hours | 59% | ~20% (constant) | [4] |
| Temperature | 49°C | 59% | ~20% (constant) | [4] |
| Stirring Speed | 385 rpm | 59% | ~20% (constant) | [4] |
Table 2: Physicochemical Properties of Extracted Oil and Resin Fractions
This table shows the properties of the fractions obtained under optimized conditions.
| Property | Oil Fraction | Resin Fraction | Reference |
| Density | 0.874 g/cm³ | - | [3] |
| 0.91 g/cm³ | - | [4] | |
| Viscosity | 26.4 mPa·s | 4694.8 mPa·s | [3] |
| 45.13 mPa·s | - | [4] | |
| Acid Value | 46.4 mg KOH/g | 126.2 mg KOH/g | [3] |
| 26.4 mg KOH/g | - | [4] | |
| Iodine Value | 98.0 g iodine/100 g | - | [3] |
| Total Phenolic Content | - | 4.51% gallic acid equivalent | [3] |
| Antioxidant Activity | - | 8.82 mg ascorbic acid equivalent/g | [3] |
Visualizations
Caption: Workflow for this compound Fractionation and Purification.
Caption: Troubleshooting Decision Tree for Common HPLC Peak Issues.
Caption: Relationship of Extraction Parameters to Final Yield and Purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research in Agricultural Engineering: Optimisation of concurrent Calophyllum oil-resin extraction and separation [rae.agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Chromatography [chem.rochester.edu]
Calophyllic acid stability testing under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of calophyllic acid under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C for up to three years. If in a solvent, it should be stored at -80°C for up to one year. For short-term storage, 2-8°C is acceptable.[1][2] To maintain integrity, the container should be well-sealed.[1]
Q2: What are the typical signs of this compound degradation?
Degradation of this compound can be observed through several indicators, including:
-
A change in the physical appearance of the substance, such as color or texture.
-
The appearance of new peaks or a decrease in the area of the main peak in a High-Performance Liquid Chromatography (HPLC) chromatogram.
-
A shift in the pH of a solution containing this compound.
-
A decrease in the biological activity or potency of the compound.
Q3: Why is a forced degradation study necessary for this compound?
A forced degradation or stress testing study is crucial for several reasons:
-
It helps to identify the likely degradation products that may form under various environmental conditions.
-
It provides insights into the degradation pathways of the molecule.
-
It is essential for developing and validating a stability-indicating analytical method, such as an HPLC assay, that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
-
The information gathered aids in the development of stable formulations and the determination of appropriate storage conditions and shelf-life.
Q4: What are the common stress conditions applied in a forced degradation study of this compound?
Typical stress conditions for a forced degradation study include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperatures (e.g., 50-60°C).
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Heating the solid or a solution of the compound at elevated temperatures (e.g., 60°C, 100°C, or higher).
-
Photodegradation: Exposing the solid or a solution to UV and/or visible light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. A target degradation of 5-20% is generally aimed for in forced degradation studies. |
| Complete degradation of this compound. | The stress conditions are too harsh. | Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. |
| Poor resolution between this compound and degradation peaks in HPLC. | The analytical method is not optimized. | Modify the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, flow rate, or detection wavelength. |
| Inconsistent or irreproducible stability data. | Inconsistent experimental procedures, weighing errors, or instrument malfunction. | Ensure consistent experimental execution, calibrate balances and other instruments regularly, and prepare fresh solutions for each experiment. |
| Precipitation of this compound during hydrolysis studies. | Low solubility of this compound in the acidic or basic medium. | Consider using a co-solvent that is stable under the stress conditions to improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study on this compound. The goal is to achieve partial degradation (ideally 5-20%) to identify potential degradation products and pathways.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C for 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution at 60°C in a water bath for 24 hours.
-
-
Thermal Degradation (solid state):
-
Place a known amount of solid this compound in an oven at 60°C for 24 hours.
-
After exposure, dissolve the solid in the initial solvent to the stock solution concentration.
-
-
Photodegradation:
-
Expose the stock solution and solid this compound to a combination of UV (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and a decrease in the peak area of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the results of the forced degradation study.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating degradation products.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan).
Data Presentation
The quantitative data from the stability studies should be summarized in tables for easy comparison. Below are templates for presenting the data from a forced degradation study and a long-term stability study.
Table 1: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration | % Assay of this compound | Number of Degradation Products | Peak Area of Major Degradant (%) |
| Control (Unstressed) | - | 100.0 | 0 | - |
| 0.1 M HCl (RT) | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M HCl (60°C) | 8 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH (RT) | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH (60°C) | 8 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ (RT) | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (60°C, Solution) | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (60°C, Solid) | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (UV/Vis) | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Long-Term Stability Study of this compound at Different Storage Conditions
| Storage Condition | Time Point | % Assay of this compound | Physical Appearance |
| 2-8°C | 0 months | 100.0 | White Powder |
| 3 months | [Insert Data] | [Insert Data] | |
| 6 months | [Insert Data] | [Insert Data] | |
| 12 months | [Insert Data] | [Insert Data] | |
| -20°C | 0 months | 100.0 | White Powder |
| 6 months | [Insert Data] | [Insert Data] | |
| 12 months | [Insert Data] | [Insert Data] | |
| 24 months | [Insert Data] | [Insert Data] | |
| 36 months | [Insert Data] | [Insert Data] | |
| Room Temperature (25°C/60% RH) | 0 months | 100.0 | White Powder |
| 1 month | [Insert Data] | [Insert Data] | |
| 3 months | [Insert Data] | [Insert Data] | |
| 6 months | [Insert Data] | [Insert Data] |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Validation & Comparative
A Comparative Guide to the COX-2 Inhibition Activity of Calophyllic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cyclooxygenase-2 (COX-2) inhibition activity of calophyllic acid, a natural compound isolated from Calophyllum inophyllum, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). While ibuprofen's mechanism of action is well-characterized, data on the direct COX-2 inhibitory activity of this compound is less established. This document summarizes the available quantitative data for ibuprofen, discusses the qualitative anti-inflammatory properties of this compound and related compounds, and presents a detailed experimental protocol for a direct comparative analysis.
Quantitative Comparison of COX-2 Inhibition
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | COX-1 | 13[1] | 0.035[1] |
| COX-2 | 370[1] | ||
| (S)-(+)-Ibuprofen | COX-1 | 2.9[2] | 2.64[2] |
| COX-2 | 1.1[2] | ||
| Ibuprofen | COX-1 | 12[3] | 0.15[3] |
| COX-2 | 80[3] |
Note: The significant variation in reported IC50 values for ibuprofen highlights the importance of conducting direct comparative assays under identical experimental conditions.
While a specific IC50 value for this compound's direct inhibition of COX-2 is not available in the reviewed literature, crude extracts from Calophyllum inophyllum, the source of this compound, have been shown to inhibit cyclooxygenase activity. One study demonstrated that a crude extract at a concentration of 50 µg/ml inhibited 77% of cyclooxygenase activity[4]. However, this does not provide a specific IC50 value for the isolated this compound against the COX-2 isoform. Further research is required to quantify the direct COX-2 inhibitory potency of purified this compound.
Anti-inflammatory Mechanisms
Ibuprofen: As a non-selective NSAID, ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes[1]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1]. The inhibition of COX-2 is primarily responsible for the therapeutic anti-inflammatory effects, while the concurrent inhibition of the constitutively expressed COX-1 is associated with some of the common side effects, such as gastrointestinal issues[1].
This compound: The anti-inflammatory activity of this compound is suggested by studies on extracts of Calophyllum inophyllum and related compounds. Calophyllolide, another compound from the same plant, has been shown to exert anti-inflammatory effects by down-regulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and up-regulating the anti-inflammatory cytokine IL-10[5]. While this indicates an anti-inflammatory effect, it is an indirect mechanism and does not confirm direct inhibition of the COX-2 enzyme by this compound. The potential for this compound to directly inhibit COX-2 remains an area for further investigation.
Experimental Protocols
To facilitate direct comparison of the COX-2 inhibitory activities of this compound and ibuprofen, a detailed protocol for an in vitro cyclooxygenase inhibition assay is provided below. This protocol is based on commonly used methods, often employing commercially available kits.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
Objective: To determine and compare the 50% inhibitory concentration (IC50) of this compound and ibuprofen on the activity of recombinant human COX-2.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic substrate, and the inhibition of this color change is proportional to the inhibition of COX-2[6].
Materials:
-
Recombinant human COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound and ibuprofen (test compounds)
-
DMSO (solvent for test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents to their working concentrations in the reaction buffer as per the manufacturer's instructions.
-
Plate Setup:
-
Blank wells: Add reaction buffer and the chromogenic substrate.
-
100% Activity wells: Add reaction buffer, COX-2 enzyme, and heme.
-
Test Compound wells: Add reaction buffer, COX-2 enzyme, heme, and varying concentrations of the test compound (this compound or ibuprofen) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
-
Inhibitor Pre-incubation: Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells (except the blank) to initiate the enzymatic reaction.
-
Detection: Immediately begin monitoring the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 590-620 nm for TMPD) using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of COX-2 in Inflammation
References
- 1. Selective cyclooxygenase-2 inhibitors from Calophyllum membranaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyranochromones with Anti-Inflammatory Activities in Arthritis from Calophyllum membranaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]
- 4. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling [mdpi.com]
- 5. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Calophyllic Acid and Asiatic Acid in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
The quest for effective wound healing agents has led to the investigation of numerous natural compounds. Among these, Calophyllic acid, a constituent of Calophyllum inophyllum oil, and Asiatic acid, a primary active component of Centella asiatica, have demonstrated significant therapeutic potential. This guide provides an objective comparison of their wound healing efficacy, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the quantitative data from various in vivo and in vitro studies, offering a direct comparison of the wound healing properties of this compound and Asiatic acid.
| Parameter | This compound (Calophyllolide) | Asiatic Acid | Source |
| Wound Closure (%) | Day 3: ~34.5% Day 5: ~48.3% Day 7: ~78.8% Day 14: ~97.2% | Data on specific percentage of wound closure over time is not readily available in the reviewed literature. However, studies report accelerated wound contraction and faster epithelialization. | [1] |
| Collagen Deposition | Significant increase in collagen content by up to 1.9-fold at day 10 post-wounding. | Topical application of 0.4% solution in diabetic rats increased collagen content. | [1][2] |
| Tensile Strength (N/cm²) | Not explicitly reported in the reviewed studies. | An ethyl acetate extract of C. asiatica containing asiatic acid significantly increased tensile strength to 21.26 ± 1.77 N/cm² compared to the vehicle control (14.69 ± 0.72 N/cm²). A 0.2% solution of asiaticoside (a precursor to asiatic acid) resulted in a 57% increase in tensile strength in guinea pig punch wounds. | [3][4] |
| Hydroxyproline Content | Not explicitly reported in the reviewed studies. | Topical application of 0.4% solution in diabetic rats increased hydroxyproline content. A 0.2% solution of asiaticoside led to a 56% increase in hydroxyproline in guinea pig punch wounds. | [2][4] |
| Fibroblast Proliferation | Not explicitly reported in the reviewed studies. | Asiaticoside, a related triterpene, demonstrated a significant increase in human dermal fibroblast proliferation compared to a retinoic acid control. | [5] |
Table 1: Comparison of In Vivo Wound Healing Parameters.
| Parameter | This compound (Calophyllolide) | Asiatic Acid | Source |
| Anti-inflammatory Cytokine (IL-10) Modulation | Up-regulation of IL-10. | Down-regulation of pro-inflammatory cytokines is well-documented, but specific data on IL-10 up-regulation was not found in the reviewed literature. | [1] |
| Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Modulation | Down-regulation of IL-1β, IL-6, and TNF-α. | Down-regulation of IL-1β, IL-6, and TNF-α. | [1] |
| Myeloperoxidase (MPO) Activity | Markedly reduced MPO activity. | Not explicitly reported in the reviewed studies. | [1] |
| Macrophage Polarization | Increased M2 macrophage skewing. | Not explicitly reported in the reviewed studies. | [1] |
Table 2: Comparison of Anti-inflammatory Markers.
Mechanisms of Action: Signaling Pathways
This compound: A Potent Anti-inflammatory Modulator
This compound primarily accelerates wound healing by potently modulating the inflammatory phase. It orchestrates a shift from a pro-inflammatory to an anti-inflammatory environment, which is crucial for proper tissue repair and regeneration. This is achieved through the downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and the upregulation of the anti-inflammatory cytokine IL-10. Furthermore, this compound reduces the infiltration of neutrophils, as indicated by decreased myeloperoxidase (MPO) activity, and promotes the polarization of macrophages towards the pro-healing M2 phenotype.
References
- 1. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centella asiatica and Its Metabolite Asiatic Acid: Wound Healing Effects and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing activities of different extracts of Centella asiatica in incision and burn wound models: an experimental animal study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo wound healing activity of asiaticoside isolated from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the In Vivo Anti-Inflammatory Efficacy of Calophyllum inophyllum Derivatives: A Comparative Analysis
Data Presentation: Quantitative Comparison
The anti-inflammatory potential of Calophyllum inophyllum derivatives has been evaluated in various in vivo models of both acute and chronic inflammation. The following tables summarize the key quantitative data from these studies, comparing the efficacy of the extracts and related compounds to the standard anti-inflammatory drug, Diclofenac.
Table 1: Efficacy in a Chronic Inflammation Model (Freund's Adjuvant-Induced Arthritis in Rats)
This model induces a sustained inflammatory response, mimicking chronic conditions like rheumatoid arthritis. The key endpoint is the reduction in paw edema over an extended period.
| Treatment | Dose (Oral) | Maximum Reduction in Paw Edema Volume (%) | Reference |
| Control (Arthritic) | - | 0% | [1][2] |
| Ethanol Extract of Seeds (ESCI) | 250 mg/kg | 36.36% | [1][2] |
| Ethanol Extract of Stem Bark (ESBCI) | 250 mg/kg | 28.57% | [1][2] |
| Diclofenac (Standard Drug) | 10 mg/kg | 43.51% | [1][2] |
Table 2: Efficacy in an Acute Inflammation Model (Carrageenan-Induced Paw Edema in Rats)
This model is used to assess the effects of compounds on acute inflammation, where paw swelling is measured over a few hours after injection of an irritant (carrageenan).
| Treatment | Dose (Oral) | Inhibition of Paw Edema at 3 hours (%) | Reference |
| Control | - | 0% | [3] |
| Ethanolic Leaf Extract | 200 mg/kg | 48.6% | [3] |
| Ethanolic Leaf Extract | 400 mg/kg | 62.2% | [3] |
| Ethanolic Stem Bark Extract | 200 mg/kg | 40.5% | [3] |
| Ethanolic Stem Bark Extract | 400 mg/kg | 54.1% | [3] |
| Indomethacin (Standard Drug) | 10 mg/kg | 70.3% | [4] |
Table 3: Modulation of Inflammatory Markers by Calophyllolide in a Murine Wound Healing Model
Calophyllolide, a major coumarin from C. inophyllum, has demonstrated significant anti-inflammatory activity by modulating key inflammatory mediators, which contributes to its wound-healing properties.[5][6]
| Inflammatory Marker | Effect of Calophyllolide Treatment | Mechanism | Reference |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Down-regulation | Reduces the initial inflammatory response, preventing prolonged inflammation that can impair tissue repair. | [5][6] |
| Anti-inflammatory Cytokine (IL-10) | Up-regulation | Promotes the resolution of inflammation and tissue remodeling. | [5][6] |
| Myeloperoxidase (MPO) Activity | Reduction | Indicates decreased neutrophil infiltration into the tissue, a key feature of acute inflammation. | [5][6] |
| Macrophage Polarization | Skewing towards M2 phenotype | Promotes a shift from pro-inflammatory (M1) to anti-inflammatory and pro-resolving (M2) macrophages. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited.
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats
This is a widely used model for chronic inflammation and for screening anti-arthritic agents.[7][8][9]
-
Animals: Wistar albino rats are typically used.
-
Induction of Arthritis:
-
On day 0, rats are anesthetized.
-
Arthritis is induced by a single sub-plantar injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the right hind paw.[10]
-
-
Treatment:
-
Evaluation of Anti-Inflammatory Activity:
-
The volume of both the injected and non-injected paws is measured at regular intervals using a plethysmometer.
-
The percentage reduction in paw edema is calculated by comparing the paw volume in the treated groups to the arthritic control group.
-
-
Other Parameters: Body weight, hematological parameters (RBC, WBC, ESR), and biochemical markers can also be assessed. Histopathological and radiological analysis of the joints are often performed at the end of the study to evaluate tissue damage.[1][2]
Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating acute anti-inflammatory activity.[11][12][13]
-
Animals: Wistar albino rats are commonly used.
-
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
The basal paw volume of the right hind paw is measured using a plethysmometer.
-
The test compounds (e.g., C. inophyllum extracts) or a standard drug (e.g., Indomethacin) are administered orally. The control group receives the vehicle.[3]
-
After a set time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation.[11][12]
-
-
Measurement of Edema:
-
Calculation of Inhibition:
-
The increase in paw volume (edema) is calculated for each animal.
-
The percentage inhibition of edema in the treated groups is calculated relative to the control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Mechanism of Calophyllolide
Caption: Calophyllolide's proposed anti-inflammatory action.
Workflow for Freund's Adjuvant-Induced Arthritis Model
Caption: Workflow of the Freund's adjuvant arthritis model.
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow of the carrageenan-induced paw edema model.
References
- 1. In vivo antiarthritic activity of the ethanol extracts of stem bark and seeds of Calophyllum inophyllum in Freund’s complete adjuvant induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antiarthritic activity of the ethanol extracts of stem bark and seeds of Calophyllum inophyllum in Freund's complete adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. journals.iium.edu.my [journals.iium.edu.my]
- 10. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
Comparative Analysis of Calophyllic Acid Content in Calophyllum Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Calophyllic acid content in various Calophyllum species. Due to a notable gap in existing literature, direct quantitative comparisons of this compound across different species are limited. This guide consolidates available data, presents detailed experimental protocols for isolation and quantification, and visualizes key scientific workflows and pathways to support further research in this area.
Data on this compound and Related Compounds in Calophyllum Species
The following table summarizes the available qualitative and quantitative findings regarding this compound and the related compound, calophyllolide, in select Calophyllum species. This highlights the significant opportunity for further research to quantify this compound in a broader range of species.
| Species | Compound | Plant Part | Quantitative Data | Reference |
| Calophyllum inophyllum | This compound & Isothis compound | Leaves | Presence confirmed, mixture isolated | [1] |
| Calophyllum inophyllum | Calophyllolide | Nuts (dried) | 1.6–2.3 mg/g | [2] |
| Calophyllum brasiliense | Brasiliensic acid | Not specified | Presence confirmed | [3] |
| Calophyllum teysmannii | Other chromanone acids | Stem Bark | This compound not reported | [4] |
| Calophyllum soulattri | Xanthones | Stem Bark | This compound not reported | [5] |
Experimental Protocols
Extraction and Isolation of this compound from Calophyllum Leaves
This protocol is a synthesized methodology based on established techniques for the extraction of coumarins from Calophyllum species.
a. Plant Material Preparation:
-
Collect fresh leaves of the desired Calophyllum species.
-
Wash the leaves thoroughly with distilled water to remove any debris.
-
Air-dry the leaves in the shade for 7-10 days until they are brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
b. Maceration Extraction:
-
Weigh 500 g of the powdered leaf material.
-
Place the powder in a large glass container and add 2.5 L of methanol (1:5 w/v).
-
Seal the container and allow it to stand at room temperature for 7 days with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
c. Fractionation and Isolation:
-
Dissolve the crude methanol extract in a minimal amount of methanol and adsorb it onto silica gel (60-120 mesh).
-
Perform column chromatography on a silica gel column (230-400 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of 50 mL each and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v).
-
Visualize the TLC plates under UV light (254 nm and 365 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.
-
Pool the fractions that show similar TLC profiles corresponding to the expected Rf value of this compound.
-
Subject the pooled fractions to further purification by preparative TLC or repeated column chromatography until a pure compound is obtained.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the quantification of related coumarins in Calophyllum extracts.
a. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is recommended. A starting gradient could be 70% methanol, increasing to 90% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 254 nm and 330 nm.
-
Injection Volume: 20 µL.
b. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of isolated and purified this compound (or a certified reference standard) in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) to construct a calibration curve.
-
Sample Solution: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
c. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction, isolation, and quantification of this compound.
Proposed Biosynthetic Pathway of Coumarins in Calophyllum
Caption: A simplified proposed biosynthetic pathway for coumarins in Calophyllum.
References
A Comparative Guide to HPLC and UPLC Methods for Calophyllic Acid Analysis
In the realm of natural product analysis, the demand for rapid and efficient analytical methods is ever-present. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Calophyllic acid, a bioactive tricyclic diterpenoid acid derived from the seeds of the Calophyllum inophyllum tree.[1][2] This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, supported by illustrative experimental data and detailed protocols.
Introduction to this compound and Analytical Chromatography
This compound (Molecular Formula: C₂₅H₂₄O₆, Molecular Weight: 420.5 g/mol ) is a compound of significant interest due to its potential anti-inflammatory, wound-healing, and antimicrobial properties.[1][2] Accurate and precise quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. Both HPLC and UPLC are powerful chromatographic techniques for the separation and quantification of such compounds.[3][4] While HPLC has been a cornerstone of analytical chemistry for decades, UPLC has emerged as a significant advancement, offering higher resolution, speed, and sensitivity.[3][5][6] This guide will delve into a cross-validation approach for these two methods.
Experimental Protocols
A hypothetical cross-validation study was designed to compare the performance of HPLC and UPLC for the analysis of this compound. The following experimental protocols were established.
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
HPLC Method:
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (90:10, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 275 nm.
UPLC Method:
-
Instrument: A UPLC system with a binary solvent manager, sample manager, and a PDA detector.
-
Column: C18 column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (90:10, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Detection Wavelength: 275 nm.
Data Presentation: A Comparative Analysis
The performance of both methods was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The results are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Retention Time (min) | 8.52 | 2.15 | - |
| Tailing Factor | 1.12 | 1.05 | ≤ 2 |
| Theoretical Plates | 8,900 | 25,000 | > 2000 |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 5 - 80 | 1 - 100 | - |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98 - 102% |
| Precision (% RSD) | |||
| - Intra-day | 0.85% | 0.42% | ≤ 2% |
| - Inter-day | 1.23% | 0.68% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.1 | - |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 0.3 | - |
The data clearly indicates that the UPLC method offers significant advantages in terms of speed, efficiency, and sensitivity. The retention time for this compound was reduced by approximately 75% with the UPLC method, leading to a much faster analysis time. The higher number of theoretical plates in UPLC demonstrates superior separation efficiency. Furthermore, the UPLC method exhibited a wider linear range and lower limits of detection and quantification, indicating higher sensitivity.
Mandatory Visualization
The logical workflow for the cross-validation of the HPLC and UPLC methods is depicted in the following diagram.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 36626-19-4 | LBA62619 | Biosynth [biosynth.com]
- 3. psecommunity.org [psecommunity.org]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method conversion and validation between HPLC and UPLC∗: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. iomcworld.com [iomcworld.com]
A Comparative Analysis of the Antimicrobial Spectrum of Calophyllic Acid and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. Calophyllic acid, a complex coumarin isolated from the plant Calophyllum inophyllum, has demonstrated promising antimicrobial properties. This guide provides a comparative evaluation of the antimicrobial spectrum of this compound against other well-characterized natural compounds: quercetin (a flavonoid), berberine (an alkaloid), and carvacrol (a terpenoid). Due to the limited availability of quantitative data for this compound, this guide presents its activity qualitatively, alongside quantitative data for the selected natural compounds, supported by detailed experimental protocols and conceptual diagrams.
Antimicrobial Spectrum Overview
This compound: Extracts from Calophyllum inophyllum, containing this compound, have shown notable antibacterial activity, particularly against Gram-positive bacteria.[1][2][3][4] Studies on the crude extracts of C. inophyllum have demonstrated inhibitory effects against Staphylococcus aureus.[2][3] The antibacterial action is suggested to be, in part, a direct inhibition of bacterial growth.[3] However, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values across a broad range of microbial species, are not yet widely available in published literature. Further research is required to fully elucidate the quantitative antimicrobial spectrum of purified this compound.
Quercetin, Berberine, and Carvacrol: In contrast, other natural compounds have been extensively studied for their antimicrobial properties. Quercetin, a flavonoid found in many fruits and vegetables, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5][6] Berberine, an isoquinoline alkaloid, is known for its potent activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some fungi.[7][8] Carvacrol, a phenolic monoterpenoid found in essential oils of oregano and thyme, demonstrates strong and broad-spectrum antimicrobial activity against bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for quercetin, berberine, and carvacrol against common pathogenic microorganisms. The data is compiled from various scientific studies and is presented in µg/mL. It is important to note that MIC values can vary depending on the specific strain and the experimental conditions used.
| Microorganism | Quercetin (µg/mL) | Berberine (µg/mL) | Carvacrol (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 125 - 1000[5] | 16 - 512[8] | 150 - 4000[1] |
| Methicillin-Resistant S. aureus (MRSA) | 500[5] | 64 - 256 | 150 |
| Gram-Negative Bacteria | |||
| Escherichia coli | >100 | >1024 | 370 |
| Pseudomonas aeruginosa | 158[7] | >1024 | >1000 |
| Fungi | |||
| Candida albicans | >500 | 4.37 - 280.61 | 64 - 256 |
Experimental Protocols
The following are detailed methodologies for two common experiments used to determine the antimicrobial spectrum of natural compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a known antibiotic)
-
Negative control (broth with solvent)
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the 96-well plate. The concentration range should be chosen based on preliminary screening.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control well containing a known antibiotic and a negative control well containing only the broth and the solvent used to dissolve the test compound are included. A growth control well with only broth and the microorganism is also prepared.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity or growth of the microorganism.
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Positive control (a known antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the MHA plate.
-
Creating Wells: Sterile wells (typically 6-8 mm in diameter) are created in the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume (e.g., 50-100 µL) of the test compound solution is added to each well.
-
Controls: A positive control (known antibiotic) and a negative control (solvent) are applied to separate wells on the same plate.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow and Conceptual Mechanisms
The following diagrams, generated using Graphviz, illustrate the general experimental workflow for evaluating the antimicrobial spectrum and the common mechanisms of action of natural antimicrobial compounds.
Mechanisms of Action
Natural antimicrobial compounds exert their effects through various mechanisms, often targeting multiple cellular processes simultaneously. This multi-targeted approach can be advantageous in overcoming microbial resistance.
-
Flavonoids , such as quercetin, are known to inhibit nucleic acid synthesis, disrupt cytoplasmic membrane function, and inhibit energy metabolism.[6] They can also interfere with bacterial biofilm formation.
-
Alkaloids , like berberine, primarily act by intercalating with DNA, inhibiting protein synthesis, and disrupting cell membrane integrity.[7] Some alkaloids can also inhibit key enzymes involved in microbial metabolism.
-
Terpenoids , including carvacrol, are lipophilic compounds that readily disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[9] They can also inhibit essential enzymes and protein synthesis.[10][11]
While this compound shows promise as a natural antimicrobial agent, particularly against Gram-positive bacteria, further quantitative studies are essential to fully characterize its antimicrobial spectrum. In comparison, natural compounds like quercetin, berberine, and carvacrol have well-documented broad-spectrum antimicrobial activities with established MIC values against a range of pathogens. The diverse mechanisms of action exhibited by these natural products highlight their potential as leads for the development of new antimicrobial drugs to combat the growing threat of antibiotic resistance. This guide provides a foundation for researchers to compare and further investigate the therapeutic potential of these and other natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. doc-developpement-durable.org [doc-developpement-durable.org]
- 3. The Wound Healing and Antibacterial Activity of Five Ethnomedical Calophyllum inophyllum Oils: An Alternative Therapeutic Strategy to Treat Infected Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activities of flavonoids: structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Calophyllic Acid: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the differential cytotoxicity of novel compounds is paramount. This guide provides a comprehensive comparison of the cytotoxic effects of Calophyllic acid, a prominent secondary metabolite isolated from Calophyllum inophyllum, on various cancer cell lines versus normal cell lines. The data presented herein is compiled from multiple studies to offer a broad perspective on its therapeutic potential.
This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Notably, these compounds often exhibit a degree of selectivity, showing lower toxicity towards normal cells, a crucial attribute for a potential anticancer agent.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds from Calophyllum inophyllum across different human cancer and normal cell lines. Lower IC50 values indicate higher cytotoxicity.
| Cell Line | Cell Type | Compound | IC50 Value (µg/mL) | Reference |
| Cancer Cell Lines | ||||
| KB | Human Epidermoid Carcinoma | Calophynic Acid | 10.5 | [1] |
| SGC-7901 | Human Gastric Cancer | Caloxanthone O | 22.4 | [1] |
| HL-60 | Human Leukemia | C. inophyllum extract | - | [1] |
| K562 | Chronic Myelogenous Leukemia | Caloxanthone N | 7.2 | [1] |
| K562 | Chronic Myelogenous Leukemia | Gerontoxantone C | 6.3 | [1] |
| C6 Glioma | Rat Glioma | C. inophyllum oil | 0.22% (24h), 0.082% (48h) | [2][3] |
| MCF-7 | Human Breast Adenocarcinoma | C. inophyllum extract | 120 | [4] |
| Normal Cell Lines | ||||
| IMR-90 | Normal Human Lung Fibroblast | C. inophyllum extract | No cytotoxicity (24h) | [5] |
| MCF 10A | Non-tumour Human Mammary Epithelial | Propolis Extract (EEP) | 49.55 (24h), 56.05 (48h), 72.10 (72h) | [6] |
Note: Data for this compound itself is limited in direct comparative studies. The table includes data for closely related compounds and extracts from Calophyllum inophyllum to provide a broader context of its potential cytotoxic profile. The study on MCF 10A cells used a propolis extract and is included for a general comparison of a natural product on a normal breast cell line.
Experimental Protocols
The cytotoxic effects of this compound and related compounds are typically evaluated using standard in vitro assays. Below are generalized methodologies based on the cited literature.
Cell Culture:
-
Cell Lines: Cancer cell lines (e.g., KB, SGC-7901, HL-60, K562, C6 Glioma, MCF-7) and normal cell lines (e.g., IMR-90, MCF 10A) are obtained from certified cell banks.
-
Culture Medium: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound.
Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.
Mechanism of Action: Induction of Apoptosis
Studies on extracts from Calophyllum inophyllum and its constituents, including compounds structurally related to this compound, suggest that the primary mechanism of cytotoxicity in cancer cells is the induction of apoptosis (programmed cell death).[2][7][8] This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key Signaling Events:
-
Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS can lead to oxidative stress and trigger apoptotic signaling.
-
Mitochondrial Membrane Disruption: Damage to the mitochondrial membrane results in the release of pro-apoptotic factors like cytochrome c.[7]
-
Caspase Activation: A cascade of caspase enzymes (e.g., caspase-3, -8, and -9) is activated, leading to the execution of apoptosis.[7][8]
-
Modulation of Apoptotic Proteins: The expression of pro-apoptotic proteins (e.g., Bax) is often upregulated, while anti-apoptotic proteins (e.g., Bcl-2) are downregulated.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Anti-proliferative and apoptosis inducing activity of Calophyllum inophyllum L. oil extracts on C6 glioma cell line [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Profiles and Anticancer Effects of Calophyllum inophyllum L. Extract Relating to Reactive Oxygen Species Modulation on Patient-Derived Cells from Breast and Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Bioassays for Measuring Calophyllic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro bioassays for the validation of Calophyllic acid activity. Sourced from experimental data, this document outlines detailed methodologies, performance comparisons, and the signaling pathways potentially modulated by this compound and related compounds.
Introduction to this compound and its Bioactivities
This compound, a complex coumarin isolated from plants of the Calophyllum genus, has garnered significant interest in the scientific community for its potential therapeutic properties. Studies have indicated its involvement in several biological activities, including antioxidant, antidyslipidemic, and osteogenic effects.[1] The validation of bioassays to accurately quantify these activities is a critical step in the research and development of drugs derived from this natural compound.
Comparison of In Vitro Bioassays for this compound Activity
The selection of an appropriate bioassay is contingent on the specific biological activity being investigated. This section compares common in vitro assays for antioxidant, antidyslipidemic, and osteogenic activities, which are relevant to Calophylloid acid's known effects.
Table 1: Comparison of Bioassays for Antioxidant Activity
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is colorimetric and can be measured by a decrease in absorbance at ~517 nm.[2][3][4] | Simple, rapid, and cost-effective.[5] | Can be subject to interference from compounds that absorb at the same wavelength. | IC50 (concentration required to scavenge 50% of DPPH radicals).[6] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by a decrease in absorbance at ~734 nm.[7] | Applicable to both hydrophilic and lipophilic antioxidants. Less prone to interference than DPPH. | The ABTS radical is not representative of all reactive oxygen species in the body. | Trolox Equivalent Antioxidant Capacity (TEAC).[3] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured by an increase in absorbance at ~593 nm.[5][8] | Simple, rapid, and automated. | Does not measure the scavenging of free radicals, only reducing power. | FRAP value (expressed as Fe²⁺ equivalents).[8] |
Table 2: Comparison of Bioassays for Antidyslipidemic Activity
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| HMG-CoA Reductase Activity Assay | Measures the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The assay monitors the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.[9][10][11] | Directly measures the activity of a key enzyme in cholesterol synthesis. | Can be complex to set up and requires purified enzyme. | IC50 (concentration required to inhibit 50% of HMG-CoA reductase activity).[12] |
| In Vitro Cholesterol Micellization Assay | Measures the ability of a compound to inhibit the formation of cholesterol micelles, which is a key step in cholesterol absorption. | Relatively simple and reflects an important physiological process. | Does not directly measure an enzymatic activity. | Percentage inhibition of cholesterol micellization. |
Table 3: Comparison of Bioassays for Osteogenic Activity
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| Alkaline Phosphatase (ALP) Activity Assay | Measures the activity of ALP, an early marker of osteoblast differentiation.[13] The assay typically uses a colorimetric substrate like p-nitrophenyl phosphate (pNPP), which is converted to a colored product by ALP.[14][15] | Simple, sensitive, and widely used.[13] | ALP activity can be influenced by factors other than osteogenesis. | ALP activity (e.g., units/mg protein).[14] |
| Alizarin Red S Staining | Stains calcium deposits in the extracellular matrix, which is a marker of late-stage osteoblast differentiation and mineralization.[16][17] | Provides a visual and quantitative assessment of bone nodule formation.[17] | Less sensitive than ALP for early osteogenesis. Quantification can be complex.[17] | Quantification of extracted Alizarin Red S stain by absorbance.[17] |
| RUNX2 Promoter Activity Assay | Measures the activation of the RUNX2 promoter, a master regulator of osteoblast differentiation, often using a luciferase reporter gene.[18] | Highly specific for the osteogenic signaling pathway. | Requires cell transfection and specialized equipment (luminometer). | Relative luciferase units (RLU).[18] |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[4]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2][4]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[2]
HMG-CoA Reductase Activity Assay Protocol
-
Reagent Preparation: Prepare assay buffer, NADPH solution, HMG-CoA solution, and a solution of purified HMG-CoA reductase enzyme according to the manufacturer's instructions.[9][10]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add the this compound dilutions to the sample wells. For the control, add the solvent.
-
Add the NADPH solution to all wells.
-
Initiate the reaction by adding the HMG-CoA solution and the HMG-CoA reductase enzyme.[10]
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes.[11]
-
Calculation: Determine the rate of NADPH consumption (decrease in absorbance per minute). Calculate the percentage inhibition of HMG-CoA reductase activity for each this compound concentration relative to the control.
Alkaline Phosphatase (ALP) Activity Assay Protocol
-
Cell Culture and Treatment:
-
Seed pre-osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate and culture until they reach confluence.
-
Induce osteogenic differentiation by treating the cells with osteogenic induction medium.[17]
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 7-14 days), replacing the medium every 2-3 days.[19]
-
-
Cell Lysis:
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells using a lysis buffer (e.g., Triton X-100 based buffer).[13]
-
-
ALP Assay:
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation: Normalize the ALP activity to the total protein concentration of the cell lysate.
Bioassay Validation Parameters
To ensure the reliability and accuracy of the bioassay results, it is crucial to validate the chosen method. Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[20]
For a detailed guide on bioassay validation, refer to the USP General Chapter <1033>.[21]
Signaling Pathway and Experimental Workflow Diagrams
Potential Signaling Pathway for this compound-Related Compounds in Osteogenesis
Based on studies of related compounds like calophyllolide, this compound may promote osteogenic differentiation through the activation of the Akt/β-catenin signaling pathway.[3] Activation of Akt can lead to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β).[22] Inactivated GSK-3β is unable to phosphorylate β-catenin, leading to its stabilization, nuclear translocation, and subsequent activation of osteogenic gene transcription.[22][23]
Caption: Proposed Akt/β-catenin signaling pathway for this compound-induced osteogenesis.
Experimental Workflow for Bioassay Validation
The validation of a bioassay is a systematic process to ensure its suitability for its intended purpose. The following workflow outlines the key steps involved.
Caption: A streamlined workflow for the validation of a bioassay.
References
- 1. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. plant-stress.weebly.com [plant-stress.weebly.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.cn [abcam.cn]
- 12. mdpi.com [mdpi.com]
- 13. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells | MDPI [mdpi.com]
- 16. In Vitro and In Vivo Osteogenic Differentiation of Human Adipose-Derived Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Frontiers | A Rapid and Highly Predictive in vitro Screening Platform for Osteogenic Natural Compounds Using Human Runx2 Transcriptional Activity in Mesenchymal Stem Cells [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 22. mdpi.com [mdpi.com]
- 23. PHOSPHORYLATION OF β-CATENIN BY AKT PROMOTES β -CATENIN TRANSCRIPTIONAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Calophyllic Acid vs. Dexamethasone in Reducing Pro-inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic corticosteroids play crucial roles. This guide provides an objective comparison of Calophyllic acid, a natural coumarin, and dexamethasone, a potent synthetic corticosteroid, focusing on their efficacy in reducing pro-inflammatory cytokines. This analysis is supported by experimental data from various studies, offering insights into their respective mechanisms and potential applications.
Quantitative Efficacy in Cytokine Reduction
The following table summarizes the quantitative data on the reduction of key pro-inflammatory cytokines by this compound and dexamethasone from different experimental settings. It is important to note that the data presented is derived from separate studies and does not represent a direct head-to-head comparison within a single experimental design.
| Compound | Cytokine | Model System | Concentration/Dose | % Reduction / Change | Reference |
| This compound (CP) | IL-1β | Mouse model (in vivo) | Not specified | 87% reduction (day 5) | [1] |
| IL-6 | Mouse model (in vivo) | Not specified | 74% reduction (day 5) | [1] | |
| TNF-α | Mouse model (in vivo) | Not specified | 70% reduction (day 5) | [1] | |
| IL-10 | Mouse model (in vivo) | Not specified | 30% increase (day 5) | [1] | |
| Dexamethasone | IL-1β | LPS-challenged mice (in vivo) | 5 mg/kg | Significant reduction | [2] |
| IL-6 | LPS-challenged mice (in vivo) | 5 mg/kg | Significant reduction | [2] | |
| TNF-α | LPS-challenged mice (in vivo) | 5 mg/kg | Significant reduction | [2] | |
| IL-1β | Human PBMCs (in vitro) | Not specified | Significant inhibition | [3] | |
| IL-6 | Human PBMCs (in vitro) | Not specified | Significant inhibition | [3] | |
| TNF-α | Human PBMCs (in vitro) | Not specified | Not significantly modulated | [3] |
Mechanisms of Action: A Comparative Overview
This compound: The anti-inflammatory mechanism of this compound involves the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][4] Concurrently, it has been shown to upregulate the anti-inflammatory cytokine IL-10, which plays a crucial role in mitigating inflammation and tissue damage.[1] This dual action suggests a modulatory effect on the inflammatory response, promoting a shift towards resolution.
Dexamethasone: Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects primarily by binding to cytosolic glucocorticoid receptors (GR).[5] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression.[5] This leads to the transrepression of genes encoding pro-inflammatory cytokines like IL-1, IL-6, and TNF-α, effectively suppressing the inflammatory cascade at the transcriptional level.[5][6] Additionally, dexamethasone can promote the expression of anti-inflammatory proteins.[5]
Signaling Pathways
The following diagrams illustrate the signaling pathways through which this compound and dexamethasone are understood to exert their anti-inflammatory effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to assess the anti-inflammatory effects of this compound and dexamethasone.
This compound: In Vivo Wound Healing Model
-
Animal Model: Mice were used to create cutaneous wounds.
-
Treatment: A preparation containing this compound (CP) was topically applied to the wounds.
-
Sample Collection: Serum samples were collected at day 1, 5, and 7 post-wounding.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and the anti-inflammatory cytokine (IL-10) in the sera were measured. The specific assay used was likely an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Cytokine levels in the CP-treated group were compared to those in a vehicle-treated control group.[1]
Dexamethasone: In Vivo Lipopolysaccharide (LPS) Challenge Model
-
Animal Model: Mice were challenged with an intraperitoneal (IP) injection of Lipopolysaccharide (LPS) to induce a systemic inflammatory response.
-
Treatment: Dexamethasone was administered orally (PO) at different doses (0.5, 1.5, and 5 mg/kg) daily, starting 24 hours before the LPS injection.
-
Sample Collection: Blood samples were collected 4 hours after LPS administration.
-
Cytokine Measurement: Serum concentrations of TNF-α and IL-6 were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
-
Data Analysis: Cytokine levels in the dexamethasone-treated groups were compared to an LPS-only control group.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for comparing the anti-inflammatory effects of test compounds on cytokine production.
Conclusion
Both this compound and dexamethasone demonstrate significant efficacy in reducing pro-inflammatory cytokines, albeit through different mechanisms. Dexamethasone acts as a potent, broad-spectrum immunosuppressant by directly targeting the genetic transcription of inflammatory mediators.[5][6] this compound appears to have a more modulatory role, not only suppressing pro-inflammatory cytokines but also enhancing anti-inflammatory responses.[1]
The choice between these two compounds in a therapeutic context would depend on the specific inflammatory condition, the desired potency, and the potential for side effects. The data presented here, while not from a direct comparative study, provides a solid foundation for researchers and drug development professionals to understand the relative strengths and mechanisms of this compound and dexamethasone in the context of cytokine modulation. Further head-to-head studies are warranted to provide a more definitive comparison of their anti-inflammatory profiles.
References
- 1. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 4. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 6. Dexamethasone to combat cytokine storm in COVID-19: Clinical trials and preliminary evidence - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Calophyllic Acid and its Synthetic Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological potency of Calophyllic acid, a naturally occurring phenolic compound, and its synthetic derivatives. While direct comparative studies on synthetic derivatives of this compound are limited in publicly available literature, this document summarizes the known activities of the parent compound and related natural products, outlines detailed experimental protocols for assessing potency, and provides visual workflows and signaling pathway diagrams to support further research and drug development efforts.
Biological Activity of this compound and Related Compounds
This compound, isolated from plants of the Calophyllum genus, has demonstrated a range of biological activities. It is often studied alongside other bioactive molecules from the same source, such as Calophyllolide. The primary therapeutic areas of interest for these compounds include their anti-inflammatory, anticancer, and antioxidant properties.
Anti-inflammatory Activity
Anticancer Activity
Various compounds isolated from Calophyllum species have been investigated for their cytotoxic effects against different cancer cell lines. However, specific IC50 values directly comparing this compound and its synthetic derivatives are not available in the reviewed literature. General studies on extracts and isolated compounds from Calophyllum inophyllum have shown activity against cell lines such as MCF-7 (breast cancer), with IC50 values of crude extracts being reported. Without specific data on pure this compound and its derivatives, a direct potency comparison in this area is not currently possible.
Antioxidant Activity
The antioxidant potential of compounds from Calophyllum inophyllum has also been noted. This activity is often attributed to the phenolic nature of these molecules, which allows them to act as free radical scavengers. Quantitative data, such as IC50 values from DPPH or ABTS assays, for this compound and its derivatives would be necessary for a precise comparison of their antioxidant potency.
Data on Potency
As highlighted, there is a notable lack of publicly available quantitative data that directly compares the potency of this compound with its synthetic derivatives. The following table summarizes the type of data that would be necessary for a comprehensive comparison. Researchers are encouraged to generate such data to fill this knowledge gap.
| Compound | Target/Assay | IC50 / EC50 (µM) | Cell Line / Model | Reference |
| This compound | e.g., COX-2 Inhibition | Data not available | e.g., RAW 264.7 | - |
| e.g., MCF-7 cytotoxicity | Data not available | MCF-7 | - | |
| Synthetic Derivative 1 | e.g., COX-2 Inhibition | Data not available | e.g., RAW 264.7 | - |
| e.g., MCF-7 cytotoxicity | Data not available | MCF-7 | - | |
| Synthetic Derivative 2 | e.g., COX-2 Inhibition | Data not available | e.g., RAW 264.7 | - |
| e.g., MCF-7 cytotoxicity | Data not available | MCF-7 | - |
Experimental Protocols
To facilitate the generation of comparative data, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its synthetic derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value for each compound.
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the compounds on a selected cancer cell line (e.g., MCF-7).
-
Cell Culture: Maintain the chosen cancer cell line in the appropriate culture medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for inflammation, which is a key target for this compound and its analogs.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow
The diagram below outlines a general experimental workflow for comparing the potency of this compound and its synthetic derivatives.
Caption: Experimental workflow for potency comparison.
Safety Operating Guide
Navigating the Safe Disposal of Calophyllic Acid: A Procedural Guide
Chemical and Physical Properties
Understanding the fundamental properties of calophyllic acid is the first step in ensuring its safe management. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C25H24O6 | [1][2][3] |
| Molecular Weight | 420.5 g/mol | [1][2] |
| CAS Number | 36626-19-4 | [1][2][3] |
| Appearance | Not explicitly stated for pure acid; Tamanu oil is a green to black oil | [4] |
| Solubility | Insoluble in water.[5] Solubility in organic solvents should be determined on a case-by-case basis. | |
| Storage | Store at 2-8°C, keep container well closed.[2][3] |
Hazard Assessment and Personal Protective Equipment (PPE)
Although specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. As an acid, it may cause skin and eye irritation. When handling this compound, the following PPE should be worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like any laboratory chemical, must adhere to institutional and local regulations. The following protocol provides a general framework for its disposal.
1. Waste Identification and Segregation:
- This compound waste should be classified as "non-halogenated organic acid waste."
- Do not mix this waste with other waste streams, such as halogenated solvents, bases, or oxidizers, to avoid potentially hazardous reactions[6].
2. Waste Collection and Storage:
- Collect this compound waste in a designated, properly labeled, and sealed container.
- The container must be made of a material compatible with organic acids (e.g., glass or polyethylene).
- The waste container label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The primary hazard(s) (e.g., "Organic Acid," "Irritant")
- The date the waste was first added to the container.
- Store the waste container in a designated secondary containment bin within a well-ventilated area, away from incompatible materials.
3. Neutralization (for small quantities of dilute aqueous solutions only):
- This procedure should only be performed by trained personnel in a fume hood while wearing appropriate PPE.
- Small quantities of dilute aqueous solutions containing this compound may be neutralized before disposal.
- Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic waste while stirring.
- Monitor the pH of the solution. The target pH for neutralization is typically between 6.0 and 8.0.
- Once neutralized, the solution may be eligible for drain disposal, pending institutional and local regulations. Copious amounts of water should be used to flush the drain.
4. Disposal of Concentrated or Solvent-Containing Waste:
- Concentrated this compound or solutions of this compound in organic solvents must not be drain disposed.
- This waste must be disposed of through your institution's hazardous waste management program.
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for a chemical waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes only and should not replace institutional protocols or local regulations. Always consult your institution's Environmental Health and Safety office for specific guidance on chemical waste disposal.
References
Personal protective equipment for handling Calophyllic acid
Hazard Identification and Risk Assessment
Calophyllic acid is a constituent of Calophyllum inophyllum (Tamanu) seed oil. The oil itself is known to potentially cause skin irritation and redness, particularly with prolonged use or on sensitive skin[1]. Due to the lack of specific data for the pure acid, it should be handled as a potentially hazardous substance with unknown toxicological properties. Assume it may be an irritant to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling substances with incomplete hazard data. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles are mandatory. A face shield should be worn over the goggles to protect the entire face from splashes[2]. |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for tears or holes before use. Wash the outside of gloves before removal[3]. |
| Body Protection | Laboratory Coat and Apron | A long-sleeved laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[4][5]. |
| Respiratory Protection | Respirator (as needed) | If there is a risk of generating aerosols or dust, or if working outside of a certified fume hood, a respirator appropriate for organic vapors and particulates should be used. A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use[6]. |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects[4]. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
3.1. Engineering Controls:
-
Fume Hood: All handling of this compound that may produce vapors, aerosols, or dust should be conducted within a certified chemical fume hood to minimize inhalation exposure[7][8].
-
Ventilation: Ensure the laboratory has good general ventilation[9].
-
Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area[6].
3.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable liners.
-
Transferring: When transferring this compound, do so over a secondary containment tray to catch any potential spills[7][8].
-
Heating: Avoid heating this compound unless necessary for a specific protocol. If heating is required, use a controlled heating source like a heating mantle or sand bath. Never heat with an open flame[7][10].
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory[11].
Emergency Procedures
4.1. Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Neutralize the spill with a mild base, such as sodium bicarbonate, if it is confirmed to be acidic and safe to do so[10].
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
4.2. Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
As a substance with unknown environmental and health hazards, this compound waste must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a clearly labeled, sealed, and chemical-resistant container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials[12].
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash[13].
Safe Handling Workflow Diagram
Caption: Workflow for Safely Handling this compound.
References
- 1. Calophylle - Groupe Emile [emilegroupe.fr]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ualberta.ca [ualberta.ca]
- 5. rivulis.com [rivulis.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Perchloric acid guidelines | Faculty of Science [uottawa.ca]
- 9. storage.mozardsaas.nl [storage.mozardsaas.nl]
- 10. escolifesciences.com [escolifesciences.com]
- 11. nhrorganicoils.com [nhrorganicoils.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
